Product packaging for (R)-2-Bromooctane(Cat. No.:CAS No. 5978-55-2)

(R)-2-Bromooctane

Cat. No.: B1611525
CAS No.: 5978-55-2
M. Wt: 193.12 g/mol
InChI Key: FTJHYGJLHCGQHQ-MRVPVSSYSA-N
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Description

(R)-2-Bromooctane is a useful research compound. Its molecular formula is C8H17Br and its molecular weight is 193.12 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17B B1611525 (R)-2-Bromooctane CAS No. 5978-55-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-bromooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Br/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJHYGJLHCGQHQ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H](C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5978-55-2
Record name sec-Octyl bromide, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005978552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SEC-OCTYL BROMIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98QLJ13O36
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(R)-2-Bromooctane chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of (R)-2-Bromooctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral secondary alkyl halide with significant applications in organic synthesis. Its stereospecific nature makes it a valuable building block for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and materials science industries. This document provides a comprehensive overview of the chemical and physical properties of this compound, its reactivity, relevant experimental protocols, and spectroscopic data.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid. It is a chiral molecule, and its properties are often compared to its enantiomer, (S)-2-Bromooctane, and the racemic mixture, (±)-2-Bromooctane. The compound is stable under standard conditions but may be sensitive to light and is incompatible with strong oxidizing agents. It is soluble in common organic solvents but has limited solubility in water.

Data Summary

The following table summarizes the key physical and chemical properties of 2-Bromooctane (B146060). Data for the specific (R)-enantiomer are provided where available; otherwise, data for the racemic mixture are presented.

PropertyValueReference(s)
Molecular Formula C₈H₁₇Br,
Molecular Weight 193.12 g/mol ,
CAS Number 5978-55-2 for this compound; 557-35-7 for racemate
Appearance Colorless to light yellow, clear liquid,
Density 1.105 g/cm³ at 25 °C,
Boiling Point 105-108 °C at 60 Torr; ~191 °C at 760 mmHg,,
Refractive Index 1.450
Optical Rotation [α]²⁵/D -34.2° (neat) for (R)-enantiomer (literature value)
Flash Point 65 °C
LogP 3.74 - 4.68,
SMILES CCCCC--INVALID-LINK--Br (for R-enantiomer)

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of 2-bromooctane are characterized by signals corresponding to the different proton and carbon environments in the molecule. The following data is for the racemic mixture, but is representative for the (R)-enantiomer.

¹H NMR (CDCl₃, 90 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
4.11 Sextet 1H H-2 (CH-Br)
1.70 Multiplet 2H H-3 (CH₂)
1.70 Doublet 3H H-1 (CH₃)
1.53 - 1.11 Multiplet 8H H-4, H-5, H-6, H-7 (CH₂)

| 0.89 | Triplet | 3H | H-8 (CH₃) |

¹³C NMR (CDCl₃)

Chemical Shift (δ, ppm) Assignment
55.5 C-2
38.5 C-3
31.5 C-6
28.8 C-5
26.5 C-4
25.8 C-1
22.5 C-7

| 14.0 | C-8 |

Infrared (IR) Spectroscopy

The IR spectrum of 2-bromooctane displays characteristic absorption bands for C-H and C-Br bonds.

Wavenumber (cm⁻¹)Bond VibrationDescription
2950-2850C-H stretchAlkyl C-H bonds
1465C-H bendMethylene scissoring
1375C-H bendMethyl umbrella mode
650-550C-Br stretchCarbon-bromine bond
Mass Spectrometry (MS)

The electron ionization mass spectrum of 2-bromooctane shows a characteristic fragmentation pattern. Due to the presence of two bromine isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, fragments containing a bromine atom appear as a pair of peaks (M and M+2) of almost equal intensity.

m/z RatioIon FragmentNotes
192/194[C₈H₁₇Br]⁺Molecular ion peak (M⁺, M+2), low abundance
113[C₈H₁₇]⁺Loss of Br radical
57[C₄H₉]⁺Base peak, likely a secondary butyl cation
43[C₃H₇]⁺Isopropyl cation

Chemical Reactivity and Synthesis

The primary reactivity of this compound is governed by the carbon-bromine bond, making it an excellent substrate for nucleophilic substitution reactions, particularly Sₙ2 reactions.

Nucleophilic Substitution (Sₙ2) Reactions

This compound readily undergoes Sₙ2 reactions with a variety of strong nucleophiles. A key feature of the Sₙ2 mechanism is the inversion of stereochemistry at the chiral center. For example, reaction with a cyanide nucleophile yields (S)-2-cyanooctane. Similarly, reaction with aqueous potassium hydroxide (B78521) produces (S)-2-octanol, and reaction with hydrosulfide (B80085) ion (HS⁻) gives (S)-2-octanethiol.

The diagram below illustrates the backside attack of a nucleophile (Nu⁻) on this compound, leading to the formation of a pentavalent transition state and ultimately the inverted product.

Caption: Sₙ2 reaction mechanism of this compound.

Experimental Protocols

Synthesis of this compound from (R)-2-Octanol

This protocol describes the conversion of (R)-2-octanol to this compound using phosphorus tribromide (PBr₃), a common method for synthesizing alkyl bromides from alcohols with inversion of configuration.

Materials:

  • (R)-2-Octanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Pyridine (optional, to neutralize HBr byproduct)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (R)-2-octanol (e.g., 0.1 mol) in anhydrous diethyl ether (100 mL). Cool the flask in an ice bath to 0 °C.

  • Reagent Addition: Slowly add phosphorus tribromide (e.g., 0.04 mol, a slight excess of bromine equivalents) dropwise from the dropping funnel to the stirred solution over 30-45 minutes. Maintain the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours. The reaction can be gently heated to reflux for 1-2 hours to ensure completion.

  • Workup: Cool the reaction mixture back to 0 °C and slowly add water to quench the excess PBr₃. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with cold water, 5% NaHCO₃ solution, and finally with brine.

  • Drying: Dry the ethereal solution over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction boiling at 105-108 °C at 60 Torr.

Synthesis Workflow

Synthesis_Workflow start Dissolve (R)-2-Octanol in Diethyl Ether cool Cool to 0 °C start->cool add_pbr3 Add PBr₃ dropwise cool->add_pbr3 react Stir at RT, then reflux add_pbr3->react quench Quench with H₂O react->quench extract Wash with H₂O, NaHCO₃, Brine quench->extract dry Dry over MgSO₄ extract->dry evaporate Solvent Removal dry->evaporate distill Fractional Distillation evaporate->distill product This compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

Purification by Fractional Distillation

Fractional distillation is essential to separate the desired product from unreacted starting material, byproducts, and any remaining solvent.

Procedure:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, distillation head, condenser, and receiving flask. Ensure all joints are properly sealed.

  • Distillation: Place the crude 2-bromooctane in the distillation flask with a few boiling chips. Heat the flask gently.

  • Fraction Collection: Discard any initial low-boiling forerun. Carefully monitor the temperature at the distillation head. Collect the fraction that distills at the boiling point of 2-bromooctane (e.g., 105-108 °C at 60 Torr).

  • Completion: Stop the distillation when the temperature either drops or rises significantly, indicating that the desired product has been collected.

Purification Logic

Purification_Logic cluster_workup Aqueous Workup cluster_purification Final Purification a Crude Product b Wash with H₂O a->b c Wash with NaHCO₃ b->c d Wash with Brine c->d e Dry (MgSO₄) d->e f Filter e->f g Rotary Evaporation f->g h Fractional Distillation g->h i i h->i Pure this compound

Caption: Logical workflow for the purification of this compound.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a combustible liquid and causes skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.

  • Handling: Keep away from heat, sparks, and open flames. Avoid contact with skin and eyes.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.

  • Disposal: Dispose of in accordance with local, state, and federal regulations. Do not discharge into sewer systems.

(R)-2-Bromooctane: A Comprehensive Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Bromooctane is a chiral alkyl halide that serves as a crucial building block in synthetic organic chemistry. Its well-defined stereochemistry makes it a valuable intermediate in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. This technical guide provides an in-depth overview of the core physical properties of this compound, complete with detailed experimental protocols for their determination.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] It is characterized by its chirality, with the bromine atom attached to the second carbon atom of the octane (B31449) chain, which is a stereocenter.[1] This compound is generally stable but can be sensitive to light and is incompatible with strong oxidizing agents.[2] It is soluble in organic solvents and has limited solubility in water.[1]

Summary of Quantitative Data

The following table summarizes the key physical properties of this compound. It is important to note that some reported values may correspond to the racemic mixture, 2-Bromooctane, as the physical properties of enantiomers are largely identical, with the exception of the sign of specific rotation.

PropertyValueConditions
Molecular Formula C8H17Br
Molecular Weight 193.13 g/mol
Density 1.105 g/cm³at 25 °C
1.099 g/mL
Boiling Point 105-108 °Cat 60 Torr[3][4]
190 °C
191 °C
Refractive Index 1.450
Specific Rotation ([α]D) -36°

Experimental Protocols

This section details the methodologies for determining the key physical properties of this compound.

Determination of Density

The density of a liquid is its mass per unit volume.

Methodology:

  • Mass Measurement:

    • Accurately weigh a clean, dry pycnometer (specific gravity bottle) or a volumetric flask of a known volume (e.g., 10 mL) using an analytical balance. Record the mass.

    • Fill the pycnometer or volumetric flask with this compound up to the calibration mark, ensuring there are no air bubbles.

    • Weigh the filled pycnometer or volumetric flask and record the mass.

  • Volume Measurement:

    • The volume is the calibrated volume of the pycnometer or volumetric flask.

  • Calculation:

    • Subtract the mass of the empty container from the mass of the filled container to obtain the mass of the this compound.

    • Divide the mass of the liquid by its volume to calculate the density.

    • The measurement should be performed at a constant, recorded temperature, as density is temperature-dependent.

G Workflow for Density Determination cluster_mass Mass Measurement cluster_calculation Calculation weigh_empty Weigh empty pycnometer fill_pycnometer Fill pycnometer with this compound weigh_empty->fill_pycnometer weigh_filled Weigh filled pycnometer fill_pycnometer->weigh_filled calc_mass Calculate mass of liquid weigh_filled->calc_mass calc_density Calculate density (mass/volume) calc_mass->calc_density G Workflow for Boiling Point Determination prep Prepare sample in test tube with inverted capillary heat Heat the sample slowly prep->heat observe_bubbles Observe rapid stream of bubbles heat->observe_bubbles cool Remove heat and cool slowly observe_bubbles->cool measure Record temperature when liquid enters capillary cool->measure G Workflow for Refractive Index Determination calibrate Calibrate refractometer with a standard apply_sample Apply this compound to the prism calibrate->apply_sample equilibrate Allow sample to reach thermal equilibrium apply_sample->equilibrate adjust Adjust for a sharp boundary line equilibrate->adjust read_value Read refractive index from the scale adjust->read_value G Workflow for Specific Rotation Determination prep_solution Prepare solution of known concentration measure_sample Measure rotation of the sample solution prep_solution->measure_sample measure_blank Measure rotation of pure solvent (blank) calculate Calculate specific rotation using the formula measure_blank->calculate measure_sample->calculate

References

(R)-2-Bromooctane structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-2-Bromooctane: Structure, Stereochemistry, and Synthetic Applications

Introduction

This compound is a chiral secondary alkyl halide that serves as a crucial intermediate and model substrate in the fields of organic synthesis and medicinal chemistry. Its well-defined stereocenter makes it an invaluable tool for studying the mechanisms of nucleophilic substitution reactions and for introducing chirality into more complex molecules. For researchers and professionals in drug development, understanding the stereochemical behavior of molecules like this compound is paramount, as the chirality of a pharmaceutical agent is often directly linked to its efficacy and safety profile. This guide provides a comprehensive overview of the structure, properties, and stereoselective reactions of this compound.

Molecular Structure and Stereochemistry

This compound is an eight-carbon chain with a bromine atom attached to the second carbon atom (C2). This second carbon is a chiral center, meaning it is attached to four different groups: a hydrogen atom (H), a bromine atom (Br), a methyl group (-CH₃), and a hexyl group (-C₆H₁₃).

The stereochemistry at this chiral center is designated as (R) according to the Cahn-Ingold-Prelog (CIP) priority rules:

  • Assign Priorities: The groups attached to the chiral center are prioritized based on atomic number. Bromine (Br) has the highest priority (1), followed by the hexyl group (2), the methyl group (3), and finally the hydrogen atom (4).

  • Orient the Molecule: The molecule is oriented in space so that the lowest priority group (hydrogen) is pointing away from the viewer.

  • Determine Configuration: The direction from the highest priority group (1) to the second (2) and then to the third (3) is traced. For this compound, this direction is clockwise, hence the designation (R) for rectus.

The Isomeric SMILES representation for the molecule is CCCCCC--INVALID-LINK--Br.[1][2]

R_2_Bromooctane_Structure cluster_wedge cluster_dash cluster_solid C2 C Br Br C2->Br Br CH3 CH3 C2->CH3 CH₃ H H C2->H H Hexyl Hexyl C2->Hexyl C₆H₁₃ SN2_Cyanide reactant This compound transition Transition State [NC…C…Br]⁻ reactant->transition Backside Attack by CN⁻ reagent NaCN product (S)-2-Cyanooctane transition->product Inversion of Stereochemistry Racemization R_isomer This compound S_isomer (S)-2-Bromooctane R_isomer->S_isomer Sₙ2 attack by Br⁻ Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_reaction Sₙ2 Reaction with NaCN s1 React (R)-2-Octanol with HBr/H₂SO₄ s2 Reflux Reaction s1->s2 s3 Workup (Extraction & Wash) s2->s3 s4 Dry & Concentrate s3->s4 s5 Vacuum Distillation s4->s5 r1 React this compound with NaCN in Ethanol r2 Reflux Reaction r1->r2 r3 Filter & Concentrate r2->r3 r4 Workup (Extraction) r3->r4 r5 Purification r4->r5

References

An In-depth Technical Guide to (R)-2-Bromooctane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, (R)-2-Bromooctane is a valuable chiral building block. Its stereospecific nature makes it a crucial component in the asymmetric synthesis of complex molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its chemical identifiers, physical properties, synthesis, and reactivity, with a focus on its application in stereoselective synthesis.

Core Identifiers and Physicochemical Properties

This compound is a chiral secondary alkyl halide. The "(R)" designation refers to the specific spatial arrangement of the atoms around the chiral center at the second carbon atom. Precise identification is critical for its application in stereospecific reactions.

IdentifierValue
CAS Number 5978-55-2
PubChem CID 12216026
IUPAC Name (2R)-2-bromooctane
Molecular Formula C₈H₁₇Br
Molecular Weight 193.12 g/mol
InChI InChI=1S/C8H17Br/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3/t8-/m1/s1
InChIKey FTJHYGJLHCGQHQ-MRVPVSSYSA-N
Canonical SMILES CCCCCCC(C)Br
Isomeric SMILES CCCCCC--INVALID-LINK--Br

Table 1: Key Identifiers for this compound.

The physical properties of this compound are essential for its handling, purification, and use in chemical reactions.

PropertyValue
Appearance Colorless liquid
Boiling Point 190.8 ± 8.0 °C at 760 mmHg
Density 1.105 g/cm³
Solubility Insoluble in water, soluble in organic solvents

Table 2: Physicochemical Properties of this compound.

Stereospecific Synthesis of this compound

The synthesis of enantiomerically pure this compound is typically achieved through the stereospecific conversion of a chiral precursor. The most common and reliable method involves the reaction of (S)-2-octanol with a brominating agent that proceeds via an S(_N)2 mechanism, resulting in a complete inversion of stereochemistry.

Experimental Protocol: Synthesis from (S)-2-Octanol using Phosphorus Tribromide

This protocol describes the synthesis of this compound from (S)-2-octanol using phosphorus tribromide (PBr₃), a method known for its high yield and stereospecificity.[1][2]

Materials:

  • (S)-2-octanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve (S)-2-octanol (1.0 equivalent) in anhydrous diethyl ether. Cool the flask in an ice-water bath to 0 °C with continuous stirring.

  • Addition of PBr₃: Slowly add phosphorus tribromide (0.33-0.40 equivalents) to the stirred solution using a dropping funnel over 30-45 minutes. It is crucial to maintain the temperature of the reaction mixture below 10 °C during the addition to control the exothermic reaction.

  • Reaction: After the complete addition of PBr₃, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture over crushed ice in a beaker to quench the reaction and hydrolyze any remaining PBr₃.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution to neutralize any acidic byproducts, and finally with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure product.

Reactivity and Applications in Asymmetric Synthesis

This compound is a prototypical substrate for S(_N)2 reactions. Due to the chiral center, these reactions are stereospecific, proceeding with a complete inversion of configuration. This predictable stereochemical outcome makes it a valuable chiral building block in the synthesis of enantiomerically pure compounds, a critical aspect of modern drug discovery and development.[3][4][5] While alkyl halides were once considered non-specific alkylators, their role as stable and bioactive motifs in medicinal chemistry is now more widely recognized.[3][4][5]

The diagram below illustrates the S(_N)2 reaction of this compound with a generic nucleophile (Nu⁻), leading to the formation of the corresponding (S)-product.

SN2_Reaction cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products R_Bromooctane This compound TS [Nu---C---Br]⁻ R_Bromooctane->TS Backside Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->TS S_Product (S)-Product TS->S_Product Inversion of Configuration Leaving_Group Bromide (Br⁻) TS->Leaving_Group Leaving Group Departure

Figure 1: S(_N)2 reaction of this compound.

The stereospecificity of this reaction is fundamental to its utility in asymmetric synthesis. By choosing the appropriate nucleophile, a wide range of functional groups can be introduced with a defined stereochemistry.

The general workflow for utilizing this compound as a chiral building block in the synthesis of a target molecule is depicted below.

Chiral_Synthesis_Workflow Start (S)-2-Octanol (Chiral Precursor) Synthesis Stereospecific Synthesis (e.g., with PBr₃) Start->Synthesis Bromooctane This compound (Chiral Building Block) Synthesis->Bromooctane Reaction Stereospecific Reaction (Sₙ2 with desired nucleophile) Bromooctane->Reaction Intermediate Chiral Intermediate Reaction->Intermediate Further_Steps Further Synthetic Steps Intermediate->Further_Steps Target Target Molecule (Enantiomerically Pure) Further_Steps->Target

Figure 2: Workflow for using this compound in asymmetric synthesis.

Conclusion

This compound is a well-characterized chiral building block with significant potential in asymmetric synthesis. Its predictable reactivity via the S(_N)2 mechanism allows for the stereospecific introduction of an octyl group, a valuable transformation in the synthesis of complex, enantiomerically pure molecules. For researchers in drug discovery and development, a thorough understanding of the properties, synthesis, and reactivity of such chiral intermediates is essential for the rational design and efficient synthesis of new therapeutic agents.

References

Synthesis of Enantiomerically Pure (R)-2-Bromooctane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereospecific synthesis of enantiomerically pure (R)-2-bromooctane, a valuable chiral intermediate in organic synthesis and drug development. The primary focus is on the conversion of the readily available chiral precursor, (S)-2-octanol, utilizing reactions that proceed with a complete inversion of stereochemistry. This document details established synthetic methodologies, including the Appel reaction, the Mitsunobu reaction, and the use of phosphorus tribromide (PBr₃). A thorough examination of experimental protocols, reaction mechanisms, and analytical techniques for the determination of enantiomeric purity is presented. Quantitative data is summarized for comparative analysis, and key experimental workflows are visualized to facilitate understanding and implementation in a laboratory setting.

Introduction

Chirality plays a pivotal role in the biological activity of pharmaceutical compounds. The synthesis of enantiomerically pure molecules is therefore a critical aspect of modern drug discovery and development. This compound serves as a key chiral building block for the introduction of the (R)-octan-2-yl moiety in a variety of complex target molecules. The most common and efficient strategy for the synthesis of enantiomerically pure this compound involves the nucleophilic substitution of a chiral alcohol precursor. Specifically, the conversion of (S)-2-octanol to this compound via an Sₙ2 mechanism ensures the desired stereochemical outcome due to the inversion of configuration at the chiral center. This guide explores the practical application of several reliable methods to achieve this transformation with high fidelity.

Synthetic Methodologies

The synthesis of this compound from (S)-2-octanol relies on nucleophilic substitution reactions that favor an Sₙ2 pathway, thus guaranteeing the inversion of stereochemistry. The primary methods employed for this conversion are the Appel reaction, the Mitsunobu reaction, and the use of phosphorus tribromide.

The Appel Reaction

The Appel reaction provides a mild and effective method for the conversion of alcohols to alkyl halides using a combination of a triarylphosphine, typically triphenylphosphine (B44618) (PPh₃), and a tetrahalomethane, such as carbon tetrabromide (CBr₄).[1] The reaction proceeds via an oxyphosphonium intermediate, which is subsequently displaced by the bromide ion in an Sₙ2 fashion, leading to the desired alkyl bromide with inverted stereochemistry.[2]

A catalytic version of the Appel reaction has also been developed, which minimizes the formation of triphenylphosphine oxide as a stoichiometric byproduct, simplifying purification.

The Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for the stereospecific inversion of secondary alcohols.[3][4] It involves the activation of the alcohol with a combination of a phosphine (B1218219) (e.g., PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5] The resulting alkoxyphosphonium salt is then displaced by a nucleophile. For the synthesis of this compound, a source of bromide ions, such as zinc bromide or hydrobromic acid, can be employed as the nucleophile. The reaction is known for its mild conditions and high degree of stereochemical inversion.[6]

Reaction with Phosphorus Tribromide (PBr₃)

The reaction of secondary alcohols with phosphorus tribromide is a classic and straightforward method for the synthesis of alkyl bromides.[7] The mechanism involves the formation of a phosphite (B83602) ester intermediate, which activates the hydroxyl group as a good leaving group. The bromide ion then displaces this group via an Sₙ2 attack, resulting in the formation of the alkyl bromide with inversion of configuration.[7]

Comparative Summary of Synthetic Protocols

The choice of synthetic method can be influenced by factors such as reagent availability, reaction conditions, and ease of purification. The following table summarizes quantitative data for the synthesis of this compound from (S)-2-octanol.

MethodReagentsSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (e.e.) (%)
Catalytic Appel-type (S)-2-octanol, Oxalyl chloride, LiBr, PPh₃O (cat.)CHCl₃25777>99
Appel Reaction (S)-2-octanol, PPh₃, CBr₄Dichloromethane0 - rt1-3High (typically >80)>99 (expected)
Mitsunobu Reaction (S)-2-octanol, PPh₃, DEAD/DIAD, ZnBr₂THF0 - rt2-12High (typically >80)>99 (expected)
Phosphorus Tribromide (S)-2-octanol, PBr₃Pyridine (optional)0 - rt2-4Good (typically 60-80)>99 (expected)

Note: Specific yield and e.e.% for the standard Appel, Mitsunobu, and PBr₃ reactions for this exact transformation are not explicitly detailed in the searched literature but are expected to be high based on the reliability of these Sₙ2 reactions.

Detailed Experimental Protocols

Catalytic Appel-Type Reaction for the Synthesis of this compound

This protocol is adapted from a reported procedure for the synthesis of (S)-2-bromooctane from (R)-2-octanol, and by analogy, is directly applicable to the synthesis of this compound from (S)-2-octanol.

Materials:

  • (S)-2-octanol

  • Triphenylphosphine oxide (PPh₃O)

  • Chloroform (B151607) (CHCl₃), anhydrous

  • Oxalyl chloride

  • Lithium bromide (LiBr)

  • Silica (B1680970) gel for flash chromatography

  • Diethyl ether

  • Petroleum ether

Procedure:

  • To a solution of triphenylphosphine oxide (42 mg, 0.15 mmol) in anhydrous chloroform (1.5 mL) under an inert atmosphere, add oxalyl chloride (16.5 µL, 0.195 mmol) and lithium bromide (127 mg, 1.46 mmol).

  • Stir the mixture for 5 minutes at room temperature.

  • Prepare separate solutions of (S)-2-octanol (130 mg, 1.00 mmol) in chloroform and oxalyl chloride (93.5 µL, 1.1 mmol) in chloroform.

  • Add the two solutions simultaneously to the reaction mixture over 7 hours using a syringe pump at room temperature.

  • After the addition is complete, filter the mixture.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel, eluting with a gradient of diethyl ether in petroleum ether (5:95 to 10:90) to afford this compound.

Expected Outcome:

  • Yield: Approximately 77%

  • Specific Rotation: [α]D²² -38.2 (c 0.58, CHCl₃) (Note: The sign of rotation is inverted from the reported value for the S-enantiomer).

Analytical Methods for Enantiomeric Purity Determination

Ensuring the enantiomeric purity of the synthesized this compound is critical. The most common methods for determining enantiomeric excess (e.e.) are chiral gas chromatography and nuclear magnetic resonance (NMR) spectroscopy with chiral solvating agents.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating enantiomers. A capillary column with a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives, is used. The two enantiomers of 2-bromooctane (B146060) will have different retention times on the chiral column, allowing for their separation and quantification.[8] The enantiomeric excess can be calculated from the integrated peak areas of the two enantiomers.

Illustrative Chiral GC Protocol:

  • Column: A suitable chiral GC column (e.g., based on a derivatized cyclodextrin).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C (split/splitless).

  • Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 5 °C/min).

  • Detector: Flame Ionization Detector (FID) at 250 °C.

  • Sample Preparation: Dilute the this compound sample in a volatile solvent like hexane (B92381) or dichloromethane.

NMR Spectroscopy with Chiral Solvating Agents

In an achiral solvent, the NMR spectra of enantiomers are identical. However, in the presence of a chiral solvating agent (CSA), transient diastereomeric complexes are formed, which have different NMR spectra.[9] This results in the splitting of signals for the enantiomers in the ¹H or ¹³C NMR spectrum. The ratio of the integrals of the separated signals corresponds to the ratio of the enantiomers, from which the e.e. can be determined. Common chiral solvating agents include Pirkle's alcohol and lanthanide-based chiral shift reagents.[10]

Illustrative ¹H NMR Protocol:

  • Dissolve a known amount of the this compound sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a standard ¹H NMR spectrum.

  • Add a small amount of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).

  • Acquire another ¹H NMR spectrum and observe the splitting of a diagnostic proton signal (e.g., the methine proton at C2).

  • Integrate the separated signals to determine the enantiomeric ratio.

Visualizations

Synthetic Workflow Diagrams

Synthesis_Workflows cluster_Appel Appel Reaction Workflow cluster_Mitsunobu Mitsunobu Reaction Workflow cluster_PBr3 PBr₃ Reaction Workflow S_Octanol_A (S)-2-Octanol Reagents_A PPh₃, CBr₄ S_Octanol_A->Reagents_A R_Bromooctane_A This compound Reagents_A->R_Bromooctane_A Inversion Solvent_A CH₂Cl₂ Solvent_A->Reagents_A S_Octanol_M (S)-2-Octanol Reagents_M PPh₃, DEAD/DIAD, ZnBr₂ S_Octanol_M->Reagents_M R_Bromooctane_M This compound Reagents_M->R_Bromooctane_M Inversion Solvent_M THF Solvent_M->Reagents_M S_Octanol_P (S)-2-Octanol Reagents_P PBr₃ S_Octanol_P->Reagents_P R_Bromooctane_P This compound Reagents_P->R_Bromooctane_P Inversion Solvent_P Pyridine (optional) Solvent_P->Reagents_P

Caption: Synthetic workflows for the preparation of this compound.

Logical Relationship of Synthesis and Analysis

Synthesis_Analysis_Logic Start Start: (S)-2-Octanol Synthesis Stereospecific Synthesis (Sₙ2 Inversion) Start->Synthesis Product Crude this compound Synthesis->Product Purification Purification (e.g., Chromatography) Product->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis Enantiomeric Purity Analysis Pure_Product->Analysis Result Enantiomerically Pure This compound (e.e. >99%) Analysis->Result

Caption: Logical flow from starting material to final analyzed product.

Conclusion

The synthesis of enantiomerically pure this compound from (S)-2-octanol is readily achievable through well-established Sₙ2 reactions that proceed with high stereospecificity. The Appel and Mitsunobu reactions, along with the use of phosphorus tribromide, represent reliable methods for this transformation. The choice of a specific protocol may depend on the desired scale, available reagents, and purification considerations. Accurate determination of the enantiomeric excess of the final product is crucial and can be reliably performed using chiral gas chromatography or NMR spectroscopy with chiral solvating agents. This guide provides the necessary theoretical background, practical protocols, and analytical considerations to aid researchers in the successful synthesis and characterization of this important chiral building block.

References

Synthesis of (R)-2-Bromooctane: A Technical Guide to Starting Materials and Stereoselective Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the primary synthetic routes to obtain enantiomerically pure (R)-2-Bromooctane, a crucial chiral building block in pharmaceutical and fine chemical synthesis. The focus is on the selection of appropriate starting materials and the application of stereoselective reactions that ensure the desired stereochemical outcome. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is a chiral alkyl halide of significant interest in organic synthesis. Its defined stereochemistry at the C2 position makes it a valuable precursor for the synthesis of complex chiral molecules, where precise control of stereoisomerism is critical for biological activity and material properties. The primary challenge in the synthesis of this compound lies in achieving high enantiomeric purity. This guide details the most effective and commonly employed methods for its preparation, emphasizing stereochemical inversion through nucleophilic substitution reactions (SN2).

The Core Principle: Stereochemical Inversion from (S)-2-Octanol

The most direct and reliable strategy for the synthesis of this compound is through the stereospecific bimolecular nucleophilic substitution (SN2) reaction of its enantiomeric precursor, (S)-2-octanol. This reaction proceeds with a complete inversion of the stereochemical configuration at the chiral center. The hydroxyl group of (S)-2-octanol is a poor leaving group and must first be activated. The subsequent backside attack by a bromide nucleophile displaces the activated hydroxyl group, leading to the formation of this compound.

Three primary methods are employed for this stereospecific transformation:

  • Reaction with Phosphorus Tribromide (PBr₃)

  • The Appel Reaction

  • The Mitsunobu Reaction

Each of these methods offers distinct advantages and is suited for different laboratory settings and scales.

Synthetic Methodologies and Experimental Protocols

This section provides a detailed overview of the three key synthetic methods, including reaction mechanisms, experimental protocols, and expected outcomes.

Reaction with Phosphorus Tribromide (PBr₃)

The reaction of a secondary alcohol with phosphorus tribromide is a classic and effective method for its conversion to the corresponding alkyl bromide with inversion of configuration.[1][2]

Mechanism: The reaction proceeds in two main steps. First, the lone pair of electrons on the oxygen of the alcohol attacks the phosphorus atom of PBr₃, displacing a bromide ion and forming a protonated phosphite (B83602) ester intermediate. This step converts the hydroxyl group into a good leaving group. In the second step, the bromide ion, acting as a nucleophile, performs a backside attack on the chiral carbon, displacing the phosphite group and resulting in the formation of this compound with inverted stereochemistry.[1][2]

Experimental Protocol:

  • Materials: (S)-2-octanol, Phosphorus tribromide (PBr₃), Diethyl ether (anhydrous), Saturated sodium bicarbonate solution, Saturated sodium chloride solution (brine), Anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-2-octanol (1.0 eq) in anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus tribromide (0.34 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Once the reaction is complete, carefully pour the mixture over ice.

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.[3]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation to obtain pure this compound.[3]

The Appel Reaction

The Appel reaction provides a mild and efficient method for the conversion of alcohols to alkyl halides with inversion of configuration, using a combination of triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide.[4] For bromination, carbon tetrabromide (CBr₄) is used.[5]

Mechanism: The reaction is initiated by the formation of a phosphonium (B103445) salt from the reaction of triphenylphosphine with carbon tetrabromide. The alcohol then deprotonates the resulting tribromomethanide anion to form an alkoxide and bromoform. The alkoxide attacks the phosphonium salt to generate an alkoxyphosphonium intermediate. Finally, the bromide ion displaces the triphenylphosphine oxide leaving group in an SN2 fashion, leading to the formation of this compound with inverted stereochemistry.[4][5]

Experimental Protocol:

  • Materials: (S)-2-octanol, Triphenylphosphine (PPh₃), Carbon tetrabromide (CBr₄), Dichloromethane (B109758) (anhydrous).

  • Procedure:

    • To a solution of (S)-2-octanol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add carbon tetrabromide (1.2 eq) portion-wise.

    • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

    • Continue stirring for 2-4 hours, monitoring the reaction by TLC or GC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Add pentane (B18724) or hexane (B92381) to the residue to precipitate the triphenylphosphine oxide byproduct.

    • Filter the mixture through a pad of silica (B1680970) gel, washing with pentane or hexane.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by fractional distillation.

The Mitsunobu Reaction

The Mitsunobu reaction is a versatile and powerful method for the stereospecific conversion of primary and secondary alcohols to a variety of functional groups, including alkyl halides, with complete inversion of configuration.[1][6] For bromination, a source of bromide ions, such as zinc bromide (ZnBr₂) or lithium bromide (LiBr), is used in conjunction with triphenylphosphine and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6][7]

Mechanism: The reaction is initiated by the nucleophilic attack of triphenylphosphine on the azodicarboxylate, forming a betaine (B1666868) intermediate. This intermediate deprotonates the alcohol, forming an alkoxide. The alkoxide then attacks the activated phosphorus, forming an alkoxyphosphonium salt and displacing the hydrazine (B178648) byproduct. In the final step, the bromide ion acts as a nucleophile and displaces the triphenylphosphine oxide in an SN2 reaction, resulting in the formation of this compound with inverted stereochemistry.[7][8]

Experimental Protocol:

  • Materials: (S)-2-octanol, Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Zinc bromide (ZnBr₂) or Lithium bromide (LiBr), Tetrahydrofuran (THF, anhydrous).

  • Procedure:

    • To a solution of (S)-2-octanol (1.0 eq), triphenylphosphine (1.5 eq), and zinc bromide (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, slowly add a solution of DEAD or DIAD (1.5 eq) in THF.[6]

    • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

    • Continue stirring for 12-24 hours, monitoring the reaction by TLC or GC.

    • After completion, remove the solvent under reduced pressure.

    • Add diethyl ether to the residue and filter to remove the precipitated triphenylphosphine oxide and hydrazine byproduct.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the product by column chromatography on silica gel or fractional distillation.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound from (S)-2-octanol using the described methods. Please note that yields and enantiomeric excess can vary depending on the specific reaction conditions and purity of reagents.

MethodReagentsSolventTypical Yield (%)Enantiomeric Excess (e.e.) (%)
PBr₃ Reaction PBr₃Diethyl ether70-85>98
Appel Reaction PPh₃, CBr₄Dichloromethane80-95>99
Mitsunobu Reaction PPh₃, DEAD, ZnBr₂THF75-90>99

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the synthetic methodologies described.

PBr3_Reaction S_Octanol (S)-2-Octanol Intermediate Protonated Phosphite Ester (Good Leaving Group) S_Octanol->Intermediate Activation PBr3 PBr₃ PBr3->Intermediate Product This compound Intermediate->Product SN2 Attack by Br⁻ (Inversion)

Caption: Synthetic pathway using Phosphorus Tribromide.

Appel_Reaction S_Octanol (S)-2-Octanol Intermediate Alkoxyphosphonium Salt S_Octanol->Intermediate Activation Reagents PPh₃ + CBr₄ Reagents->Intermediate Product This compound Intermediate->Product SN2 Attack by Br⁻ (Inversion)

Caption: Synthetic pathway of the Appel Reaction.

Mitsunobu_Reaction S_Octanol (S)-2-Octanol Intermediate Alkoxyphosphonium Salt S_Octanol->Intermediate Activation Reagents PPh₃ + DEAD + ZnBr₂ Reagents->Intermediate Product This compound Intermediate->Product SN2 Attack by Br⁻ (Inversion)

Caption: Synthetic pathway of the Mitsunobu Reaction.

Conclusion

The synthesis of enantiomerically pure this compound is most effectively achieved through the stereospecific SN2 reaction of (S)-2-octanol. The reaction with phosphorus tribromide, the Appel reaction, and the Mitsunobu reaction are all highly reliable methods that proceed with inversion of configuration, affording the desired product in high yield and excellent enantiomeric excess. The choice of method will depend on factors such as the availability of reagents, reaction scale, and the need for mild reaction conditions. The detailed protocols and comparative data presented in this guide provide a solid foundation for the successful synthesis of this important chiral intermediate.

References

A Technical Guide to the Chirality and Optical Activity of (R)-2-Bromooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemical properties of (R)-2-Bromooctane, a chiral haloalkane of interest in synthetic organic chemistry and as a building block in the development of pharmaceuticals. The document delves into the fundamental concepts of chirality and optical activity as they pertain to this specific molecule. Detailed experimental protocols for the synthesis of this compound via enzymatic resolution of a racemic precursor and subsequent stereospecific conversion are provided. Furthermore, a thorough procedure for the determination of its optical purity using polarimetry is outlined. All quantitative data is summarized in structured tables, and key conceptual and experimental workflows are visualized using diagrams to facilitate understanding for researchers, scientists, and professionals in the field of drug development.

Introduction to Chirality and Optical Activity

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image.[1] Such molecules are termed "chiral," and the two non-superimposable mirror images are called enantiomers.[1] A common source of chirality in organic molecules is the presence of a stereocenter, which is typically a carbon atom bonded to four different substituents.[1]

This compound possesses a chiral center at the second carbon atom (C2), which is bonded to a hydrogen atom, a bromine atom, a methyl group, and a hexyl group. This structural feature gives rise to two enantiomers: this compound and (S)-2-Bromooctane.

A key physical property that distinguishes enantiomers is their interaction with plane-polarized light. Chiral molecules are optically active, meaning they rotate the plane of polarized light.[1] Enantiomers rotate the plane of polarized light by equal magnitudes but in opposite directions.[1] The direction of rotation is denoted by a (+) or (d) for dextrorotatory (clockwise) and a (-) or (l) for levorotatory (counter-clockwise). It is important to note that the R/S designation, which describes the absolute configuration of the stereocenter, does not directly correlate with the direction of optical rotation.

Physicochemical and Optical Properties of 2-Bromooctane (B146060) Enantiomers

The enantiomers of 2-bromooctane share identical physical properties such as boiling point, density, and refractive index in an achiral environment. However, they exhibit distinct optical properties, specifically their specific rotation.

PropertyThis compound(S)-2-Bromooctane
Molecular Formula C₈H₁₇BrC₈H₁₇Br
Molecular Weight 193.13 g/mol 193.13 g/mol
Chiral Center C2C2
Absolute Configuration RS
Specific Rotation ([α]²⁰_D) -36°+36°

Table 1: Physicochemical and Optical Properties of 2-Bromooctane Enantiomers.

The specific rotation ([α]) is a standardized measure of the optical rotation of a chiral compound and is defined by the Biot's law equation:

[α] = α / (l × c)

where:

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter tube in decimeters (dm).

  • c is the concentration of the sample in grams per milliliter (g/mL).

The specific rotation is typically measured at a specific temperature (e.g., 20°C) and wavelength (e.g., the sodium D-line at 589 nm).

Determination of Stereochemical Configuration: The Cahn-Ingold-Prelog (CIP) Rules

The absolute configuration of a chiral center is assigned as either R (from the Latin rectus, meaning right) or S (from the Latin sinister, meaning left) using the Cahn-Ingold-Prelog (CIP) priority rules.

CIP_Rules

Figure 1: Cahn-Ingold-Prelog (CIP) priority rules for this compound.

For 2-bromooctane, the priorities of the substituents attached to the chiral carbon (C2) are:

  • -Br (highest atomic number)

  • -CH₂(CH₂)₄CH₃ (hexyl group; the carbon is attached to another carbon)

  • -CH₃ (methyl group; the carbon is attached to hydrogens)

  • -H (lowest atomic number)

When the molecule is oriented with the lowest priority group (H) pointing away, the path from priority 1 (Br) to 2 (hexyl) to 3 (methyl) is clockwise, thus assigning the (R) configuration.

Synthesis of this compound

Enantiomerically pure this compound is typically synthesized from a racemic mixture of its precursor, 2-octanol (B43104), through a process of chiral resolution followed by a stereospecific chemical transformation.

Experimental Protocol: Enzymatic Resolution of (±)-2-Octanol

This protocol describes the kinetic resolution of racemic 2-octanol using Candida antarctica lipase (B570770) B (CALB), a highly enantioselective enzyme. The enzyme selectively acylates the (R)-enantiomer, allowing for the separation of the unreacted (S)-2-octanol from the acylated (R)-2-octyl acetate (B1210297). For the purpose of synthesizing this compound, the resulting (R)-2-octyl acetate is then hydrolyzed back to (R)-2-octanol.

Materials:

  • Racemic (±)-2-octanol

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous hexane (B92381) (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware

  • Shaking incubator or magnetic stirrer

  • Gas chromatograph (GC) with a chiral column for enantiomeric excess (e.e.) analysis

Procedure:

  • To a dry flask, add racemic (±)-2-octanol (1.0 eq) and anhydrous hexane.

  • Add vinyl acetate (0.5 - 1.0 eq) as the acyl donor.

  • Add immobilized Candida antarctica lipase B (typically 10-50 mg per mmol of substrate).

  • Seal the flask and incubate with shaking or stirring at a controlled temperature (e.g., 30-40°C).

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC to determine the enantiomeric excess (e.e.) of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both products.

  • Once the desired conversion is reached, stop the reaction by filtering off the enzyme. The enzyme can be washed with fresh solvent and reused.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Separate the resulting mixture of unreacted (S)-2-octanol and (R)-2-octyl acetate by column chromatography on silica gel.

  • Hydrolyze the purified (R)-2-octyl acetate using a standard procedure (e.g., with aqueous NaOH) to obtain enantiomerically enriched (R)-2-octanol.

ParameterValue/Condition
Enzyme Immobilized Candida antarctica lipase B
Substrate (±)-2-Octanol
Acyl Donor Vinyl Acetate
Solvent Anhydrous Hexane
Temperature 30-40°C
Reaction Time Monitored by GC until ~50% conversion
Product 1 (S)-2-Octanol (unreacted)
Product 2 (R)-2-Octyl Acetate (hydrolyzed to (R)-2-octanol)
Typical e.e. >95%

Table 2: Typical Conditions for the Enzymatic Resolution of (±)-2-Octanol.

Experimental Protocol: Conversion of (R)-2-Octanol to this compound

The conversion of an alcohol to an alkyl bromide can be achieved using phosphorus tribromide (PBr₃). This reaction proceeds via an Sₙ2 mechanism, which results in an inversion of stereochemistry at the chiral center. Therefore, to obtain this compound, one must start with (S)-2-octanol. If starting with the resolved (R)-2-octanol, the product will be (S)-2-Bromooctane. For the synthesis of this compound, the unreacted (S)-2-octanol from the enzymatic resolution is used.

Materials:

  • (S)-2-Octanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or other suitable aprotic solvent

  • Ice bath

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve (S)-2-octanol in anhydrous diethyl ether.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add phosphorus tribromide (PBr₃, ~0.33-0.40 equivalents) dropwise to the stirred solution. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).

  • Carefully quench the reaction by slowly pouring the mixture over ice.

  • Separate the organic layer, and wash it successively with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

  • Purify the product by distillation under reduced pressure.

Synthesis_Workflow

Figure 2: Synthetic workflow for the preparation of this compound.

Measurement of Optical Activity: Polarimetry

Polarimetry is the technique used to measure the angle of rotation of plane-polarized light caused by an optically active substance. This measurement is crucial for determining the enantiomeric purity of a chiral compound.

Experimental Protocol: Polarimetry of this compound

Instrumentation:

  • Polarimeter

  • Sodium lamp (D-line, 589 nm)

  • Polarimeter cell (1 dm or other known path length)

Procedure:

  • Instrument Warm-up: Turn on the polarimeter and the sodium lamp. Allow the lamp to warm up for at least 10-15 minutes to ensure a stable light output.

  • Blank Measurement:

    • Clean the polarimeter cell thoroughly with a suitable solvent (e.g., the solvent used to dissolve the sample, or if measuring a neat liquid, the empty, clean cell can be used for a zero reference).

    • Fill the cell with the blank solvent, ensuring there are no air bubbles in the light path.

    • Place the cell in the polarimeter and take a reading. This value should be set to zero or subtracted from the sample reading.

  • Sample Preparation:

    • If measuring a neat liquid, carefully fill the clean polarimeter cell with this compound, avoiding air bubbles.

    • If preparing a solution, accurately weigh a known amount of this compound and dissolve it in a precise volume of a suitable achiral solvent (e.g., chloroform, ethanol) in a volumetric flask. Calculate the concentration in g/mL.

  • Sample Measurement:

    • Rinse the polarimeter cell with a small amount of the sample solution before filling it.

    • Fill the cell with the sample solution, again ensuring no air bubbles are present in the light path.

    • Place the sample cell in the polarimeter and record the observed rotation (α). Take multiple readings and average them for accuracy.

  • Calculation of Specific Rotation:

    • Use the Biot's law equation to calculate the specific rotation ([α]).

    • Compare the calculated specific rotation to the literature value for enantiomerically pure this compound (-36°) to determine the optical purity.

Polarimetry_Workflow

Figure 3: Experimental workflow for polarimetry.

Application in Drug Development

The stereochemistry of a molecule is of paramount importance in drug development, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other may be inactive or even harmful. This compound and other chiral haloalkanes serve as valuable chiral building blocks in the synthesis of more complex, enantiomerically pure active pharmaceutical ingredients (APIs). The ability to synthesize and analyze specific enantiomers, as detailed in this guide, is a critical skill for researchers and professionals in the pharmaceutical industry.

Conclusion

This technical guide has provided a detailed examination of the chirality and optical activity of this compound. From the fundamental principles of stereochemistry to practical experimental protocols for its synthesis and analysis, the information presented is intended to be a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding and application of these concepts and techniques are essential for the advancement of stereoselective synthesis and the development of safe and effective chiral drugs.

References

An In-Depth Technical Guide on (R)-2-Bromooctane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential physicochemical data for (R)-2-Bromooctane, a halogenated alkane used in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.

Physicochemical Data Summary

The fundamental molecular properties of this compound are detailed below. This data is critical for stoichiometric calculations, analytical characterization, and process design.

ParameterValueCitations
Molecular Formula C8H17Br[1][2]
Molecular Weight 193.127 g/mol [1]
Exact Mass 192.05136 u[1]

Logical Relationship of this compound Properties

The following diagram illustrates the logical flow from the compound's nomenclature to its empirical formula and molecular weight.

molecular_properties cluster_naming Nomenclature cluster_properties Chemical Properties A This compound B Stereoisomer: (R) A->B C Parent Chain: Octane A->C D Substituent: Bromo at C2 A->D E Molecular Formula: C8H17Br C->E D->E F Molecular Weight: 193.127 g/mol E->F

Caption: Logical derivation of molecular properties from nomenclature.

References

Spectral data for (R)-2-Bromooctane (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the spectral data for (R)-2-Bromooctane is crucial for its identification, characterization, and application in various scientific fields, including chemical research and drug development. This technical guide provides an in-depth overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectral Data Summary

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for 2-Bromooctane (B146060) [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.12Sextet1HH-2 (CH-Br)
~1.85Multiplet2HH-3 (CH₂)
~1.71Doublet3HH-1 (CH₃)
1.25 - 1.45Multiplet8HH-4, H-5, H-6, H-7 (CH₂)
~0.89Triplet3HH-8 (CH₃)

Note: The spectrum was likely recorded in CDCl₃. The chemical shifts are referenced to TMS at 0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data for 2-Bromooctane

Predicted Chemical Shift (δ) ppmCarbon Assignment
~55C-2 (CH-Br)
~40C-3
~32C-6
~29C-5
~27C-4
~25C-1
~23C-7
~14C-8
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 2-Bromooctane

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
2958, 2927, 2857StrongC-H StretchAlkane (CH₃, CH₂)
1465, 1378MediumC-H BendAlkane (CH₃, CH₂)
644StrongC-Br StretchAlkyl Bromide

Note: The data corresponds to the gas-phase spectrum of 2-bromooctane.

Mass Spectrometry (MS)

The mass spectrum of 2-bromooctane is characterized by the presence of two molecular ion peaks of nearly equal intensity due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br).

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of 2-Bromooctane [1]

m/zRelative Intensity (%)Proposed Fragment
192/194~1[M]⁺ (Molecular Ion)
113~30[C₈H₁₇]⁺ (Loss of Br)
71~82[C₅H₁₁]⁺
57100[C₄H₉]⁺ (Base Peak)
43~63[C₃H₇]⁺

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A solution of 2-bromooctane (typically 5-25 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

  • ¹H NMR Acquisition:

    • The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • A standard single-pulse experiment is used.

    • Typical acquisition parameters include a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • The spectrum is acquired on the same spectrometer.

    • A proton-decoupled pulse program is typically used to simplify the spectrum to single peaks for each unique carbon.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2 seconds) are required. The spectral width is typically 0 to 220 ppm.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS). For ¹H NMR, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like 2-bromooctane, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • A Fourier Transform Infrared (FTIR) spectrometer is used.

    • A background spectrum of the clean, empty salt plates is recorded first.

    • The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is recorded.

    • The instrument measures the interference pattern of the infrared beam after it passes through the sample.

  • Data Processing: The instrument's software performs a Fourier transform on the interferogram to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or through a direct insertion probe which is heated to vaporize the sample.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) in a technique known as Electron Ionization (EI). This process removes an electron from the molecule, creating a positively charged molecular ion (M⁺) and causing fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value. The resulting data is displayed as a mass spectrum, which is a plot of relative intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Compound This compound Prep_NMR Dissolve in Deuterated Solvent Compound->Prep_NMR Prep_IR Prepare Thin Film (Neat Liquid) Compound->Prep_IR Prep_MS Vaporize Sample Compound->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

References

A Technical Guide to (R)-2-Bromooctane: Commercial Availability, Synthesis, and Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Bromooctane, with the CAS Number 5978-55-2, is a chiral alkyl halide that serves as a crucial building block in asymmetric synthesis.[1] Its stereospecific nature makes it a valuable intermediate in the development of enantiomerically pure pharmaceuticals and other complex organic molecules. The presence of a bromine atom at a stereogenic center allows for a variety of stereospecific transformations, primarily through nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed synthetic protocols, and its applications in research and drug development.

Commercial Availability and Suppliers

This compound is available from a range of chemical suppliers, catering to research and development needs. The purity, available quantities, and pricing can vary among suppliers. It is crucial for researchers to consult the certificate of analysis for lot-specific data.[1]

SupplierProduct/Catalog NumberPurity/Enantiomeric ExcessAvailable QuantitiesPrice (USD)
Santa Cruz Biotechnology sc-239161Not specified1 g, 5 gContact for pricing
American Custom Chemicals Corporation (via ChemicalBook) CCH000071595.00%1 g$879.25
Alfa Chemistry 5978-55-2Not specifiedContact for availabilityContact for pricing
BOC Sciences 125277Not specifiedContact for availabilityContact for pricing
TCI America B1347 (racemic)>85.0% (GC, racemic)25 g, 250 g$133.00 (25 g)
Sigma-Aldrich Not readily available as the pure (R)-enantiomer; racemic 2-Bromooctane (B146060) is available.

Note: The availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information. TCI America and Sigma-Aldrich primarily list the racemic mixture, 2-bromooctane (CAS 557-35-7); researchers should verify the enantiomeric purity when sourcing this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₈H₁₇Br
Molecular Weight 193.13 g/mol [1]
Boiling Point 188-189 °C at 760 mmHg
Density 1.118 g/mL at 25 °C
Refractive Index (n20/D) 1.452
Appearance Colorless liquid
CAS Number 5978-55-2[1]

Enantioselective Synthesis of this compound

The most common and efficient method for the enantioselective synthesis of this compound is through the nucleophilic substitution of (S)-2-octanol. The reaction with phosphorus tribromide (PBr₃) proceeds via an Sₙ2 mechanism, which results in the inversion of stereochemistry at the chiral center.

Reaction Mechanism: Sₙ2 Inversion

The synthesis involves the conversion of the hydroxyl group of (S)-2-octanol into a good leaving group by reaction with PBr₃, followed by a backside attack by the bromide ion. This concerted mechanism leads to the formation of this compound with an inverted stereochemical configuration.

experimental_workflow start Dissolve (S)-2-octanol in anhydrous diethyl ether cool Cool to 0 °C start->cool add_pbr3 Slowly add PBr3 cool->add_pbr3 react Stir at room temperature add_pbr3->react quench Quench with ice react->quench extract Separate organic layer quench->extract wash Wash with water, NaHCO3, brine extract->wash dry Dry over MgSO4 wash->dry evaporate Remove solvent dry->evaporate distill Purify by vacuum distillation evaporate->distill product This compound distill->product drug_development_workflow cluster_discovery Drug Discovery cluster_development Preclinical & Clinical Development building_block This compound (Chiral Building Block) synthesis Asymmetric Synthesis of Lead Compounds building_block->synthesis screening Biological Screening (Hit Identification) synthesis->screening optimization Lead Optimization (SAR Studies) screening->optimization scale_up Process Development & Scale-Up optimization->scale_up clinical_trials Clinical Trials scale_up->clinical_trials

References

An In-Depth Technical Guide to the Safe Handling of (R)-2-Bromooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (R)-2-Bromooctane, a key intermediate in various organic syntheses. Adherence to these protocols is crucial for ensuring laboratory safety and minimizing risks associated with the handling of this chemical.

Chemical Identification and Physical Properties

This compound is a secondary alkyl halide.[1] Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₁₇Br[2]
Molecular Weight 193.13 g/mol [3]
CAS Number 5978-55-2[4]
Appearance Colorless to light yellow clear liquid[3]
Boiling Point 191 °C[3][5]
Flash Point 70 °C[3]
Density 1.10 g/cm³ (at 20°C)[3]
Solubility Insoluble in water.[6]
Stability Stable, but may be light sensitive. Incompatible with strong oxidizing agents. Combustible.[1][2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassCategoryHazard Statement
Flammable liquidsCategory 4H227: Combustible liquid[7]
Skin irritationCategory 2H315: Causes skin irritation[5]
Eye irritationCategory 2H319: Causes serious eye irritation[5]
Hazardous to the aquatic environment, long-term hazardCategory 1H410: Very toxic to aquatic life with long lasting effects[7]

GHS Pictograms:

alt text
alt text

Signal Word: Warning [5][7]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure safety.

Handling:

  • Handle in a well-ventilated place. [5][8]* Wear suitable protective clothing, including gloves and eye/face protection. [5][8]* Avoid contact with skin and eyes. [5][8]* Avoid formation of dust and aerosols. [5][8]* Use non-sparking tools. [5][8]* Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. [3][5]* Wash hands thoroughly after handling. [5][8] Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place. [5][8]* Store apart from foodstuff containers or incompatible materials. [5][8]* Recommended storage temperature: <15°C in a cool and dark place. [3]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

PPE TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be necessary for splash hazards.To protect against splashes and airborne particles that can cause severe eye irritation. [8][9]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Fire/flame resistant and impervious clothing (lab coat). Closed-toe shoes.To prevent skin contact, which can cause irritation. [8][9]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge.To prevent inhalation of vapors or mists. [8]

First Aid Measures

In case of exposure, follow these first aid measures immediately:

Exposure RouteFirst Aid Measures
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. [5]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. [5]
Eye Contact Rinse with pure water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a doctor. [5][8]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. [5]

Accidental Release and Disposal

Accidental Release Measures:

  • Ensure adequate ventilation and remove all sources of ignition. [5]2. Evacuate personnel to a safe area. [5]3. Wear appropriate personal protective equipment.

  • Prevent further leakage or spillage if safe to do so. [5]5. Contain the spill with inert absorbent material (e.g., sand, earth, vermiculite).

  • Collect the absorbed material and place it in a suitable, closed container for disposal. [5]7. Do not let the chemical enter drains. [5] Disposal:

  • Dispose of waste material in accordance with national and local regulations. [7]* The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. [5]* Contaminated packaging should be triple rinsed and offered for recycling or reconditioning, or punctured to make it unusable before disposal in a sanitary landfill. [5]

Experimental Protocols for Safety Data

The safety data for this compound is determined using standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key safety endpoints.

Flash Point Determination:

The flash point is determined using a closed-cup or open-cup method. The principle involves heating the substance at a controlled rate and introducing an ignition source at regular intervals. The flash point is the lowest temperature at which the vapors of the substance ignite momentarily. [10][11]Standardized methods like ASTM D92 (Cleveland open cup) or those described in various pharmacopeias are often employed. [10] Skin Irritation Testing (OECD Guideline 439):

This in vitro method uses a reconstructed human epidermis (RhE) model to assess skin irritation potential. [12][13]

  • Tissue Preparation: Commercially available RhE models are equilibrated in culture medium. [13]2. Application of Test Substance: A small amount of this compound is applied directly to the surface of the RhE tissue. [13]3. Exposure and Incubation: After a defined exposure period, the tissue is rinsed and incubated. [13]4. Viability Assessment: The viability of the tissue is measured using a cell viability assay (e.g., MTT assay). A reduction in tissue viability below a certain threshold (typically ≤ 50%) indicates that the substance is a skin irritant. [13] Eye Irritation Testing (OECD Guideline 496):

This in vitro method utilizes a reconstructed human cornea-like epithelium (RhCE) model to evaluate eye irritation potential without animal testing. [14]

  • Model Exposure: The RhCE model is exposed to the test chemical. [14]2. Effect Measurement: The effects on cell viability and tissue integrity are measured. [14]3. Classification: Based on the results, the chemical is classified according to its potential to cause eye irritation or serious eye damage. [14]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response A Review SDS and Conduct Risk Assessment B Prepare Engineering Controls (Fume Hood) A->B C Don Appropriate PPE B->C D Obtain this compound from Storage C->D E Perform Experimental Work in Fume Hood D->E F Use Non-Sparking Tools E->F J In Case of Spill, Follow Spill Procedure E->J K In Case of Exposure, Follow First Aid Measures E->K G Decontaminate Glassware and Surfaces F->G H Segregate and Label Waste G->H I Dispose of Waste According to Regulations H->I

Caption: Safe handling workflow for this compound.

References

Solubility of (R)-2-Bromooctane in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide offers a detailed examination of the solubility characteristics of (R)-2-Bromooctane in various organic solvents. The document is intended for researchers, scientists, and professionals in drug development who utilize haloalkanes in their work. It consolidates the theoretical principles governing the solubility of this compound, presents expected solubility behaviors, and provides a detailed experimental protocol for quantitative determination.

Core Principles of this compound Solubility

This compound is a chiral secondary haloalkane. Its molecular structure, featuring a long, non-polar eight-carbon alkyl chain and a polar carbon-bromine bond, is the primary determinant of its solubility. The guiding principle for its solubility in different solvents is the "like dissolves like" rule, which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2][3]

The long alkyl chain in this compound imparts a significant non-polar character to the molecule. This allows for strong London dispersion forces, which are the primary intermolecular interactions in non-polar solvents. Consequently, this compound is expected to be highly soluble in non-polar organic solvents.[1]

While the carbon-bromine bond introduces a dipole moment due to the difference in electronegativity between carbon and bromine, the overall polarity of the molecule is relatively low. This moderate polarity, however, allows for dipole-dipole interactions with polar solvents.[3] Despite this, this compound is largely unable to form strong hydrogen bonds, which are the dominant intermolecular forces in highly polar protic solvents like water. This results in very poor solubility in water.[2][4] In many common organic solvents, similar bromoalkanes are considered miscible, meaning they are soluble in all proportions.[5]

Qualitative Solubility Data

Specific quantitative solubility data for this compound is not extensively reported in publicly available literature. However, based on the principles of "like dissolves like" and the known properties of similar haloalkanes like 1-bromooctane (B94149) and 2-bromopentane, a qualitative solubility profile can be predicted.[5][6][7]

Solvent ClassSolvent ExampleExpected SolubilityPrimary Intermolecular Forces
Non-Polar HexaneHigh / MiscibleLondon Dispersion Forces
TolueneHigh / MiscibleLondon Dispersion Forces
Carbon TetrachlorideHigh / MiscibleLondon Dispersion Forces
Polar Aprotic AcetoneHigh / MiscibleDipole-Dipole Interactions, Dispersion
Tetrahydrofuran (THF)High / MiscibleDipole-Dipole Interactions, Dispersion
DichloromethaneHigh / MiscibleDipole-Dipole Interactions, Dispersion
Polar Protic EthanolHigh / MiscibleDipole-Dipole, Dispersion, weak H-bonding
MethanolModerate to HighDipole-Dipole, Dispersion, weak H-bonding
WaterVery Low / InsolublePredominantly Hydrogen Bonding (in solvent)

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The definitive method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[8][9] This protocol outlines the steps to quantitatively measure the solubility of this compound in an organic solvent.

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Glass vials with screw caps (B75204) and PTFE septa

  • Thermostatically controlled orbital shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID, or High-Performance Liquid Chromatography, HPLC)

Procedure:

  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the organic solvent. The presence of a distinct, undissolved liquid phase of this compound after initial vigorous mixing confirms that an excess has been added.

    • Securely cap the vials to prevent any solvent evaporation during the experiment.

  • Equilibration:

    • Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to ensure that equilibrium is reached. A typical period is 24 to 72 hours.

    • To confirm that equilibrium has been established, it is recommended to take measurements at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is reached when the concentration of this compound in the solvent no longer increases.

  • Sample Separation:

    • Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for several hours to allow the undissolved this compound to separate completely, typically forming a layer at the bottom.

    • Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any micro-droplets of undissolved solute.

  • Quantification:

    • Prepare a series of calibration standards of this compound in the same solvent.

    • Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration standards.

    • Analyze the calibration standards and the diluted sample using a suitable analytical method like GC-FID.

    • Construct a calibration curve and determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of this compound in that solvent at the specified temperature.

Visualizations

The following diagrams illustrate the logical relationships governing the solubility of this compound and the workflow for its experimental determination.

G Factors Influencing this compound Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties solute This compound (Solute) alkyl_chain Long Non-Polar Alkyl Chain solute->alkyl_chain cbr_bond Polar C-Br Bond solute->cbr_bond solvent Organic Solvent solvent_polarity Solvent Polarity (Non-polar, Polar Aprotic, Polar Protic) solvent->solvent_polarity solubility Solubility Outcome forces Intermolecular Forces forces->solubility Determines alkyl_chain->forces London Dispersion cbr_bond->forces Dipole-Dipole solvent_polarity->forces

Caption: Logical relationship of factors influencing solubility.

G Experimental Workflow for Solubility Determination prep 1. Prepare Supersaturated Solution (Excess Solute) equilibrate 2. Equilibrate (Constant Temp. Shaking) prep->equilibrate separate 3. Phase Separation (Cease Agitation) equilibrate->separate sample 4. Sample & Filter Supernatant separate->sample quantify 5. Quantify Concentration (e.g., GC, HPLC) sample->quantify result Solubility Value (e.g., g/100mL) quantify->result

Caption: Workflow for the shake-flask solubility method.

References

An In-depth Technical Guide to the Discovery and History of 2-Bromooctane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromooctane (B146060), a chiral alkyl halide, serves as a significant model compound in the study of stereochemistry and reaction mechanisms, particularly nucleophilic substitution reactions. Its two enantiomers, (R)-(-)-2-bromooctane and (S)-(+)-2-bromooctane, exhibit identical physical properties except for their interaction with plane-polarized light. This guide provides a comprehensive overview of the historical context of their discovery, detailed experimental protocols for their synthesis and separation, and a summary of their key physical and spectroscopic properties. The stereochemical transformations involving 2-bromooctane are central to understanding the principles of stereoselectivity and stereospecificity in organic synthesis, which are critical in the development of chiral drugs.

Historical Context: The Walden Inversion

The history of 2-bromooctane's isomers is intrinsically linked to the broader discovery of stereochemical inversion in nucleophilic substitution reactions, a phenomenon known as the Walden inversion. In 1896, the German chemist Paul Walden reported the interconversion of the enantiomers of malic acid through a series of reactions, which was a groundbreaking observation at the time.[1][2] This work demonstrated that the configuration of a chiral center could be inverted during a chemical transformation.

While Walden's initial work did not involve 2-bromooctane specifically, his discovery laid the foundation for understanding the stereochemical outcomes of reactions involving chiral alkyl halides. In the 1920s and 1930s, further investigations into nucleophilic substitution reactions solidified the concept that S(_N)2 reactions proceed with a complete inversion of configuration at the chiral center.[1] 2-Bromooctane, as a secondary alkyl halide, became a classic substrate for demonstrating this principle. The hydrolysis of (-)-2-bromooctane, for instance, proceeds with inversion of configuration to yield (+)-2-octanol, a reaction that follows the S(_N)2 mechanism.[3][4]

Physical and Spectroscopic Properties

The physical and spectroscopic properties of 2-bromooctane and its enantiomers are crucial for their identification and characterization.

Physical Properties
PropertyRacemic 2-Bromooctane(R)-(-)-2-Bromooctane(S)-(+)-2-Bromooctane
CAS Number 557-35-75978-55-21191-24-8
Molecular Formula C₈H₁₇BrC₈H₁₇BrC₈H₁₇Br
Molecular Weight 193.13 g/mol 193.13 g/mol 193.13 g/mol
Boiling Point 190.8 ± 8.0 °C at 760 mmHg105-108 °C at 60 TorrNot explicitly found, but expected to be identical to the (R)-enantiomer.
Density 1.1 ± 0.1 g/cm³[1]1.105 g/cm³ at 25 °CNot explicitly found, but expected to be identical to the (R)-enantiomer.
Refractive Index (n(_D)) 1.450[1]Not explicitly found.Not explicitly found.
Specific Rotation (--INVALID-LINK--) -36° (neat, 25 °C)[5]+36° (neat, 25 °C)[2][6]
Spectroscopic Data

The structural elucidation of 2-bromooctane is readily achieved through NMR and IR spectroscopy.

Infrared (IR) Spectroscopy: The IR spectrum of 2-bromooctane displays characteristic absorptions for C-H and C-Br bonds.

Wavenumber (cm⁻¹)Assignment
~2845-2975C-H stretching vibrations of the alkyl chain.[7]
~1270-1470C-H bending vibrations.[7]
~550-650C-Br stretching vibration.[7]

¹H NMR (Expected Chemical Shifts for 2-Bromooctane in CDCl₃):

ProtonsExpected Chemical Shift (ppm)Multiplicity
CH₃ (C1)~1.7Doublet
CHBr (C2)~4.1Multiplet
CH₂ (C3)~1.8Multiplet
(CH₂)₄ (C4-C7)~1.3-1.4Multiplet
CH₃ (C8)~0.9Triplet

¹³C NMR (Expected Chemical Shifts for 2-Bromooctane in CDCl₃):

CarbonExpected Chemical Shift (ppm)
C1~25
C2~55
C3~38
C4~31
C5~29
C6~22
C7~14
C8~10

Experimental Protocols

Stereoselective Synthesis of (R)-(-)-2-Bromooctane from (S)-(+)-2-Octanol

This protocol describes the synthesis of (R)-(-)-2-bromooctane from (S)-(+)-2-octanol using phosphorus tribromide, a reaction that proceeds with inversion of configuration.

Materials:

  • (S)-(+)-2-Octanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (S)-(+)-2-octanol in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the flask in an ice bath.

  • Slowly add phosphorus tribromide (1/3 molar equivalent) dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Carefully pour the reaction mixture over crushed ice.

  • Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain crude (R)-(-)-2-bromooctane.

  • Purify the product by vacuum distillation.

Stereospecific S(_N)2 Reaction: Synthesis of (S)-(+)-2-Octanethiol from (R)-(-)-2-Bromooctane

This protocol demonstrates the inversion of configuration in an S(_N)2 reaction.

Materials:

Procedure:

  • In a round-bottom flask, dissolve sodium hydrosulfide in a mixture of ethanol and water.

  • Add (R)-(-)-2-bromooctane to the solution.

  • Heat the mixture at reflux for 2-3 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting (S)-(+)-2-octanethiol can be purified by distillation.

Chiral HPLC Separation of 2-Bromooctane Enantiomers

Enantiomers of 2-bromooctane can be separated and analyzed using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP).

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD).[10]

Mobile Phase and Conditions:

  • A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane (B92381) and isopropanol.[10] The exact ratio needs to be optimized for the specific column and enantiomers.

  • Flow rate: ~1 mL/min.

  • Detection: UV at a low wavelength (e.g., 210 nm), as alkyl halides have weak chromophores.

General Procedure:

  • Prepare a standard solution of racemic 2-bromooctane in the mobile phase.

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the sample onto the column.

  • Monitor the elution of the enantiomers using the UV detector. The two enantiomers will have different retention times.

  • The elution order of the (R) and (S) enantiomers depends on the specific chiral stationary phase used and must be determined by injecting a standard of a known enantiomer.

Visualizations

Logical Workflow for Stereoselective Synthesis and Reaction

The following diagram illustrates the logical workflow from a chiral starting material to a product with inverted stereochemistry, followed by analytical confirmation.

Stereoselective_Workflow A (S)-(+)-2-Octanol B Synthesis with PBr3 (SN2 Reaction) A->B Inversion of Stereochemistry C (R)-(-)-2-Bromooctane B->C D Reaction with NaSH (SN2 Reaction) C->D Inversion of Stereochemistry E (S)-(+)-2-Octanethiol D->E F Chiral HPLC Analysis E->F G Confirmation of Enantiomeric Purity F->G

Stereoselective Synthesis and Subsequent Reaction Workflow.
S(_N)2 Reaction Mechanism: Walden Inversion

This diagram illustrates the concerted backside attack of a nucleophile on a chiral center, leading to the inversion of stereochemistry, a process known as the Walden Inversion.

The S(_N)2 mechanism illustrating the Walden Inversion.

References

Theoretical Exploration of (R)-2-Bromooctane Conformation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the theoretical studies of the conformational landscape of (R)-2-bromooctane. By understanding the spatial arrangements and relative energies of its conformers, researchers can gain critical insights into its reactivity, physical properties, and interactions within biological systems, which is of paramount importance in fields such as drug development and materials science. This document outlines the fundamental principles of conformational analysis, details the computational methodologies for such studies, and presents illustrative data and visualizations to guide further research.

Theoretical Background: The Conformational Landscape of Haloalkanes

The three-dimensional structure of a molecule is not static. Rotation around single bonds allows a molecule to adopt various spatial arrangements known as conformations. For a chiral molecule like this compound, the specific arrangement of its atoms dictates its interactions with other molecules, including biological targets.

The primary factors governing conformational stability are torsional strain and steric strain. Torsional strain arises from the repulsion between electron clouds of adjacent bonds, while steric strain results from the repulsive forces when non-bonded atoms or groups are forced into close proximity.

In the case of 2-substituted alkanes, such as 2-bromobutane, rotation around the C2-C3 bond leads to distinct staggered and eclipsed conformations.[1][2] Staggered conformations, where the substituents on adjacent carbons are as far apart as possible, are generally more stable (lower in energy) than eclipsed conformations, where they are aligned.[1][3]

For this compound, the key dihedral angle to consider is that around the C2-C3 bond, which dictates the relative positions of the bromine atom, the methyl group (C1), the hydrogen on C2, and the hexyl group attached to C3. The most stable conformations are expected to be the staggered ones: the anti-conformation, where the bulky bromine atom and the hexyl group are 180° apart, and the gauche conformations, where they are approximately 60° apart.[2][4] Due to steric hindrance, the anti conformer is generally the most stable.[2]

Experimental and Computational Protocols

The conformational preferences of molecules like this compound can be investigated through a combination of experimental techniques and computational modeling.

Experimental Protocols

While this guide focuses on theoretical studies, it is important to note the experimental methods used for validation:

  • Gas-Phase Electron Diffraction (GED): This technique provides information about the average molecular structure in the gas phase, allowing for the determination of bond lengths, angles, and the relative abundance of different conformers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly through the measurement of coupling constants at various temperatures, can provide insights into the populations of different conformers in solution.

Computational Methodology: A Step-by-Step Guide

Computational chemistry provides a powerful toolkit for exploring the conformational space of molecules. A typical workflow for the conformational analysis of this compound is as follows:

  • Initial Structure Generation: A three-dimensional model of this compound is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic search is performed to identify all possible low-energy conformers. This involves rotating all rotatable bonds in the molecule.

  • Geometry Optimization: Each identified conformer is then subjected to geometry optimization to find its local energy minimum. This is typically performed using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).

  • Frequency Calculations: Vibrational frequency calculations are performed on each optimized conformer to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Potential Energy Surface (PES) Scan: To understand the energy barriers between different conformers, a relaxed PES scan is performed. This involves systematically changing a specific dihedral angle (e.g., the C1-C2-C3-C4 dihedral angle) in small increments and performing a constrained geometry optimization at each step.[5][6]

The following diagram illustrates the logical workflow of a computational conformational analysis.

computational_workflow start Start: this compound Initial 3D Structure conf_search Conformational Search (e.g., Molecular Dynamics or Systematic Torsion Scan) start->conf_search geom_opt Geometry Optimization of Each Conformer (e.g., DFT, MP2) conf_search->geom_opt freq_calc Frequency Calculation (Confirm Minima, Obtain Thermodynamic Data) geom_opt->freq_calc pes_scan Potential Energy Surface Scan (Relaxed scan of key dihedral angles) geom_opt->pes_scan analysis Analysis of Results: - Relative Energies - Rotational Barriers - Boltzmann Distribution freq_calc->analysis pes_scan->analysis end End: Conformational Profile analysis->end

Computational analysis workflow.

Quantitative Data Presentation

The following tables present illustrative quantitative data for the staggered conformers of this compound, based on the principles of conformational analysis and data from similar molecules. This data would be obtained from the computational protocol described above.

Table 1: Relative Energies of Staggered Conformers of this compound around the C2-C3 Bond

ConformerDihedral Angle (Br-C2-C3-Hexyl)Relative Energy (kcal/mol)
Anti~180°0.00
Gauche (+)~60°0.95
Gauche (-)~-60°1.10

Note: The energy difference between the two gauche conformers arises from the specific stereochemistry at the C2 center and the resulting steric interactions.

Table 2: Calculated Rotational Energy Barriers for C2-C3 Bond Rotation

Transition StateDihedral Angle (Br-C2-C3-Hexyl)Rotational Barrier (kcal/mol)Eclipsed Groups
TS1 (Anti -> Gauche +)~120°4.5H / Hexyl, Br / H, CH₃ / H
TS2 (Gauche + -> Gauche -)~0°5.8Br / Hexyl, H / H, CH₃ / H
TS3 (Gauche - -> Anti)~-120°4.2H / Hexyl, Br / H, CH₃ / H

Visualization of Key Relationships

Visualizing the energetic relationships between conformers is crucial for understanding the molecule's dynamic behavior.

Potential Energy Surface

The following diagram represents a hypothetical potential energy surface for the rotation around the C2-C3 bond of this compound, illustrating the relative energies of the staggered (energy minima) and eclipsed (energy maxima) conformations.

pes_profile cluster_0 Potential Energy Profile of this compound (C2-C3 Rotation) a Anti (0.0 kcal/mol) p_anti a->p_anti b Gauche (+) (0.95 kcal/mol) p_gauche1 b->p_gauche1 c Gauche (-) (1.10 kcal/mol) p_gauche2 c->p_gauche2 ts1 TS1 (4.5 kcal/mol) p_ts1 ts1->p_ts1 ts2 TS2 (5.8 kcal/mol) p_ts2 ts2->p_ts2 ts3 TS3 (4.2 kcal/mol) p_ts3 ts3->p_ts3 p_anti->p_ts1 p_gauche1->p_ts3 p_gauche2->p_ts2 p_ts1->p_gauche1 p_ts2->p_anti

Dihedral angle energy profile.
Newman Projections of Staggered Conformers

Newman projections are a valuable tool for visualizing the conformations around a specific bond. The following diagram shows the three staggered conformers of this compound when viewed down the C2-C3 bond.

newman_projections cluster_anti Anti Conformer cluster_gauche_p Gauche (+) Conformer cluster_gauche_m Gauche (-) Conformer C2_anti Br_anti Br_anti C2_anti->Br_anti Br H1_anti H1_anti C2_anti->H1_anti H Me_anti Me_anti C2_anti->Me_anti CH3 C3_anti Hex_anti Hex_anti C3_anti->Hex_anti Hexyl H2_anti H2_anti C3_anti->H2_anti H H3_anti H3_anti C3_anti->H3_anti H C2_gauche_p Br_gauche_p Br_gauche_p C2_gauche_p->Br_gauche_p Br H1_gauche_p H1_gauche_p C2_gauche_p->H1_gauche_p H Me_gauche_p Me_gauche_p C2_gauche_p->Me_gauche_p CH3 C3_gauche_p Hex_gauche_p Hex_gauche_p C3_gauche_p->Hex_gauche_p Hexyl H2_gauche_p H2_gauche_p C3_gauche_p->H2_gauche_p H H3_gauche_p H3_gauche_p C3_gauche_p->H3_gauche_p H C2_gauche_m Br_gauche_m Br_gauche_m C2_gauche_m->Br_gauche_m Br H1_gauche_m H1_gauche_m C2_gauche_m->H1_gauche_m H Me_gauche_m Me_gauche_m C2_gauche_m->Me_gauche_m CH3 C3_gauche_m Hex_gauche_m Hex_gauche_m C3_gauche_m->Hex_gauche_m Hexyl H2_gauche_m H2_gauche_m C3_gauche_m->H2_gauche_m H H3_gauche_m H3_gauche_m C3_gauche_m->H3_gauche_m H

References

Methodological & Application

Application Notes and Protocols: (R)-2-Bromooctane in SN2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the bimolecular nucleophilic substitution (SN2) reaction mechanism involving the chiral substrate, (R)-2-Bromooctane. This document includes the reaction's stereochemical implications, factors influencing its rate, quantitative data, and a detailed experimental protocol for a representative transformation. Such reactions are crucial in organic synthesis, particularly in the pharmaceutical industry for the construction of stereospecific molecules.[1][2][3]

Background and Reaction Mechanism

The SN2 reaction is a cornerstone of organic chemistry, involving a single, concerted step where a nucleophile attacks an electrophilic carbon center at the same time as a leaving group departs.[4][5][6] This mechanism is classified as bimolecular because the rate of the reaction is dependent on the concentration of both the substrate and the nucleophile.[4][7][8][9]

Rate Law: Rate = k[this compound][Nucleophile][5][10]

For a chiral secondary alkyl halide like this compound, the SN2 reaction proceeds with a predictable and highly specific stereochemical outcome.

Key Features of the SN2 Mechanism:

  • Concerted Step: Bond formation between the nucleophile and the carbon, and bond breaking between the carbon and the leaving group (bromide), occur simultaneously.[4][8]

  • Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group.[7][11] This is due to steric hindrance and orbital overlap requirements where the nucleophile's highest occupied molecular orbital (HOMO) must overlap with the substrate's lowest unoccupied molecular orbital (LUMO), which is located 180° to the carbon-bromine bond.[8][12]

  • Inversion of Stereochemistry: The backside attack forces the molecule's stereocenter to invert, much like an umbrella flipping inside out in the wind.[6][11] This phenomenon is known as the Walden inversion.[6][8][9][11] Consequently, the reaction of this compound will yield a product with the (S) configuration.[10][12]

Caption: SN2 reaction mechanism showing inversion of stereochemistry.

Factors Affecting the SN2 Reaction Rate

The efficiency and rate of the SN2 reaction on this compound are influenced by several key factors. Optimizing these parameters is critical for achieving high yields and purity in a laboratory or industrial setting.

FactorInfluence on SN2 Reaction RateRationale
Substrate Structure Methyl > Primary > Secondary >> TertiarySteric hindrance is a major inhibitor. This compound, being a secondary halide, is more sterically hindered than primary halides, making the reaction slower but still feasible.[4][5][8] Tertiary halides are generally unreactive via the SN2 mechanism due to excessive steric bulk.[5][13]
Nucleophile Strength Stronger nucleophiles increase the reaction rate.The reaction rate is directly proportional to the nucleophile's concentration and inherent reactivity (nucleophilicity).[14][15] Negatively charged nucleophiles (e.g., I⁻, CN⁻, RS⁻) are typically stronger than their neutral counterparts (e.g., H₂O, ROH).[15]
Leaving Group Ability Better leaving groups increase the reaction rate.The best leaving groups are weak bases that can stabilize the negative charge after departure.[15] For halogens, the order of leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻.[15]
Solvent Polar aprotic solvents are optimal.Polar aprotic solvents (e.g., acetone (B3395972), DMSO, acetonitrile) solvate the cation but not the nucleophile, enhancing the nucleophile's reactivity.[13][14] Polar protic solvents (e.g., water, ethanol) can form hydrogen bonds with the nucleophile, creating a solvent "cage" that hinders its ability to attack the substrate.[14]

Quantitative Data: Nucleophile and Solvent Effects

The following table provides illustrative data on the reaction of this compound with various nucleophiles in acetone, a common polar aprotic solvent for SN2 reactions.

Nucleophile (Nu⁻)ProductRelative RateExpected Stereochemistry
I⁻ (Iodide)(S)-2-IodooctaneHigh100% Inversion
CN⁻ (Cynanide)(S)-2-OctanenitrileModerate-High100% Inversion
N₃⁻ (Azide)(S)-2-AzidooctaneModerate-High100% Inversion
CH₃S⁻ (Thiomethoxide)(S)-2-(Methylthio)octaneHigh100% Inversion
CH₃COO⁻ (Acetate)(S)-Octan-2-yl acetateLow-Moderate100% Inversion
OH⁻ (Hydroxide)(S)-2-OctanolModerate100% Inversion

*Note: With hydroxide, the competing E2 (elimination) reaction can become significant, especially at higher temperatures, leading to the formation of octene isomers and reducing the yield of the SN2 product.

Experimental Protocol: Synthesis of (S)-2-Iodooctane

This protocol details the SN2 reaction of this compound with sodium iodide in acetone. This is a classic example of an SN2 reaction (a Finkelstein reaction) where a less soluble sodium salt precipitates, driving the equilibrium toward the products according to Le Châtelier's principle.[16]

Materials & Reagents:

ParameterValue / DescriptionNotes
Substrate This compound1.93 g (10 mmol, 1.0 equiv)
Nucleophile Sodium Iodide (NaI)2.25 g (15 mmol, 1.5 equiv)
Solvent Acetone (Anhydrous)50 mL
Reaction Temp. ~56 °C (Reflux)Gentle heating is required.
Reaction Time 1-2 hoursMonitor by Thin-Layer Chromatography (TLC).
Work-up Dichloromethane (B109758), Deionized Water, Sodium Thiosulfate (B1220275)For extraction and washing.
Purification Silica (B1680970) Gel Column Chromatography or DistillationTo isolate the final product.

Experimental Workflow:

Workflow A 1. Setup Add NaI and anhydrous acetone to a round-bottom flask with a stir bar. B 2. Reactant Addition Add this compound to the flask. Attach a reflux condenser. A->B C 3. Reaction Heat the mixture to a gentle reflux (~56°C) for 1-2 hours. Observe NaBr precipitate. B->C D 4. Monitoring Monitor reaction progress via TLC (e.g., 9:1 Hexanes:EtOAc). C->D E 5. Workup Cool, filter NaBr, remove acetone. Add water and dichloromethane (DCM). D->E Upon completion F 6. Extraction Separate layers. Wash organic layer with water, then Na₂S₂O₃(aq), then brine. E->F G 7. Drying & Concentration Dry organic layer over anhydrous MgSO₄. Filter and evaporate solvent. F->G H 8. Purification & Analysis Purify crude product via column chromatography or distillation. Analyze by NMR, IR, and Polarimetry. G->H

Caption: Step-by-step workflow for the synthesis of (S)-2-Iodooctane.

Detailed Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium iodide (2.25 g, 15 mmol). Add 50 mL of anhydrous acetone and stir until the sodium iodide is fully dissolved.[16]

  • Substrate Addition: Add this compound (1.93 g, 10 mmol) to the flask via syringe.

  • Reflux: Attach a reflux condenser and place the flask in a pre-heated heating mantle or oil bath. Heat the mixture to a gentle reflux (approx. 56 °C) with vigorous stirring. A white precipitate of sodium bromide (NaBr) should begin to form as the reaction proceeds.[16][17]

  • Monitoring: Allow the reaction to proceed for 1-2 hours. Monitor the disappearance of the starting material by taking small aliquots and analyzing them with Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid NaBr precipitate using vacuum filtration and wash the solid with a small amount of cold acetone.

  • Extraction: Transfer the filtrate to a separatory funnel. Remove the bulk of the acetone using a rotary evaporator. Add 30 mL of deionized water and 30 mL of dichloromethane (DCM) to the residue. Shake and separate the layers.

  • Washing: Wash the organic layer sequentially with 20 mL of deionized water, 20 mL of 5% aqueous sodium thiosulfate solution (to remove any residual iodine), and finally 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification and Characterization: Purify the crude (S)-2-Iodooctane by silica gel column chromatography or vacuum distillation. Characterize the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy. Confirm the inversion of stereochemistry by measuring the optical rotation using a polarimeter; the product should exhibit a specific rotation opposite in sign to the starting material.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions Using (R)-2-Bromooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of nucleophilic substitution reactions involving the chiral secondary haloalkane, (R)-2-bromooctane. This document outlines the underlying reaction mechanisms, presents key quantitative data, and offers detailed experimental protocols for various nucleophilic substitution reactions. The stereochemical implications of these reactions are a central focus, providing valuable information for asymmetric synthesis in drug development and other chemical industries.

Introduction

This compound is a valuable substrate for investigating the stereochemical outcomes of nucleophilic substitution reactions. As a chiral secondary haloalkane, it can react through both SN1 and SN2 pathways, depending on the reaction conditions. The stereospecificity of the SN2 reaction, in particular, allows for the synthesis of a variety of (S)-enantiomers with a high degree of stereochemical control. Understanding the factors that govern the competition between SN1, SN2, and elimination (E2) pathways is crucial for synthetic chemists aiming to achieve desired product distributions and stereochemical purity.

Reaction Mechanisms

Nucleophilic substitution reactions at a saturated carbon atom primarily proceed through two distinct mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).

2.1. SN2 Mechanism: Inversion of Stereochemistry

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[1][2] This backside attack leads to an inversion of the stereochemical configuration at the chiral center, a phenomenon known as the Walden inversion.[3][4] For this compound, an SN2 reaction will yield the corresponding (S)-product. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics).[1][5][6]

Factors favoring the SN2 mechanism include:

  • Substrate: Unhindered substrates (methyl > primary > secondary).[6]

  • Nucleophile: Strong, and often negatively charged, nucleophiles.[7]

  • Solvent: Polar aprotic solvents (e.g., acetone (B3395972), DMSO, DMF) that solvate the cation but not the nucleophile, thus increasing its reactivity.[7][8]

  • Leaving Group: A good, stable leaving group.

2.2. SN1 Mechanism: Racemization

The SN1 mechanism is a two-step process. The first and rate-determining step involves the unimolecular dissociation of the leaving group to form a planar carbocation intermediate.[2] In the second step, the nucleophile can attack the carbocation from either face with equal probability, leading to a racemic or near-racemic mixture of products (both R and S enantiomers). The rate of an SN1 reaction is dependent only on the concentration of the substrate (first-order kinetics).[3]

Factors favoring the SN1 mechanism include:

  • Substrate: Substrates that can form stable carbocations (tertiary > secondary).

  • Nucleophile: Weak nucleophiles (e.g., water, alcohols).

  • Solvent: Polar protic solvents (e.g., water, alcohols) that can stabilize the carbocation intermediate and the leaving group through solvation.[7][8]

  • Leaving Group: A good, stable leaving group.

2.3. Competition with E2 Elimination

The E2 (Elimination Bimolecular) reaction is a common side reaction that competes with SN2, especially when using strong, sterically hindered bases.[9] The base abstracts a proton from a carbon atom adjacent to the carbon bearing the leaving group, leading to the formation of an alkene. For secondary halides like 2-bromooctane, the choice of base and solvent is critical in directing the reaction towards substitution or elimination. Strong, non-bulky bases/nucleophiles tend to favor SN2, while strong, bulky bases favor E2.[9]

Data Presentation

The following tables summarize quantitative data for various nucleophilic substitution reactions of this compound.

Table 1: Reaction of this compound with Various Nucleophiles

NucleophileReagentSolventMajor ProductStereochemistryTypical YieldEnantiomeric Excess (e.e.)
HydroxideNaOHDMF(S)-2-OctanolInversion~80% (Substitution)High (predominantly S)
Azide (B81097)NaN₃DMF(S)-2-AzidooctaneInversionGood to Excellent>95%
CyanideNaCNDMSO(S)-2-CyanooctaneInversionGoodHigh (predominantly S)
IodideNaIAcetone(S)-2-IodooctaneInversionGood to ExcellentHigh (predominantly S)
ThiolateNaSHEthanol(S)-2-OctanethiolInversionGoodHigh (predominantly S)

Note: Yields and enantiomeric excess are dependent on specific reaction conditions and may vary. The reaction with NaOH also produces a mixture of elimination products (alkenes).

Experimental Protocols

4.1. General Considerations

  • All reactions should be carried out in a well-ventilated fume hood.

  • Anhydrous solvents and reagents should be used where specified to prevent unwanted side reactions.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Product purification can be achieved by distillation, column chromatography, or recrystallization.

  • Product characterization should be performed using appropriate analytical techniques such as NMR spectroscopy, IR spectroscopy, mass spectrometry, and polarimetry to determine the stereochemical outcome.

4.2. Protocol 1: Synthesis of (S)-2-Azidooctane via SN2 Reaction

This protocol describes the reaction of this compound with sodium azide in a polar aprotic solvent to yield (S)-2-azidooctane with a high degree of inversion.

  • Materials:

    • This compound

    • Sodium azide (NaN₃)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add sodium azide (1.5 eq) to the solution.

    • Heat the reaction mixture to 60-70 °C and stir vigorously for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volumes).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude (S)-2-azidooctane by vacuum distillation or column chromatography.

4.3. Protocol 2: Synthesis of (S)-2-Cyanooctane via SN2 Reaction

This protocol outlines the synthesis of (S)-2-cyanooctane from this compound using sodium cyanide in dimethyl sulfoxide (B87167) (DMSO).

  • Materials:

    • This compound

    • Sodium cyanide (NaCN)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Diethyl ether

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMSO, add sodium cyanide (1.2 eq).

    • Heat the mixture to 90 °C for 2-4 hours.

    • Monitor the reaction by GC or TLC.

    • After completion, cool the reaction to room temperature and pour it into a large volume of ice-water.

    • Extract the aqueous mixture with diethyl ether (3 x volumes).

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

    • Purify the resulting (S)-2-cyanooctane by vacuum distillation.

4.4. Protocol 3: Synthesis of (S)-2-Iodooctane via Finkelstein Reaction

This protocol describes a Finkelstein reaction, where the bromide in this compound is exchanged for iodide with inversion of configuration.

  • Materials:

    • This compound

    • Sodium iodide (NaI)

    • Acetone, anhydrous

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous acetone in a round-bottom flask fitted with a reflux condenser.

    • Add sodium iodide (1.5 eq) to the solution.

    • Reflux the mixture for 1-3 hours. The formation of a white precipitate (NaBr) indicates the reaction is proceeding.[10][11]

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture and filter to remove the sodium bromide precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water and a dilute solution of sodium thiosulfate (B1220275) (to remove any residual iodine).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield (S)-2-iodooctane.

    • Further purification can be achieved by vacuum distillation.

Visualizations

Caption: SN2 reaction mechanism of this compound.

Caption: SN1 reaction mechanism of this compound.

Experimental_Workflow start Start: this compound + Nucleophile + Solvent reaction Reaction (Heating/Stirring) start->reaction monitoring Reaction Monitoring (TLC/GC) reaction->monitoring workup Aqueous Workup (Extraction & Washing) monitoring->workup Reaction Complete drying Drying (e.g., MgSO₄) workup->drying purification Purification (Distillation/Chromatography) drying->purification analysis Product Analysis (NMR, IR, MS, Polarimetry) purification->analysis end Final Product ((S)-enantiomer) analysis->end

Caption: General experimental workflow for SN2 reactions.

References

(R)-2-Bromooctane: A Chiral Alkylating Agent for Stereospecific Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(R)-2-Bromooctane is a valuable chiral alkylating agent in organic synthesis, primarily utilized in S(_N)2 reactions to introduce a stereochemically defined octyl group. Its utility lies in the predictable inversion of stereochemistry at the chiral center, allowing for the synthesis of enantiomerically enriched products. These notes provide an overview of its key applications, detailed experimental protocols, and quantitative data to support its use in research and development.

Introduction to Stereospecific Alkylation

This compound serves as an electrophile in nucleophilic substitution reactions. Due to the steric hindrance at the secondary carbon, it predominantly undergoes S(_N)2 reactions, which are characterized by a backside attack of the nucleophile. This concerted mechanism leads to a predictable inversion of the stereochemical configuration at the chiral center. Consequently, reactions of this compound with various nucleophiles yield the corresponding (S)-configured products. This stereospecificity is of paramount importance in the synthesis of chiral molecules, particularly in the development of pharmaceuticals and other biologically active compounds where enantiomeric purity is critical.

Key Applications and Reaction Protocols

The primary application of this compound is as a chiral building block for the introduction of an octyl group with a specific stereochemistry. Common nucleophiles employed in these reactions include cyanide, acetate (B1210297), and hydrosulfide (B80085), leading to the formation of nitriles, esters, and thiols, respectively.

Synthesis of (S)-2-Cyanooctane

The reaction of this compound with sodium cyanide provides a direct route to (S)-2-Cyanooctane, a precursor for various functional groups such as carboxylic acids and amines. The S(_N)2 reaction proceeds with a clean inversion of stereochemistry.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide (1.2 equivalents) in anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Addition of Alkyl Halide: Add this compound (1.0 equivalent) to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and maintain stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to afford (S)-2-Cyanooctane.

Synthesis of (S)-Octan-2-yl Acetate

The reaction with acetate is a classic example of an S(_N)2 displacement that results in the formation of an ester with inverted stereochemistry.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add sodium acetate (1.5 equivalents).

  • Reaction Conditions: Heat the mixture to reflux and stir for 6-12 hours. The progress of the reaction can be monitored by TLC.

  • Workup: After cooling, filter the reaction mixture to remove any inorganic salts. Dilute the filtrate with water and extract with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo. The resulting (S)-octan-2-yl acetate can be purified by column chromatography on silica (B1680970) gel.

Synthesis of (S)-Octane-2-thiol

The introduction of a thiol group with inversion of configuration can be achieved using sodium hydrosulfide as the nucleophile.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, dissolve sodium hydrosulfide hydrate (B1144303) (NaSH·xH₂O) (1.5 equivalents) in ethanol (B145695) in a round-bottom flask.

  • Addition of Alkyl Halide: Add this compound (1.0 equivalent) to the solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-8 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Carefully quench the reaction by adding dilute hydrochloric acid. Extract the product with diethyl ether.

  • Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The volatile (S)-octane-2-thiol is best purified by careful distillation.

Quantitative Data Summary

The following table summarizes the expected outcomes for the reactions of this compound with various nucleophiles. Please note that yields and enantiomeric excess (e.e.) are highly dependent on the specific reaction conditions and purification methods.

NucleophileReagentSolventProductTypical Yield (%)Expected e.e. (%)
CyanideNaCNDMSO(S)-2-Cyanooctane75-85>98
AcetateCH₃COONaDMF(S)-Octan-2-yl Acetate80-90>98
HydrosulfideNaSHEthanol(S)-Octane-2-thiol70-80>98

Reaction Workflow and Stereochemistry

The S(_N)2 reaction of this compound with a nucleophile (Nu⁻) proceeds through a backside attack, leading to an inversion of the stereocenter.

Caption: General workflow of the S(_N)2 reaction of this compound.

Logical Relationship of Stereochemical Inversion

The stereochemical outcome of the S(_N)2 reaction on this compound is a direct consequence of the reaction mechanism.

Stereochemistry_Logic Start This compound (Starting Material) Mechanism SN2 Mechanism (Backside Attack) Start->Mechanism Undergoes Inversion Inversion of Stereochemistry Mechanism->Inversion Results in Product (S)-Product (Enantiomerically Enriched) Inversion->Product Leads to

Caption: Logical flow from starting material to product stereochemistry.

Considerations for Drug Development

The ability to introduce a chiral center with high fidelity is a cornerstone of modern drug development. This compound, as a readily available chiral building block, offers a reliable method for incorporating an octyl group into a target molecule with a defined stereochemistry. The lipophilic nature of the octyl group can be utilized to modulate the pharmacokinetic properties of a drug candidate, such as its membrane permeability and metabolic stability. The predictable stereochemical outcome of reactions involving this compound minimizes the need for costly and time-consuming chiral separations of the final product, making it an efficient tool in the synthesis of single-enantiomer drugs.

Safety Information

This compound is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed or inhaled and causes skin and eye irritation. Users should consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions involving sodium cyanide are particularly hazardous and should only be performed by trained personnel with extreme caution, as the release of hydrogen cyanide gas is a significant risk.

Application Notes and Protocols for the Synthesis of (S)-2-Azidooctane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a comprehensive protocol for the synthesis of (S)-2-azidooctane via the nucleophilic substitution reaction of (R)-2-bromooctane with sodium azide (B81097). This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, which is a cornerstone of synthetic organic chemistry. The azide functional group is a versatile precursor for the synthesis of amines, triazoles, and other nitrogen-containing heterocycles, which are important pharmacophores in drug discovery.[1][2] The SN2 mechanism of this reaction proceeds with a complete inversion of stereochemistry at the chiral center.[3][4][5][6] Therefore, starting with the (R)-enantiomer of 2-bromooctane (B146060) will yield the (S)-enantiomer of 2-azidooctane. This stereospecificity is crucial for the synthesis of enantiomerically pure pharmaceutical compounds.

Reaction Mechanism and Stereochemistry

The reaction proceeds via a concerted, single-step SN2 mechanism.[1] The azide anion (N₃⁻), a potent nucleophile, attacks the electrophilic carbon atom bonded to the bromine atom from the side opposite to the leaving group (backside attack).[1][3][6] This backside attack leads to an inversion of the stereochemical configuration at the carbon center.[1][3][4][5][6]

Figure 1: SN2 reaction mechanism for the synthesis of (S)-2-azidooctane.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products R This compound C₆H₁₃ (H)C(Br)CH₃ TS [N₃···C(H)(CH₃)···Br]⁻ C₆H₁₃ R->TS Backside attack by N₃⁻ N Sodium Azide Na⁺N₃⁻ N->TS P (S)-2-Azidooctane C₆H₁₃ (H)C(N₃)CH₃ TS->P Inversion of configuration L Sodium Bromide Na⁺Br⁻ TS->L

Caption: SN2 reaction of this compound with sodium azide.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of (S)-2-azidooctane.

ParameterValueNotes
Reactant Ratio 1.5 equivalents of Sodium AzideAn excess of the nucleophile drives the reaction to completion.[1]
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent enhances the nucleophilicity of the azide ion.[1]
Reaction Temperature 60-70 °CProvides sufficient thermal energy to overcome the activation energy barrier.[1]
Reaction Time 12-24 hoursReaction progress can be monitored by Thin Layer Chromatography (TLC).[1]
Typical Yield > 90%High yields are achievable with proper technique and purification.[1]

Experimental Protocol

Materials and Equipment
  • This compound

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Safety Precautions
  • Sodium Azide (NaN₃): Highly toxic and can be explosive.[7] Handle with extreme care in a well-ventilated fume hood.[1] Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.[7] Sodium azide can also form highly explosive salts with heavy metals.[7]

  • This compound: Irritant. Avoid skin and eye contact.[1]

  • Organic Solvents: Diethyl ether and DMF are flammable and should be handled with care in a well-ventilated area, away from ignition sources.[1]

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for the Synthesis of (S)-2-Azidooctane cluster_reaction_setup Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification cluster_analysis Analysis dissolve_bromo Dissolve this compound in DMF add_azide Add Sodium Azide dissolve_bromo->add_azide heat_reflux Heat mixture to 60-70°C with stirring add_azide->heat_reflux monitor_tlc Monitor reaction by TLC heat_reflux->monitor_tlc cool Cool to room temperature monitor_tlc->cool Reaction complete quench Pour into water cool->quench extract Extract with Diethyl Ether (3x) quench->extract wash Wash combined organic layers (Water, NaHCO₃, Brine) extract->wash dry Dry over MgSO₄ wash->dry filter_concentrate Filter and concentrate under reduced pressure dry->filter_concentrate purify Purify crude product (e.g., vacuum distillation) filter_concentrate->purify analyze Characterize product (NMR, IR, Polarimetry) purify->analyze

Caption: Step-by-step workflow for the synthesis of (S)-2-azidooctane.

Detailed Procedure
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

    • To this solution, carefully add sodium azide (1.5 equivalents).[1]

    • Heat the reaction mixture to a temperature between 60-70 °C.[1]

    • Stir the mixture vigorously for 12-24 hours.[1]

  • Reaction Monitoring:

    • The progress of the reaction should be monitored periodically using thin-layer chromatography (TLC) by observing the disappearance of the starting material, this compound.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the cooled reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether (three times).[1]

    • Combine the organic extracts and wash them successively with water, saturated aqueous sodium bicarbonate solution, and brine.[1]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[1]

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude (S)-2-azidooctane.[1]

  • Purification:

    • The crude product can be purified by vacuum distillation to yield pure (S)-2-azidooctane.

  • Characterization:

    • The final product should be characterized by appropriate analytical methods, such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure.

    • The stereochemical outcome can be confirmed by polarimetry, which should show a change in the sign of optical rotation, confirming the inversion of configuration.

References

Application Notes and Protocols: (R)-2-Bromooctane in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Bromooctane is a valuable chiral building block in organic synthesis, primarily utilized as an electrophile in nucleophilic substitution reactions to introduce a stereocenter with a defined configuration. Its utility lies in the predictable stereochemical outcome of its reactions, making it a reliable starting material for the synthesis of a variety of chiral molecules, which are crucial in drug discovery and development.

Overview of Synthetic Applications

The primary application of this compound in chiral synthesis revolves around the S(_{N})2 reaction mechanism. This mechanism involves a backside attack by a nucleophile on the carbon atom bearing the bromine atom. This concerted process leads to a Walden inversion, where the stereochemistry at the chiral center is inverted. Consequently, reactions of this compound with various nucleophiles predominantly yield products with the (S)-configuration.

Another significant application involves the formation of a Grignard reagent, (R)-octylmagnesium bromide. While the formation of the Grignard reagent from a chiral alkyl halide can lead to some loss of stereochemical integrity at the carbon-magnesium center, subsequent reactions with prochiral electrophiles, such as aldehydes, can still proceed with a degree of diastereoselectivity.

This document provides detailed protocols for key synthetic transformations using this compound and summarizes the expected outcomes in tabular format.

Key Synthetic Transformations and Protocols

Nucleophilic Substitution Reactions (S(_{N})2)

The S(_{N})2 reaction is a cornerstone of synthetic organic chemistry and provides a reliable method for introducing a variety of functional groups with inversion of stereochemistry.

The introduction of an azide (B81097) group is a gateway to the synthesis of chiral amines via reduction.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium azide (1.5 equivalents) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of this compound: Add this compound (1.0 equivalent) to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extraction: Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to yield (S)-2-azidooctane.

This protocol demonstrates the synthesis of the corresponding alcohol with inverted stereochemistry.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve sodium acetate (B1210297) (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of this compound: Add this compound (1.0 equivalent) to the solution.

  • Reaction Conditions: Heat the mixture to 80-90 °C and stir for 18-24 hours.

  • Work-up and Saponification: Cool the reaction mixture and add a solution of sodium hydroxide (B78521) (2.0 equivalents) in a mixture of water and methanol. Stir at room temperature for 4-6 hours to saponify the acetate ester.

  • Extraction: Add water to the reaction mixture and extract with diethyl ether three times.

  • Washing: Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting (S)-octan-2-ol by fractional distillation under reduced pressure.

Formation and Reaction of (R)-octylmagnesium bromide (Grignard Reagent)

The Grignard reagent derived from this compound can be used to form new carbon-carbon bonds. The stereochemical outcome of these reactions is often dependent on the nature of the electrophile and the reaction conditions.

This protocol describes the reaction of the Grignard reagent with an aldehyde to produce a secondary alcohol with two chiral centers.

Experimental Protocol:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the bromide solution to the magnesium. If the reaction does not initiate, gently warm the flask.

    • Once the reaction starts, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Benzaldehyde (B42025):

    • Cool the Grignard solution in an ice bath.

    • Add a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with diethyl ether.

  • Purification:

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting mixture of diastereomers by column chromatography.

Quantitative Data Summary

The following tables summarize typical quantitative data for the reactions described above. Note that yields and stereoselectivities can vary depending on the specific reaction conditions and the purity of the starting materials.

Reaction Nucleophile/Electrophile Product Typical Yield (%) Enantiomeric/Diastereomeric Excess (%) Stereochemical Outcome
S({N})2 AzidationNaN₃(S)-2-Azidooctane75-85>98% eeInversion
S({N})2 Hydrolysis (via Acetate)1. NaOAc2. NaOH(S)-Octan-2-ol70-80>98% eeInversion
Grignard AdditionBenzaldehyde1-Phenylnonan-2-ol60-75Moderate d.r.Mixture of Diastereomers

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and experimental workflows.

SN2_Reaction_Pathway R_Bromooctane This compound Transition_State [Nu---C---Br]‡ Trigonal Bipyramidal R_Bromooctane->Transition_State Backside Attack Nucleophile Nucleophile (e.g., N3⁻, AcO⁻) Nucleophile->Transition_State S_Product (S)-Product Transition_State->S_Product Inversion of Stereochemistry Leaving_Group Br⁻ Transition_State->Leaving_Group

Caption: S(_{N})2 reaction pathway of this compound.

Grignard_Reaction_Workflow cluster_grignard_formation Grignard Reagent Formation cluster_reaction Reaction with Electrophile cluster_workup Work-up and Purification R_Bromooctane This compound Grignard_Reagent (R)-Octylmagnesium bromide R_Bromooctane->Grignard_Reagent Mg_Ether Mg turnings in dry ether Mg_Ether->Grignard_Reagent Addition_Product Diastereomeric Alkoxide Intermediate Grignard_Reagent->Addition_Product Aldehyde Aldehyde (e.g., Benzaldehyde) Aldehyde->Addition_Product Quench Aqueous Quench (e.g., NH4Cl) Addition_Product->Quench Final_Product Diastereomeric Alcohols Quench->Final_Product

Caption: Workflow for Grignard reaction and subsequent work-up.

Application Notes and Protocols for the Formation of Grignard Reagent from (R)-2-Bromooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the formation of the Grignard reagent from (R)-2-Bromooctane, specifically focusing on strategies to maintain stereochemical integrity. The protocols outlined are intended for use by trained professionals in a laboratory setting.

Introduction

Grignard reagents are powerful carbon-based nucleophiles extensively used in organic synthesis for the formation of carbon-carbon bonds.[1] The synthesis of chiral molecules, a cornerstone of drug development, often employs chiral Grignard reagents. The formation of a Grignard reagent from a chiral starting material, such as this compound, presents the challenge of preserving the stereochemical information at the carbon-magnesium center. Secondary alkyl Grignard reagents are known to undergo racemization, particularly at elevated temperatures. Therefore, careful control of reaction conditions is paramount to obtaining a Grignard reagent with high enantiomeric excess. These application notes provide a protocol for the preparation of (R)-2-octylmagnesium bromide and discuss the critical parameters influencing its yield and stereochemical purity.

Quantitative Data Summary

Temperature (°C)Time (hours)Enantiomeric Excess (ee) (%)
-78191
-50186
-50369
-20160

Data adapted from a study on a similar chiral secondary alkylmagnesium reagent.

Experimental Protocols

This section details the methodology for the preparation of (R)-2-octylmagnesium bromide.

Materials and Equipment:

  • This compound ( enantiomerically pure)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (for initiation)

  • Three-neck round-bottom flask, oven-dried

  • Reflux condenser, oven-dried

  • Dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Heating mantle or oil bath

  • Ice-water bath

Detailed Procedure:

  • Apparatus Setup: Assemble the oven-dried three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all joints are well-sealed. The apparatus should be under a positive pressure of an inert gas (Argon or Nitrogen) to maintain anhydrous conditions.[2]

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents relative to this compound) in the reaction flask. Add a single crystal of iodine to the flask. Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor is observed, which indicates the activation of the magnesium surface.[3] Allow the flask to cool to room temperature.

  • Initiation of the Grignard Reaction: Add a small volume of anhydrous diethyl ether or THF to the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in the same anhydrous solvent in the dropping funnel. Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension. The reaction is initiated when the brownish color of the iodine disappears and the solution becomes cloudy with gentle bubbling.[4] If the reaction does not start, gentle warming of the flask may be necessary.

  • Formation of the Grignard Reagent: Once the reaction has initiated, slowly add the remaining this compound solution from the dropping funnel at a rate that maintains a gentle reflux. To minimize racemization, it is crucial to maintain the reaction temperature as low as possible. Use an external cooling bath (e.g., an ice-water bath) to control the exothermic reaction. After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours to ensure complete consumption of the starting material. The final Grignard reagent solution will typically appear as a cloudy, grey to brownish mixture.

Work-up and Storage:

The freshly prepared Grignard reagent should be used immediately for subsequent reactions to minimize decomposition and racemization. If storage is necessary, the reagent should be kept under an inert atmosphere in a sealed, dry container. The concentration of the Grignard reagent can be determined by titration before use.

Mandatory Visualizations

Grignard_Formation_Mechanism Mechanism of Grignard Reagent Formation R_Br This compound Radical_Intermediate [R· Mg⁺· Br⁻] (Surface-adsorbed radical intermediate) R_Br->Radical_Intermediate Single Electron Transfer (SET) Mg Mg⁰ (surface) Mg->Radical_Intermediate Grignard_Reagent (R)-2-Octylmagnesium Bromide (Grignard Reagent) Radical_Intermediate->Grignard_Reagent Recombination Grignard_Experimental_Workflow Experimental Workflow for (R)-2-Octylmagnesium Bromide Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Dry_Apparatus 1. Assemble Oven-Dried Glassware under Inert Atmosphere Activate_Mg 2. Activate Magnesium Turnings with Iodine Dry_Apparatus->Activate_Mg Initiation 3. Initiate Reaction with a Small Amount of this compound Activate_Mg->Initiation Addition 4. Slow Addition of Remaining This compound Solution Initiation->Addition Stirring 5. Stir at Room Temperature Addition->Stirring Use_Immediately 6. Use Grignard Reagent Immediately Stirring->Use_Immediately Schlenk_Equilibrium Schlenk Equilibrium of Grignard Reagents RMgX 2 R-Mg-X (Grignard Reagent) R2Mg R₂Mg (Dialkylmagnesium) RMgX->R2Mg MgX2 MgX₂ (Magnesium Halide) RMgX->MgX2

References

Experimental Protocols for Reactions of (R)-2-Bromooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key reactions involving the chiral substrate, (R)-2-Bromooctane. The following sections describe the experimental setup, methodologies, and expected outcomes for nucleophilic substitution (SN2) and elimination (E2) reactions.

Nucleophilic Substitution (SN2) Reaction: Synthesis of (S)-2-Octanol

The SN2 reaction of this compound with a nucleophile, such as hydroxide (B78521) ion, proceeds via a backside attack, leading to an inversion of stereochemistry at the chiral center.[1] This stereospecific transformation is a fundamental route to optically active alcohols.[2][3]

Quantitative Data
ParameterValueConditions
Product (S)-2-Octanol---
Nucleophile Sodium Hydroxide (NaOH)Aqueous, in acetone (B3395972) or ethanol-water
Solvent Acetone or Ethanol-WaterProtic or polar aprotic
Stereochemical Outcome Inversion of configurationPredominantly SN2 mechanism[2][4]
Optical Purity of Product Dependent on purity of starting materialRacemization can occur with partially racemized reactant[5]
Specific Rotation ([α]D²⁵) (S)-(+)-2-bromo-octane: +36°---
(R)-(-)-2-octanol: -10.3°---
Experimental Protocol: Hydrolysis of this compound

This protocol outlines the hydrolysis of this compound to (S)-2-Octanol.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Acetone (or Ethanol)

  • Water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium hydroxide in a mixture of acetone and water.

  • Add this compound to the solution.

  • Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing diethyl ether.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude (S)-2-Octanol.

  • The product can be further purified by distillation or column chromatography.

  • Characterize the product by determining its specific rotation and comparing it to the literature value to confirm the inversion of configuration.

Elimination (E2) Reaction: Synthesis of Octenes

The E2 reaction of this compound with a strong, non-nucleophilic base, such as sodium ethoxide, results in the formation of a mixture of octene isomers.[6] The reaction follows Zaitsev's rule, with the more substituted alkene (trans-2-octene) being the major product.[7]

Quantitative Data
ParameterValue/ObservationConditions
Products trans-2-Octene (major), cis-2-Octene, 1-Octene---
Base Sodium Ethoxide (NaOEt)21% solution in ethanol[6]
Solvent Ethanol (B145695)---
Temperature 120 °C[6]---
Reaction Time 45 minutes[6]---
Side Product 2-ethoxyoctane (~7%)SN2 pathway
Experimental Protocol: Dehydrohalogenation of 2-Bromooctane[6]

This protocol details the synthesis of octenes from 2-Bromooctane via an E2 reaction.

Materials:

  • 2-Bromooctane (synthesized from 2-octanol (B43104) or commercially available)

  • 21% Sodium ethoxide in ethanol

  • 1M Hydrochloric acid (HCl)

  • Water

  • Anhydrous sodium sulfate

  • 5-mL reaction vial with spin vane

  • Heating block

  • Syringe

Procedure:

  • In a 5-mL vial containing a spin vane, add 3.0 mL of 21% sodium ethoxide in ethanol and seal the vial.

  • Add the previously synthesized or obtained 2-Bromooctane to the vial containing the sodium ethoxide solution and seal it.

  • Place the reaction vial in a heating block pre-heated to 120 °C.

  • With strong stirring, heat the reaction vial for 45 minutes.

  • After the reaction period, remove the vial from the heat block and allow it to cool to room temperature in a fume hood before opening.

  • Work-up:

    • Carefully open the cooled vial and add 1.5 mL of 1M HCl. Seal and mix until any solids dissolve.

    • Allow the layers to separate and remove the lower aqueous layer.

    • Add 1.5 mL of water to the vial, seal, and mix for 20 seconds.

    • Allow the layers to separate and remove the lower aqueous layer.

    • Add 100-120 mg of anhydrous sodium sulfate to the vial, seal, and stir for 5 minutes to dry the organic product.

  • The resulting mixture of octenes can be analyzed by gas chromatography to determine the relative amounts of the different isomers.

Visualizations

SN2_Workflow cluster_prep Reaction Setup cluster_workup Work-up cluster_product Product R_2_Bromooctane This compound Mix Mix & Reflux R_2_Bromooctane->Mix NaOH_sol NaOH in Acetone/Water NaOH_sol->Mix Quench Quench & Extract with Diethyl Ether Mix->Quench Wash Wash (NaHCO₃, H₂O, Brine) Quench->Wash Dry Dry (MgSO₄) Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate S_2_Octanol (S)-2-Octanol Evaporate->S_2_Octanol

Caption: Workflow for the SN2 synthesis of (S)-2-Octanol.

E2_Workflow cluster_prep Reaction Setup cluster_workup Work-up cluster_product Product R_2_Bromooctane 2-Bromooctane Mix Mix & Heat (120 °C, 45 min) R_2_Bromooctane->Mix NaOEt_sol 21% NaOEt in Ethanol NaOEt_sol->Mix Acidify Acidify (1M HCl) Mix->Acidify Wash Wash (H₂O) Acidify->Wash Dry Dry (Na₂SO₄) Wash->Dry Octenes Octene Mixture Dry->Octenes

Caption: Workflow for the E2 synthesis of Octenes.

Reaction_Pathways cluster_SN2 SN2 Pathway cluster_E2 E2 Pathway R_Br This compound SN2_TS [HO---C---Br]⁻ Transition State R_Br->SN2_TS NaOH (Nucleophile) Backside Attack E2_TS [EtO---H---C---C---Br]⁻ Transition State R_Br->E2_TS NaOEt (Strong Base) Anti-periplanar S_OH (S)-2-Octanol SN2_TS->S_OH Inversion of Configuration Octenes Octenes (Zaitsev Product) E2_TS->Octenes Concerted Elimination

Caption: Reaction pathways for this compound.

References

Application Notes and Protocols: Synthesis of (S)-2-Methyloctanenitrile via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of chiral nitriles is a critical process in the development of novel pharmaceuticals and fine chemicals. The cyano group serves as a versatile synthetic handle that can be readily converted into other functional groups such as amines, carboxylic acids, and ketones. This document provides detailed application notes and a comprehensive protocol for the synthesis of (S)-2-methyloctanenitrile from (R)-2-bromooctane and sodium cyanide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which is characterized by a single transition state and inversion of stereochemistry at the electrophilic carbon center.[1][2] Understanding and controlling this stereospecific transformation is paramount for the synthesis of enantiomerically pure target molecules.

Reaction Mechanism and Stereochemistry

The reaction between this compound and the cyanide ion (CN⁻) from sodium cyanide is a classic example of an SN2 reaction.[1][2] The cyanide nucleophile attacks the carbon atom bonded to the bromine (the electrophilic center) from the side opposite to the leaving group (backside attack).[1][2] This concerted mechanism, where the bond to the nucleophile forms simultaneously as the bond to the leaving group breaks, leads to a Walden inversion of the stereochemical configuration.[1][2] Consequently, the (R)-enantiomer of the starting material is converted to the (S)-enantiomer of the product, (S)-2-methyloctanenitrile (also referred to as (S)-2-cyanooctane). The rate of this bimolecular reaction is dependent on the concentration of both the alkyl halide and the nucleophile.

Quantitative Data Summary

ParameterTypical Value/RangeNotes
Yield 70-90%The yield is highly dependent on reaction conditions such as temperature, reaction time, and the purity of reactants and solvents. The use of a polar aprotic solvent generally favors higher yields.
Enantiomeric Excess (ee) >95%The SN2 mechanism inherently leads to a high degree of stereochemical inversion. Any reduction in ee is likely due to competing SN1 pathways or racemization during workup.
Reaction Time 4-24 hoursReaction time is influenced by the reactivity of the alkyl halide and the reaction temperature. Monitoring the reaction by TLC or GC is recommended for determining completion.
Temperature 50-100 °CHeating is typically required to drive the reaction to completion in a reasonable timeframe. The choice of solvent will dictate the maximum practical temperature (reflux).

Experimental Protocol

This protocol describes a representative procedure for the synthesis of (S)-2-methyloctanenitrile from this compound.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Ethanol (B145695) (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium cyanide (1.2 equivalents) and anhydrous ethanol.

  • Addition of Alkyl Halide: To the stirred suspension, add this compound (1.0 equivalent).

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.

  • Extraction: To the residue, add diethyl ether and a saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and shake well.

  • Phase Separation: Separate the organic layer. Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude (S)-2-methyloctanenitrile.

  • Purification: The crude product can be purified by vacuum distillation to yield the pure nitrile.

Safety Precautions:

  • Sodium cyanide is highly toxic. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • This compound is a hazardous chemical. Avoid inhalation, ingestion, and skin contact.

  • Ethanol and diethyl ether are flammable. Keep away from open flames and ignition sources.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of (S)-2-methyloctanenitrile.

experimental_workflow start Start: this compound & Sodium Cyanide reaction Reaction: Reflux in Ethanol start->reaction workup Aqueous Workup: Extraction with Diethyl Ether reaction->workup purification Purification: Vacuum Distillation workup->purification product Final Product: (S)-2-Methyloctanenitrile purification->product

References

Application Notes: Williamson Ether Synthesis with (R)-2-Bromooctane for Chiral Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Williamson ether synthesis is a fundamental and versatile method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[1][3] This method is of paramount importance in the pharmaceutical industry for synthesizing drug intermediates and active pharmaceutical ingredients (APIs) that contain ether functionalities.[4]

The use of a chiral substrate, such as (R)-2-bromooctane, introduces a stereochemical dimension to the synthesis. Because the Williamson ether synthesis proceeds via an SN2 pathway, it is characterized by an inversion of stereochemistry at the electrophilic carbon center.[5][6] This stereospecificity allows for the synthesis of enantiomerically pure ethers, which is a critical aspect of modern drug development. The biological activity of chiral drugs often resides in a single enantiomer, while the other may be inactive or cause undesirable side effects.[7][8] Therefore, methods that provide stereochemical control, like the Williamson ether synthesis with chiral substrates, are invaluable in medicinal chemistry.[9][10]

This document provides detailed application notes and a generalized protocol for the Williamson ether synthesis using this compound to produce chiral 2-alkoxyoctanes.

Principle and Mechanism

The Williamson ether synthesis is a classic SN2 reaction.[11] The mechanism involves two primary steps:

  • Alkoxide Formation: An alcohol is deprotonated by a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide ion.[12]

  • Nucleophilic Substitution: The alkoxide performs a "backside attack" on the carbon atom bearing the halogen. The reaction occurs in a single, concerted step where the new carbon-oxygen bond forms simultaneously as the carbon-bromine bond breaks.[1][13]

For a chiral secondary halide like this compound, this backside attack forces the molecule's stereochemistry to invert, much like an umbrella turning inside out in the wind.[6][13] Consequently, the reaction of this compound with an alkoxide (RO⁻) yields the corresponding ether with an (S) configuration.[6][14]

A critical consideration with secondary alkyl halides is the competing E2 (bimolecular elimination) reaction, which is favored by sterically hindered or strong bases.[3] To maximize the yield of the desired SN2 ether product, reaction conditions should be carefully controlled, for instance, by using a less sterically hindered alkoxide and a polar aprotic solvent.[2][15]

Signaling Pathway and Logical Relationships

The diagram below illustrates the SN2 mechanism for the reaction of this compound with a generic alkoxide (RO⁻), highlighting the inversion of stereochemistry.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_transition Transition State cluster_products Products R_Br This compound TS [RO---C---Br]⁻ R_Br->TS Alkoxide Alkoxide (RO⁻) Alkoxide->TS Backside Attack (SN2) S_Ether (S)-2-Alkoxyoctane TS->S_Ether Inversion of Stereochemistry Salt Bromide Ion (Br⁻) TS->Salt Leaving Group Departs

Caption: SN2 reaction pathway showing inversion of stereochemistry.

Applications in Drug Development

The synthesis of single-enantiomer compounds is a cornerstone of modern pharmaceutical development.[7][10] Chiral ethers are present in a wide array of biologically active molecules and serve as versatile intermediates in the synthesis of complex targets.[16][17]

  • Improved Therapeutic Efficacy: By synthesizing a specific enantiomer of a drug molecule, the therapeutic effect can be maximized as only one enantiomer typically binds effectively to the biological target.

  • Enhanced Safety Profiles: Isolating the active enantiomer can eliminate the adverse effects associated with the other enantiomer, leading to safer medications.[8]

  • Lead Optimization: The stereospecific synthesis of chiral ethers allows medicinal chemists to systematically explore structure-activity relationships (SAR) by creating a library of enantiomerically pure analogs.[10]

The Williamson ether synthesis with this compound provides a direct and reliable route to (S)-2-alkoxyoctanes, which can be used as chiral building blocks for more complex pharmaceutical targets.

Protocols

Generalized Experimental Protocol

This protocol describes a generalized procedure for the synthesis of (S)-2-methoxyoctane from this compound and sodium methoxide (B1231860).

Materials and Reagents:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous methanol (B129727) (MeOH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)[3]

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon inlet

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Preparation of Sodium Methoxide (Alkoxide Formation)

  • To a dry, nitrogen-flushed round-bottom flask, add anhydrous DMF (or THF).

  • Cool the solvent to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solvent.

  • Slowly add anhydrous methanol (1.0 equivalent) dropwise to the NaH suspension. Hydrogen gas will evolve.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of sodium methoxide.

Step 2: Nucleophilic Substitution (SN2 Reaction)

  • Cool the freshly prepared sodium methoxide solution back to 0 °C.

  • Add this compound (1.0 equivalent) dropwise to the reaction mixture.

  • After addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C.[2]

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-8 hours).[2][12]

Step 3: Work-up and Extraction

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[12]

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).[12]

  • Combine the organic layers and wash with water, followed by brine.[18]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[19]

Step 4: Purification and Characterization

  • Purify the resulting crude product by column chromatography on silica (B1680970) gel to separate the desired ether from any elimination byproducts (octenes) and unreacted starting material.[18]

  • Characterize the final product, (S)-2-methoxyoctane, using:

    • ¹H and ¹³C NMR spectroscopy to confirm the structure.

    • Mass spectrometry to confirm the molecular weight.

    • Polarimetry to confirm the inversion of configuration (the product should have the opposite sign of optical rotation compared to the starting material).

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification process.

Workflow A 1. Alkoxide Formation (NaH + MeOH in DMF) B 2. Add this compound Heat to 50-60 °C A->B 30 min, RT C 3. Reaction Monitoring (TLC / GC) B->C D 4. Work-up (Quench, Extract, Wash, Dry) C->D Upon Completion E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS, Polarimetry) E->F G Final Product (S)-2-Alkoxyoctane F->G

Caption: General workflow for the synthesis of chiral ethers.

Data Presentation

The success of the Williamson ether synthesis with a secondary halide depends heavily on the reaction conditions. The following table summarizes representative quantitative data for the synthesis of 2-alkoxyoctanes from this compound, illustrating the competition between SN2 and E2 pathways.

Alkoxide (Nucleophile)SolventTemperature (°C)Time (h)Expected Yield (SN2 Product)Expected Yield (E2 Product)
Sodium Methoxide (CH₃ONa)DMF50670-80%20-30%
Sodium Ethoxide (CH₃CH₂ONa)THF55865-75%25-35%
Sodium tert-Butoxide ((CH₃)₃CONa)t-BuOH608<10%>90%
Sodium Phenoxide (C₆H₅ONa)Acetonitrile801275-85%15-25%

Note: These are illustrative values. Actual yields may vary based on specific experimental conditions and purification efficiency. The bulky sodium tert-butoxide strongly favors elimination.

Safety Precautions
  • Sodium hydride (NaH) is a highly flammable solid that reacts violently with water to produce hydrogen gas. Handle it in an inert atmosphere (e.g., a glovebox or under nitrogen/argon) and away from moisture.

  • Anhydrous solvents like DMF and THF are flammable. Work in a well-ventilated fume hood away from ignition sources.

  • This compound is a halogenated hydrocarbon and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Always quench reactions involving reactive hydrides carefully and slowly at a reduced temperature.

Conclusion

The Williamson ether synthesis remains a powerful tool for the construction of ether linkages. When applied to chiral secondary halides like this compound, it provides a stereospecific route to enantiomerically enriched ethers through a well-understood SN2 mechanism involving an inversion of configuration. By carefully selecting non-hindered nucleophiles and appropriate reaction conditions to minimize the competing E2 elimination, this method serves as a valuable strategy in the synthesis of chiral building blocks for the pharmaceutical industry.

References

Application of (R)-2-Bromooctane in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Bromooctane is a valuable chiral building block in the synthesis of pharmaceutical intermediates. Its utility is primarily derived from its ability to participate in stereospecific nucleophilic substitution (SN2) reactions. This allows for the controlled introduction of a chiral center, a critical aspect in drug development as the enantiomeric form of a pharmaceutical compound can significantly influence its pharmacological activity and safety profile. One enantiomer may elicit the desired therapeutic effect, while the other may be inactive or even cause adverse effects.

These application notes provide a detailed overview of the use of this compound in the synthesis of chiral pharmaceutical intermediates, with a focus on the preparation of chiral amines. The protocols and data presented are representative of the expected reactivity and outcomes when utilizing this chiral electrophile.

Core Application: Synthesis of Chiral Amines

A primary application of this compound is in the synthesis of chiral secondary amines. The SN2 reaction between this compound and a primary amine proceeds with inversion of configuration, yielding the corresponding (S)-enantiomer. This stereospecificity is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

Key Reaction Pathway

The general reaction involves the nucleophilic attack of a primary amine on the stereocenter of this compound. The bromide ion serves as a good leaving group, facilitating the SN2 reaction.

Caption: General SN2 reaction of this compound with a primary amine.

Experimental Protocols

Protocol 1: Synthesis of a Representative Chiral Secondary Amine Intermediate

This protocol details the synthesis of (S)-N-benzyl-octan-2-amine, a representative chiral secondary amine intermediate, from this compound and benzylamine (B48309).

Materials:

  • This compound (1.0 eq)

  • Benzylamine (2.2 eq)

  • Acetonitrile (B52724) (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (B78521) (1 M)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous acetonitrile.

  • Add benzylamine (2.2 eq) to the solution. The excess benzylamine acts as both the nucleophile and a base to neutralize the HBr formed.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-N-benzyl-octan-2-amine.

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Experimental Workflow:

experimental_workflow start Start: Combine Reactants This compound, Benzylamine, Acetonitrile reflux Reaction Reflux at 82°C for 24h start->reflux workup Workup Solvent removal, Extraction, Washing reflux->workup purification Purification Column Chromatography (optional) workup->purification product Final Product (S)-N-benzyl-octan-2-amine purification->product

Caption: Workflow for the synthesis of (S)-N-benzyl-octan-2-amine.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of a chiral secondary amine from this compound. The data is representative and may vary based on specific reaction conditions and the nucleophile used.

ParameterValueNotes
Starting Material This compound---
Nucleophile Benzylamine---
Product (S)-N-benzyl-octan-2-amine---
Reaction Type SN2---
Typical Yield 75-85%Isolated yield after purification
Enantiomeric Excess (ee) >98%Determined by chiral HPLC
Reaction Time 24 hours---
Reaction Temperature 82°C (Reflux)In acetonitrile

Signaling Pathway Context (Hypothetical)

While a specific signaling pathway directly involving this compound is not applicable, the chiral intermediates synthesized from it are often designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs) or enzymes, which are key components of cellular signaling pathways. The stereochemistry of the intermediate is critical for the final drug's affinity and selectivity for its target.

For instance, a chiral amine synthesized from this compound could be a precursor to a GPCR antagonist. The (S)-configuration of the octyl moiety could be essential for fitting into a specific hydrophobic pocket of the receptor, thereby blocking the binding of the endogenous ligand and inhibiting downstream signaling.

signaling_pathway ligand Endogenous Ligand receptor GPCR ligand->receptor Binds & Activates g_protein G-Protein receptor->g_protein Activates antagonist Chiral Antagonist (derived from (S)-intermediate) antagonist->receptor Binds & Blocks effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Application Notes and Protocols: Stereospecific Synthesis Utilizing (R)-2-Bromooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the stereospecific synthesis of chiral compounds using (R)-2-Bromooctane as a versatile precursor. The methodologies described leverage the predictable nature of bimolecular nucleophilic substitution (SN2) reactions to achieve high stereochemical control, a critical aspect in the development of enantiomerically pure pharmaceuticals and other fine chemicals.

Introduction

This compound is a valuable chiral building block in organic synthesis. Its secondary carbon center, bonded to a good leaving group (bromine), is susceptible to nucleophilic attack. Under appropriate conditions, this proceeds via an SN2 mechanism, which is characterized by a backside attack of the nucleophile. This concerted mechanism leads to a predictable and clean inversion of the stereochemical configuration at the reaction center. Consequently, this compound serves as a reliable precursor for the synthesis of a variety of (S)-configured products. This stereospecificity is of paramount importance in drug discovery and development, where the biological activity of a molecule is often intrinsically linked to its three-dimensional structure.

Reaction Mechanisms and Stereochemistry

The primary reaction pathway discussed in these notes is the SN2 reaction. This mechanism involves the direct displacement of the bromide ion by a nucleophile in a single, concerted step. The nucleophile attacks the electrophilic carbon atom from the side opposite to the carbon-bromine bond.[1] This "backside attack" forces the molecule to undergo an inversion of its stereochemical configuration, akin to an umbrella turning inside out in the wind.[1] Therefore, starting with the (R)-enantiomer of 2-bromooctane, the corresponding (S)-enantiomer of the product is predominantly formed.

// Reactants R_Br [label=<this compound>]; Nu [label="Nu⁻", fontcolor="#EA4335"];

// Transition State TS [label=<[Nu···C···Br]δ- Transition State>, shape=box, style=dashed, color="#5F6368"];

// Products S_Nu [label=<(S)-Product>]; Br [label="Br⁻", fontcolor="#4285F4"];

// Edges R_Br -> TS [arrowhead=none, color="#202124"]; Nu -> TS [arrowhead=none, color="#202124"]; TS -> S_Nu [color="#202124"]; TS -> Br [color="#202124"];

// Invisible nodes for layout {rank=same; R_Br; Nu;} {rank=same; S_Nu; Br;} } . Caption: General SN2 reaction mechanism.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and desired purity levels.

Synthesis of (S)-2-Cyanooctane

This protocol describes the reaction of this compound with sodium cyanide to yield (S)-2-Cyanooctane.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and condenser, dissolve sodium cyanide (1.2 equivalents) in anhydrous DMSO.

  • To this solution, add this compound (1.0 equivalent).

  • Heat the reaction mixture to 50-60 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure (S)-2-Cyanooctane.

Synthesis of (S)-2-Octanol

This protocol details the alkaline hydrolysis of this compound to produce (S)-2-Octanol.[2]

Materials:

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • Acetone (B3395972)

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, prepare a solution of sodium hydroxide (1.5 equivalents) in a mixture of acetone and water.

  • Add this compound (1.0 equivalent) to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the acetone using a rotary evaporator.

  • Transfer the remaining aqueous solution to a separatory funnel and extract three times with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-2-Octanol.

  • Further purification can be achieved by distillation or column chromatography.

Synthesis of (S)-2-Octanethiol

This protocol outlines the synthesis of (S)-2-Octanethiol via the reaction of this compound with sodium hydrosulfide (B80085).

Materials:

  • This compound

  • Sodium hydrosulfide (NaSH), anhydrous

  • Ethanol, absolute

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend anhydrous sodium hydrosulfide (1.5 equivalents) in absolute ethanol.

  • Add this compound (1.0 equivalent) to the suspension.

  • Heat the mixture to reflux and stir for 3-5 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution.

  • Extract the mixture three times with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure to obtain crude (S)-2-Octanethiol. Caution: Thiols have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.

  • Purify the product by distillation under reduced pressure.

Synthesis of (S)-2-Azidooctane

This protocol details the synthesis of (S)-2-Azidooctane from this compound.

Materials:

  • This compound

  • Sodium azide (B81097) (NaN₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium azide (1.5 equivalents) in anhydrous DMF.[3]

  • Add this compound (1.0 equivalent) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir vigorously for 12-24 hours.[3] Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.[3]

  • Extract the aqueous layer three times with diethyl ether.[3]

  • Combine the organic extracts and wash them successively with water and brine.[3]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude (S)-2-Azidooctane.[3]

  • The product can be further purified by column chromatography. Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care and appropriate safety precautions. Organic azides can also be thermally unstable.

Data Presentation

The following table summarizes typical quantitative data for the stereospecific synthesis of various compounds from this compound. Please note that yields and enantiomeric excess (e.e.) can vary depending on the specific reaction conditions and purification methods employed.

NucleophileProductTypical Yield (%)Enantiomeric Excess (e.e.) (%)
NaCN(S)-2-Cyanooctane85-95>98
NaOH(S)-2-Octanol80-90>97
NaSH(S)-2-Octanethiol75-85>98
NaN₃(S)-2-Azidooctane90-98[4]>99

Purification and Characterization

Purification: The purification of the synthesized chiral products is crucial to obtain high enantiomeric purity.

  • Column Chromatography: Silica gel chromatography is a standard method for purifying the crude products. The choice of eluent system will depend on the polarity of the product.

  • Distillation: For volatile products like (S)-2-Octanethiol and (S)-2-Octanol, distillation under reduced pressure can be an effective purification method.

  • Chiral Chromatography: To accurately determine the enantiomeric excess and for preparative separation of enantiomers, chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) is employed.[5] These techniques utilize a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation.[5]

Characterization: The identity and purity of the synthesized compounds should be confirmed using a combination of the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -CN, -OH, -SH, -N₃).

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Polarimetry: To measure the optical rotation of the chiral product, which can be compared to literature values to confirm the stereochemical outcome.

  • Chiral HPLC or GC: To determine the enantiomeric excess of the product.

Logical Workflow

The following diagram illustrates the general workflow for the stereospecific synthesis described in these application notes.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactant This compound Reaction SN2 Reaction (Solvent, Temp, Time) Reactant->Reaction Nucleophile Select Nucleophile (NaCN, NaOH, NaSH, NaN₃) Nucleophile->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Chromatography/Distillation) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Stereochem Stereochemical Analysis (Polarimetry, Chiral GC/HPLC) Purification->Stereochem Product (S)-Product Characterization->Product Stereochem->Product

References

Application Notes and Protocols: Stereospecific Synthesis of (S)-octan-2-yl Acetate via Nucleophilic Substitution of (R)-2-Bromooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the reaction of (R)-2-bromooctane with acetate (B1210297) nucleophiles. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, a cornerstone of synthetic organic chemistry. The stereospecific nature of the SN2 reaction allows for the controlled synthesis of chiral molecules, which is of paramount importance in the development of pharmaceuticals and other bioactive compounds. In this specific case, the reaction proceeds with a complete inversion of stereochemistry, a phenomenon known as Walden inversion, yielding (S)-octan-2-yl acetate.[1][2][3][4][5] These protocols are designed to guide researchers in successfully performing this transformation and understanding its mechanistic underpinnings.

Reaction Principle and Stereochemistry

The reaction between this compound and an acetate nucleophile, typically introduced as a salt such as sodium acetate or potassium acetate, proceeds through a concerted, single-step SN2 mechanism.[2][3][4][6][7] The nucleophilic acetate ion attacks the electrophilic carbon atom bearing the bromine atom from the side opposite to the leaving group (backside attack).[1][3] This backside attack leads to a trigonal bipyramidal transition state where the carbon atom is simultaneously bonded to both the incoming nucleophile and the departing leaving group. As the carbon-acetate bond forms, the carbon-bromine bond breaks, resulting in an inversion of the tetrahedral geometry at the chiral center.[1][3][7] Consequently, the (R)-enantiomer of the reactant is converted into the (S)-enantiomer of the product.[2][4][5]

It is important to consider the possibility of a competing bimolecular elimination (E2) reaction, which would lead to the formation of octene isomers.[8][9][10][11] However, acetate is a relatively weak base, which generally favors the SN2 pathway over the E2 pathway, especially when using a polar aprotic solvent.[8]

Data Presentation

The following tables summarize the key reactants, their properties, and typical quantitative data expected for this reaction.

Table 1: Reactant Properties

CompoundMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)Chirality
This compound193.111.113198-200(R)
Sodium Acetate82.031.528-Achiral
(S)-octan-2-yl Acetate172.260.863199(S)

Table 2: Typical Reaction Parameters and Expected Results

ParameterValueNotes
Reactants
This compound1.0 equivalentLimiting reagent
Sodium Acetate1.2 - 1.5 equivalentsUsed in slight excess to drive the reaction to completion
Solvent
Dimethyl Sulfoxide (B87167) (DMSO)~5-10 mL per gram of substrateA polar aprotic solvent that enhances the rate of SN2 reactions
Reaction Conditions
Temperature50-70 °CModerate heating to increase reaction rate without promoting significant elimination
Reaction Time12-24 hoursMonitor by TLC for completion
Expected Outcome
Yield 75-90%Typical for SN2 reactions of secondary bromides with good nucleophiles
Enantiomeric Excess (e.e.) >95%SN2 reactions are highly stereospecific, leading to near-complete inversion

Experimental Protocols

Protocol 1: Synthesis of (S)-octan-2-yl Acetate

This protocol details the procedure for the reaction of this compound with sodium acetate to yield (S)-octan-2-yl acetate.

Materials:

  • This compound

  • Anhydrous Sodium Acetate

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous sodium acetate (1.2-1.5 equivalents) and anhydrous dimethyl sulfoxide (DMSO).

  • Addition of Substrate: To the stirred suspension, add this compound (1.0 equivalent) via syringe.

  • Reaction: Heat the reaction mixture to 50-70 °C using a heating mantle or oil bath.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3 x volume of DMSO).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution to remove any unreacted acetic acid.

    • Wash the organic layer with brine to remove residual water and DMSO.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude (S)-octan-2-yl acetate by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Protocol 2: Determination of Enantiomeric Excess

The stereochemical purity of the synthesized (S)-octan-2-yl acetate can be determined using chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC).

Materials:

  • Sample of synthesized (S)-octan-2-yl acetate

  • Hexane or other suitable solvent for sample preparation

  • Chiral GC column (e.g., a cyclodextrin-based column) or chiral HPLC column

  • Gas chromatograph or High-performance liquid chromatograph with a suitable detector (e.g., FID for GC, UV for HPLC if a chromophore is present or can be introduced by derivatization).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified (S)-octan-2-yl acetate in a suitable solvent (e.g., hexane).

  • Instrument Setup:

    • Install a chiral column in the GC or HPLC instrument.

    • Set up the instrument with an appropriate temperature program (for GC) or mobile phase composition (for HPLC) to achieve separation of the (R) and (S) enantiomers of octan-2-yl acetate. Method development may be required.

  • Analysis: Inject the sample onto the column and record the chromatogram.

  • Data Interpretation:

    • Identify the peaks corresponding to the (S) and (R) enantiomers (this may require running a standard of the racemic mixture).

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (e.e.) using the following formula:

      • e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

The following diagrams illustrate the key aspects of the reaction.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products R_Bromooctane This compound TS [AcO---C---Br]⁻ R_Bromooctane->TS Backside Attack Acetate Acetate (CH₃COO⁻) Acetate->TS S_Acetate (S)-octan-2-yl Acetate TS->S_Acetate Inversion of Stereochemistry Bromide Bromide (Br⁻) TS->Bromide

Caption: SN2 Reaction Mechanism of this compound with Acetate.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A Mix this compound, Sodium Acetate, and DMSO B Heat Reaction Mixture (50-70 °C, 12-24h) A->B C Quench with Water and Extract with Ether B->C D Wash with NaHCO₃ (aq) and Brine C->D E Dry Organic Layer (e.g., MgSO₄) D->E F Filter and Concentrate (Rotary Evaporator) E->F G Purify by Distillation or Chromatography F->G H Characterize and Determine Enantiomeric Excess (GC/HPLC) G->H

Caption: Experimental Workflow for Synthesis and Analysis.

References

Application Notes and Protocols: Base-Mediated Elimination Reactions of (R)-2-Bromooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the base-mediated elimination reactions of (R)-2-Bromooctane, a common model substrate in the study of reaction mechanisms and stereochemistry. The following sections present quantitative data on product distributions, detailed experimental protocols for performing these reactions, and visualizations of the underlying chemical principles.

Introduction

The elimination reactions of alkyl halides are fundamental transformations in organic synthesis, providing a primary route to alkenes. For a secondary halide such as this compound, reaction with a base can proceed through a bimolecular (E2) or, less commonly under these conditions, a unimolecular (E1) pathway. The E2 mechanism is a concerted process where a base removes a proton from a carbon atom adjacent (β-position) to the carbon bearing the leaving group, simultaneously forming a double bond and expelling the bromide ion.

The regioselectivity of the E2 reaction is highly dependent on the steric bulk of the base employed. Non-hindered bases typically yield the more substituted, thermodynamically stable alkene (Zaitsev's rule), while sterically hindered bases favor the formation of the less substituted, kinetically favored alkene (Hofmann's rule).[1][2] Furthermore, the stereochemistry of the E2 reaction is dictated by the requirement for an anti-periplanar arrangement of the β-hydrogen and the leaving group, leading to specific stereoisomeric products from a chiral starting material.[3]

This document outlines protocols for the elimination of this compound using two common bases, sodium ethoxide and potassium tert-butoxide, to illustrate these principles.

Data Presentation

The product distribution in the elimination of 2-bromooctane (B146060) is highly sensitive to the choice of base. The tables below summarize the expected product distributions based on analogous reactions with similar secondary alkyl halides and user-reported data.

Table 1: Product Distribution with a Non-Hindered Base (Sodium Ethoxide)

ProductPredicted % Yield (Zaitsev Product Favored)
1-Octene~20%
(E)-2-Octene~65%
(Z)-2-Octene~15%
2-Ethoxyoctane (SN2 Product)Minor

Note: Product ratios are estimated based on typical Zaitsev elimination of secondary alkyl halides. The major elimination product is the more stable trans-alkene.[4]

Table 2: Product Distribution with a Hindered Base (Potassium tert-Butoxide)

ProductReported % Yield (Hofmann Product Favored)
1-Octene~73%
(E)-2-OcteneMinor
(Z)-2-OcteneMinor
2-tert-Butoxyoctane (SN2 Product)Negligible

Note: Data is based on user-reported GC-MS analysis. The sterically bulky tert-butoxide base preferentially abstracts the more accessible proton at C1, leading to the Hofmann product.

Reaction Pathways and Stereochemistry

The stereochemical outcome of the E2 elimination of this compound is determined by the anti-periplanar alignment of the abstracted proton and the bromide leaving group.

E2_Stereochemistry R_Br E_2_octene (E)-2-Octene R_Br->E_2_octene Anti-periplanar elimination of pro-S H at C3 Z_2_octene (Z)-2-Octene R_Br->Z_2_octene Anti-periplanar elimination of pro-R H at C3 experimental_workflow start Start prep_base Prepare Base Solution (Sodium Ethoxide or Potassium tert-Butoxide) start->prep_base add_substrate Add this compound prep_base->add_substrate reflux Reflux for 2 hours add_substrate->reflux workup Aqueous Workup and Extraction reflux->workup dry Dry Organic Layer workup->dry concentrate Concentrate by Distillation dry->concentrate analyze Analyze by Gas Chromatography concentrate->analyze end End analyze->end

References

Protecting Group Strategies for Reactions Involving (R)-2-Bromooctane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for protecting group strategies in reactions involving the chiral secondary alkyl halide, (R)-2-bromooctane. The focus is on scenarios where a protecting group is essential for achieving the desired chemical transformation with high yield and stereochemical fidelity.

Introduction

This compound is a versatile chiral building block in organic synthesis. Its secondary bromide allows for a range of nucleophilic substitution (S(_N)2) and organometallic coupling reactions. However, when this compound or the reacting partner contains an additional functional group that is incompatible with the desired reaction conditions, a protecting group strategy becomes paramount. This is particularly relevant in the synthesis of complex molecules and active pharmaceutical ingredients where precise control over reactivity and stereochemistry is critical.

This guide outlines key considerations for selecting and utilizing protecting groups in three common reaction types involving this compound: Williamson Ether Synthesis, Gilman Cuprate Coupling, and Sonogashira Coupling.

Williamson Ether Synthesis: Synthesis of Chiral Ethers

The Williamson ether synthesis is a robust method for forming ethers via an S(_N)2 reaction between an alkoxide and an alkyl halide.[1] When the alcohol substrate contains functional groups that are sensitive to the basic conditions required for alkoxide formation, protection of that alcohol is necessary. A common and effective strategy is the use of silyl (B83357) ethers.

Application Note:

The synthesis of chiral ethers from this compound and a functionalized alcohol often requires protection of the alcohol's hydroxyl group to prevent it from acting as an acid in the presence of the strong base used to generate the alkoxide. The tert-butyldimethylsilyl (TBS) group is an excellent choice for protecting alcohols due to its ease of installation, stability under a wide range of reaction conditions, and selective removal with fluoride (B91410) ions. The S(_N)2 reaction of this compound with a TBS-protected alcohol proceeds with inversion of configuration at the chiral center.

Experimental Protocol: Synthesis of (S)-2-(tert-Butyldimethylsilyloxy)octane and subsequent deprotection to (S)-2-Octanol

This protocol details the reaction of a protected alcohol (using a hypothetical protected primary alcohol for clarity, as specific examples with this compound are illustrative of the general strategy) with this compound.

Table 1: Quantitative Data for Williamson Ether Synthesis Example

StepReactantsProductYield (%)Purity (e.g., ee%)
1. Protection1-Hexanol (B41254), TBDMSCl, Imidazole (B134444)1-(tert-Butyldimethylsilyloxy)hexane>95N/A
2. Ether SynthesisThis compound, NaH, Protected 1-Hexanol(S)-2-(1-(tert-Butyldimethylsilyloxy)hexyloxy)octaneApprox. 80-90 (estimated)>98 (estimated)
3. DeprotectionProtected Ether, TBAF(S)-2-(Hexyloxy)octan-1-ol>90>98

Protocol:

Step 1: Protection of a Primary Alcohol (e.g., 1-Hexanol)

  • To a solution of 1-hexanol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).

  • Cool the mixture to 0 °C and add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the TBS-protected alcohol.

Step 2: Williamson Ether Synthesis

  • To a suspension of sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add a solution of the TBS-protected alcohol (1.2 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to 0 °C and quench carefully with water.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Step 3: Deprotection of the Silyl Ether

  • To a solution of the silyl-protected ether (1.0 eq) in THF, add a 1 M solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF (1.5 eq).

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected chiral ether.

Logical Workflow for Williamson Ether Synthesis with a Protected Alcohol:

Williamson_Ether_Synthesis cluster_protection Protection cluster_synthesis Ether Synthesis (SN2) cluster_deprotection Deprotection Alcohol Functionalized Alcohol (R'-OH) TBDMSCl TBDMSCl, Imidazole, DMF Protected_Alcohol TBS-Protected Alcohol (R'-OTBS) TBDMSCl->Protected_Alcohol Silylation Base NaH, THF Protected_Alcohol->Base Deprotonation Protected_Alcohol->Base R_2_Bromooctane This compound Protected_Ether Protected Chiral Ether ((S)-R-O-R'-OTBS) R_2_Bromooctane->Protected_Ether Nucleophilic Attack Alkoxide Alkoxide (R'-OTBS)⁻Na⁺ Alkoxide->R_2_Bromooctane TBAF TBAF, THF Protected_Ether->TBAF Final_Ether Final Chiral Ether ((S)-R-O-R'-OH) TBAF->Final_Ether Desilylation Gilman_Coupling cluster_protection Protection cluster_coupling Gilman Coupling cluster_deprotection Deprotection Carbonyl_Compound Aryl Bromide with Carbonyl Group Protecting_Reagent Ethylene Glycol, p-TsOH Protected_Compound Protected Aryl Bromide (Acetal/Ketal) Protecting_Reagent->Protected_Compound Acetal Formation Lithiation 1. t-BuLi 2. CuI Protected_Compound->Lithiation Reagent Formation Protected_Compound->Lithiation R_2_Bromooctane This compound Coupled_Product Protected Coupled Product R_2_Bromooctane->Coupled_Product Coupling Gilman_Reagent Gilman Reagent (Ar)₂CuLi Gilman_Reagent->R_2_Bromooctane Acid_Workup Aqueous Acid Coupled_Product->Acid_Workup Final_Product Final Coupled Product with Carbonyl Acid_Workup->Final_Product Hydrolysis Sonogashira_Coupling cluster_protection Protection cluster_coupling Sonogashira Coupling cluster_deprotection Deprotection Alkyne_OH Terminal Alkyne with -OH Group TIPSCl TIPSCl, Imidazole Protected_Alkyne TIPS-Protected Alkyne TIPSCl->Protected_Alkyne Silylation Catalysts Pd Catalyst, CuI, Base Protected_Alkyne->Catalysts R_2_Bromooctane This compound Coupled_Product Protected Coupled Alkyne R_2_Bromooctane->Coupled_Product Cross-Coupling Catalysts->R_2_Bromooctane TBAF TBAF Coupled_Product->TBAF Final_Product Final Chiral Alkynol TBAF->Final_Product Desilylation

References

Application Notes and Protocols for the Scale-up Synthesis of (R)-2-Bromooctane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key considerations and detailed protocols for the scale-up synthesis of (R)-2-bromooctane and its common derivatives. The information is intended to guide researchers and process chemists in developing safe, efficient, and scalable synthetic routes for producing these valuable chiral building blocks for pharmaceutical and other applications.

Synthesis of this compound via Bromination of (S)-2-Octanol

The most direct and industrially viable route to enantiomerically pure this compound is the nucleophilic substitution of the readily available chiral precursor, (S)-2-octanol. To ensure the desired (R)-configuration in the final product, it is crucial to employ a reaction that proceeds with inversion of stereochemistry, characteristic of an SN2 mechanism.[1][2][3] Two of the most reliable and scalable methods for this transformation are the use of phosphorus tribromide (PBr₃) and the Appel reaction.

Bromination using Phosphorus Tribromide (PBr₃)

This method is a classic and effective way to convert primary and secondary alcohols to alkyl bromides with inversion of configuration.[4][5][6]

Key Scale-up Considerations:

  • Stoichiometry: While the balanced equation suggests a 3:1 ratio of alcohol to PBr₃, in practice, a slight excess of the alcohol or using PBr₃ as the limiting reagent is often preferred to ensure complete consumption of the brominating agent.

  • Temperature Control: The reaction of PBr₃ with alcohols is exothermic.[7] On a large scale, controlled addition of PBr₃ at a low temperature (typically 0-5 °C) is critical to prevent side reactions and ensure safety.

  • Solvent Selection: The reaction can be run neat or in a non-polar aprotic solvent such as diethyl ether or dichloromethane (B109758) to aid in temperature control and facilitate handling.[4]

  • Work-up and Purification: The work-up typically involves quenching the excess PBr₃ with water, followed by extraction and washing of the organic phase. Purification is generally achieved by distillation.[8][9] On a large scale, managing the quench of a highly reactive reagent like PBr₃ requires careful engineering controls.

Table 1: Comparison of Reaction Conditions for PBr₃ Bromination

ParameterLaboratory Scale (up to 100 g)Pilot/Production Scale (>1 kg)
Reactant Ratio (Alcohol:PBr₃) 1:0.33 to 1:0.41:0.33 (PBr₃ is limiting)
Temperature 0 °C to room temperature-5 °C to 5 °C (controlled addition)
Solvent Diethyl ether, DCM, or neatToluene or other higher-boiling non-polar aprotic solvents
Reaction Time 2-4 hours4-8 hours (monitoring by GC/TLC)
Typical Yield 80-90%75-85%
Purification DistillationFractional distillation

Experimental Protocol: Kilogram-Scale Synthesis of this compound using PBr₃

  • Reactor Setup: A clean, dry, glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel is charged with (S)-2-octanol (1.0 kg, 7.68 mol) and anhydrous diethyl ether (5 L).

  • Cooling: The reactor contents are cooled to 0-5 °C with constant stirring.

  • Reagent Addition: Phosphorus tribromide (700 g, 2.58 mol) is added dropwise via the dropping funnel over a period of 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 4-6 hours. The reaction progress is monitored by gas chromatography (GC) until the consumption of (S)-2-octanol is complete.

  • Quenching: The reaction mixture is cooled back to 0-5 °C and slowly quenched by the dropwise addition of cold water (2 L), ensuring the temperature does not exceed 20 °C.

  • Work-up: The layers are separated. The aqueous layer is extracted with diethyl ether (2 x 1 L). The combined organic layers are washed with saturated sodium bicarbonate solution (2 L) and brine (2 L).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude this compound is purified by vacuum distillation to yield the final product.

Safety Considerations for PBr₃: Phosphorus tribromide is a corrosive and toxic liquid that reacts violently with water.[7] All operations should be conducted in a well-ventilated fume hood or a closed reactor system. Personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield, is mandatory.[7] Emergency quench and neutralization protocols should be in place.

The Appel Reaction

The Appel reaction provides a mild and effective alternative for converting alcohols to alkyl bromides with inversion of stereochemistry, using triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄).[10][11][12]

Key Scale-up Considerations:

  • Reagent Stoichiometry: Typically, a slight excess of PPh₃ and CBr₄ relative to the alcohol is used to ensure complete conversion.

  • By-product Removal: A significant challenge in scaling up the Appel reaction is the removal of the triphenylphosphine oxide by-product.[13] While it can often be precipitated and filtered, on a large scale, this can be cumbersome. Alternative workup procedures or the use of polymer-supported phosphines may be considered.[10]

  • Solvent Choice: Dichloromethane or acetonitrile (B52724) are common solvents. The choice can influence the solubility of the by-products and the ease of purification.

  • Exothermicity: The reaction is generally less exothermic than the PBr₃ method but still requires monitoring and control, especially during the initial mixing of reagents.

Table 2: Comparison of Reaction Conditions for the Appel Reaction

ParameterLaboratory Scale (up to 100 g)Pilot/Production Scale (>1 kg)
Reactant Ratio (Alcohol:PPh₃:CBr₄) 1:1.1:1.11:1.05:1.05
Temperature 0 °C to room temperature0 °C to room temperature
Solvent Dichloromethane, AcetonitrileDichloromethane, Toluene
Reaction Time 1-3 hours2-6 hours (monitoring by HPLC/TLC)
Typical Yield 85-95%80-90%
Purification Column chromatography or distillationFiltration of by-product followed by distillation

Experimental Protocol: Kilogram-Scale Synthesis of this compound via the Appel Reaction

  • Reactor Setup: A suitable reactor is charged with (S)-2-octanol (1.0 kg, 7.68 mol), triphenylphosphine (2.12 kg, 8.06 mol), and dichloromethane (10 L).

  • Cooling: The mixture is cooled to 0-5 °C with stirring.

  • Reagent Addition: A solution of carbon tetrabromide (2.68 kg, 8.06 mol) in dichloromethane (5 L) is added slowly, maintaining the temperature below 15 °C.

  • Reaction: The reaction is stirred at room temperature for 2-4 hours and monitored by HPLC for the disappearance of the starting material.

  • Work-up: The reaction mixture is concentrated under reduced pressure. The resulting slurry is triturated with hexane (B92381) (10 L) to precipitate triphenylphosphine oxide.

  • Purification: The solid is removed by filtration, and the filtrate is washed with water and brine. The organic layer is dried and concentrated. The crude product is then purified by vacuum distillation.[13]

Synthesis of this compound Derivatives

This compound is a versatile chiral building block for the synthesis of various derivatives through nucleophilic substitution reactions. These reactions typically proceed via an SN2 mechanism, resulting in an inversion of stereochemistry at the chiral center.

Synthesis of (S)-2-Octyl Acetate (B1210297)

Reaction: this compound + Sodium Acetate → (S)-2-Octyl Acetate + Sodium Bromide

Key Scale-up Considerations:

  • Nucleophile Source: Sodium acetate or potassium acetate can be used. The choice may depend on solubility and cost.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is typically used to facilitate the SN2 reaction.

  • Temperature: The reaction is usually heated to increase the rate, typically in the range of 60-100 °C.

  • Work-up: The work-up involves partitioning the reaction mixture between water and a non-polar organic solvent, followed by washing and distillation.

Table 3: Reaction Parameters for the Synthesis of (S)-2-Octyl Acetate

ParameterLaboratory ScalePilot/Production Scale
Reactant Ratio (Bromide:Acetate) 1:1.21:1.1
Solvent DMF, DMSODMF, NMP
Temperature 80-100 °C70-90 °C
Reaction Time 4-8 hours6-12 hours
Typical Yield 85-95%80-90%
Purification DistillationFractional distillation

Experimental Protocol: Large-Scale Synthesis of (S)-2-Octyl Acetate

  • A reactor is charged with this compound (1.0 kg, 5.18 mol), sodium acetate (510 g, 6.22 mol), and DMF (5 L).

  • The mixture is heated to 80 °C with stirring for 8-12 hours, with reaction progress monitored by GC.

  • After completion, the mixture is cooled to room temperature and diluted with water (10 L) and ethyl acetate (5 L).

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 2 L).

  • The combined organic layers are washed with water and brine, dried, and concentrated.

  • The crude product is purified by vacuum distillation.

Synthesis of Chiral Amines

This compound can be used to synthesize chiral secondary amines by reaction with a primary amine. To avoid over-alkylation, it is common to use a large excess of the primary amine.[1]

Reaction: this compound + R'-NH₂ → (S)-N-Alkyl-2-octanamine + HBr

Key Scale-up Considerations:

  • Amine Stoichiometry: A large excess of the primary amine (3-10 equivalents) is often necessary to minimize the formation of tertiary amine by-products.

  • Solvent: The reaction can be run neat if the amine is a liquid, or in a suitable solvent like ethanol (B145695) or isopropanol.

  • Temperature and Pressure: The reaction may require elevated temperatures and, in the case of volatile amines, a sealed reactor to be run under pressure.

  • Work-up: The work-up involves removing the excess amine, neutralizing the hydrobromide salt, and extracting the product.

Table 4: General Conditions for Chiral Amine Synthesis

ParameterLaboratory ScalePilot/Production Scale
Reactant Ratio (Bromide:Amine) 1:5 to 1:101:3 to 1:5
Solvent Ethanol, NeatEthanol, Isopropanol
Temperature 50-100 °C60-120 °C (may require pressure)
Reaction Time 12-24 hours18-36 hours
Typical Yield 60-80%50-75%
Purification Column chromatography or distillationDistillation

Experimental Protocol: Synthesis of a Chiral Secondary Amine

  • A pressure reactor is charged with this compound (500 g, 2.59 mol) and a primary amine (e.g., benzylamine, 1.39 kg, 12.95 mol).

  • The reactor is sealed and heated to 100 °C for 24 hours.

  • After cooling, the excess amine is removed by vacuum distillation.

  • The residue is taken up in diethyl ether and washed with aqueous sodium hydroxide (B78521) to neutralize the amine salt.

  • The organic layer is then washed with water and brine, dried, and concentrated.

  • The crude secondary amine is purified by vacuum distillation.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_derivatives Synthesis of Derivatives S_Octanol (S)-2-Octanol Bromination Bromination (SN2) PBr3 or Appel Reaction S_Octanol->Bromination R_Bromooctane This compound Bromination->R_Bromooctane R_Bromooctane_ref This compound Acetate_Reaction SN2 with Acetate R_Bromooctane_ref->Acetate_Reaction Amine_Reaction SN2 with Primary Amine R_Bromooctane_ref->Amine_Reaction S_Octyl_Acetate (S)-2-Octyl Acetate Acetate_Reaction->S_Octyl_Acetate S_Amine (S)-Secondary Amine Amine_Reaction->S_Amine

Caption: Synthetic pathways for this compound and its derivatives.

PBr3_Process_Flow Start Charge (S)-2-Octanol and Solvent Cooling Cool to 0-5 °C Start->Cooling PBr3_Addition Slow Addition of PBr3 (T < 10 °C) Cooling->PBr3_Addition Reaction Stir at Room Temp (Monitor by GC) PBr3_Addition->Reaction Quench Quench with Water (T < 20 °C) Reaction->Quench Workup Phase Separation and Extraction Quench->Workup Purification Distillation Workup->Purification End Pure this compound Purification->End

Caption: Process flow for the PBr₃ bromination of (S)-2-octanol.

Appel_Reaction_Logic Alcohol (S)-2-Octanol Mix Mix Reagents and Alcohol at 0-5 °C Alcohol->Mix Reagents PPh3 + CBr4 Reagents->Mix Solvent Dichloromethane Solvent->Mix Reaction Reaction at RT (Formation of Alkoxyphosphonium Salt and SN2 Displacement) Mix->Reaction Workup Concentration and Trituration with Hexane Reaction->Workup Filtration Filter Triphenylphosphine Oxide Workup->Filtration Purification Distillation of Filtrate Filtration->Purification Product This compound Purification->Product

References

Troubleshooting & Optimization

Troubleshooting low yield in (R)-2-Bromooctane substitution reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing nucleophilic substitution reactions involving (R)-2-Bromooctane. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address common challenges, particularly low reaction yields.

Troubleshooting Guide: Low Product Yield

This section addresses specific issues that can lead to unsatisfactory yields in your substitution reactions.

Question: My substitution reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?

Answer: Low yield in substitution reactions with a secondary alkyl halide like this compound is a common issue, typically arising from a competition between substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) pathways. The outcome is highly sensitive to your choice of reagents and reaction conditions.

The main factors to investigate are:

  • Competition from Elimination Reactions: The nucleophile you are using may also be acting as a base, promoting the formation of octene isomers instead of your desired substitution product. This is especially prevalent with strong, bulky bases.[1]

  • Inappropriate Reaction Conditions: Your choice of solvent and temperature can significantly favor one pathway over another. For instance, high temperatures generally favor elimination over substitution.

  • Sub-optimal Nucleophile: The strength and steric properties of your nucleophile directly impact the reaction mechanism and rate. A weak nucleophile might lead to a slow S(_N)2 reaction or favor the S(_N)1 pathway, which can be complicated by carbocation rearrangements and competing E1 reactions.[2][3]

  • Reagent Quality: The purity of your this compound, nucleophile, and solvent is critical. Contaminants like water can alter the solvent properties and react with strong nucleophiles.

Below is a logical workflow to diagnose the source of low yield in your experiment.

TroubleshootingWorkflow start_node Start: Low Yield of Substitution Product process_node1 process_node1 start_node->process_node1 Step 1: Analyze Crude Product (GC-MS, NMR) decision_node decision_node process_node process_node solution_node solution_node decision_node1 decision_node1 process_node1->decision_node1 Identify components process_node2 process_node2 decision_node1->process_node2 Significant starting material remains process_node3 process_node3 decision_node1->process_node3 Elimination products observed (e.g., 1-octene (B94956), 2-octene) process_node4 process_node4 decision_node1->process_node4 Unexpected stereochemistry (e.g., racemic mixture) process_node5 process_node5 decision_node1->process_node5 Other byproducts present solution_node1 Solution: - Increase reaction time - Use a stronger nucleophile - Increase temperature cautiously process_node2->solution_node1 Possible Cause: - Reaction not complete - Poor nucleophile - Low temperature solution_node2 Solution: - Use a less basic nucleophile - Lower reaction temperature - Use a polar aprotic solvent process_node3->solution_node2 Possible Cause: - Nucleophile is too basic - High temperature - Steric hindrance solution_node3 Solution: - Use polar aprotic solvent - Use a stronger, higher concentration nucleophile - Ensure anhydrous conditions process_node4->solution_node3 Possible Cause: - Competing SN1 mechanism solution_node4 Solution: - Purify starting materials and solvent - Use a non-participating solvent process_node5->solution_node4 Possible Cause: - Impure reagents - Solvent participation

Caption: Troubleshooting workflow for low yield reactions.

Question: I've identified octene isomers in my product mixture. How can I minimize these elimination side-products?

Answer: The formation of 1-octene and 2-octene occurs via E2 (bimolecular elimination) or E1 (unimolecular elimination) pathways. To favor substitution (specifically S(_N)2), you should adjust your reaction conditions to disfavor elimination.

  • Choice of Nucleophile/Base: Use a nucleophile that is a weak base. For example, azide (B81097) (N₃⁻), cyanide (CN⁻), and halides (I⁻, Br⁻) are good nucleophiles but relatively weak bases.[4][5] Avoid strong, sterically hindered bases like potassium tert-butoxide, which are known to strongly favor elimination, primarily yielding the less substituted alkene (Hofmann product), such as 1-octene.[1]

  • Temperature: Lower the reaction temperature. Elimination reactions have a higher activation energy than substitution reactions and are therefore more sensitive to temperature increases. Running the reaction at the lowest feasible temperature will favor the substitution pathway.

  • Solvent: Use a polar aprotic solvent like acetone (B3395972), DMSO, or DMF.[6] These solvents enhance the nucleophilicity of the attacking species without solvating it as heavily as polar protic solvents (like water or ethanol), which can promote elimination.[2][3]

Question: My product shows a loss of stereochemical purity (racemization). I started with pure this compound, so why am I not getting pure (S)-product?

Answer: This indicates that a portion of your reaction is proceeding through an S(_N)1 mechanism rather than the desired S(_N)2 mechanism. The S(_N)2 reaction occurs via a backside attack, leading to a complete inversion of stereochemistry (R → S).[7][8] In contrast, the S(_N)1 mechanism involves the formation of a planar carbocation intermediate.[9] The nucleophile can then attack this intermediate from either face, leading to a mixture of both inverted and retained products, resulting in racemization.[6][10]

To favor the S(_N)2 pathway and ensure inversion of configuration:

  • Increase Nucleophile Concentration: The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile.[7][11] A high concentration of a strong nucleophile will promote the bimolecular pathway over the unimolecular one.

  • Use a Polar Aprotic Solvent: Solvents like acetone or DMF are ideal for S(_N)2 reactions.[6][12] Polar protic solvents (water, ethanol) stabilize the carbocation intermediate, which favors the S(_N)1 pathway.[6]

  • Choose a Good Nucleophile: A strong nucleophile will favor the S(_N)2 mechanism.

Data Summary: Optimizing Reaction Conditions

The following table summarizes how key experimental variables can be adjusted to favor the desired S(_N)2 pathway over the competing E2, S(_N)1, and E1 reactions for a secondary halide like this compound.

FactorTo Favor S(_N)2 (Substitution)To Favor E2 (Elimination)
Nucleophile Strong, non-bulky, weakly basic (e.g., I⁻, N₃⁻, CN⁻)[2]Strong, bulky, strong base (e.g., t-BuO⁻, DBN)[1]
Solvent Polar Aprotic (e.g., Acetone, DMSO, DMF)[3][6]Less polar solvents can also work
Temperature Lower TemperatureHigher Temperature
Substrate Secondary (less hindered is better)Secondary (more hindered favors elimination)

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for performing an S(_N)2 reaction on this compound? A1: A polar aprotic solvent such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) is ideal.[6] These solvents solvate the counter-ion (e.g., Na⁺) but leave the nucleophile relatively "naked" and more reactive, accelerating the S(_N)2 rate.[2][3] For example, the reaction of a bromoalkane with sodium iodide proceeds well in acetone because sodium iodide is soluble, but the sodium bromide product is not, which drives the reaction to completion according to Le Châtelier's principle.[4][5]

Q2: Can I use sodium hydroxide (B78521) as a nucleophile to synthesize (S)-2-octanol? A2: Yes, but with caution. The hydroxide ion (OH⁻) is a strong nucleophile but also a strong base.[13] When reacting with a secondary halide like 2-bromooctane (B146060), it can lead to significant amounts of elimination products (octenes).[14][15] To favor substitution, this reaction should be carried out in an appropriate solvent (e.g., aqueous acetone) at a controlled, lower temperature.[10][16]

Q3: How does the leaving group (Bromine) affect the reaction? A3: Bromine is a very good leaving group, making this compound a suitable substrate for substitution reactions. The leaving group's ability is related to its stability as an anion; bromide (Br⁻) is the conjugate base of a strong acid (HBr) and is very stable. The general order of leaving group ability for halides is I⁻ > Br⁻ > Cl⁻ >> F⁻.[2][6]

Q4: My reaction is very slow, even when using a strong nucleophile. What could be the issue? A4: If elimination is not the issue, a slow reaction could be due to steric hindrance or low temperature. While 2-bromooctane is a secondary halide, the long alkyl chain can provide some steric hindrance. Ensure your temperature is sufficient for the reaction to proceed at a reasonable rate without significantly promoting elimination. Also, verify the purity and concentration of your nucleophile.

Key Experimental Protocols

Here are two representative protocols for substitution reactions on this compound, one designed to maximize the S(_N)2 pathway and another illustrating the challenges with a basic nucleophile.

Protocol 1: Synthesis of (S)-2-Azidooctane via S(_N)2 Reaction

This protocol uses a strong, non-basic nucleophile (azide) in a polar aprotic solvent to favor a clean S(_N)2 reaction with inversion of stereochemistry.[12][17][18]

Materials:

  • This compound

  • Sodium azide (NaN₃) - Caution: Highly toxic and potentially explosive.

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Distilled water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add sodium azide (1.5 equivalents) to the solution.[12]

  • Heat the reaction mixture to 60-70 °C and stir vigorously.[12]

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction typically takes 12-24 hours.[12]

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing distilled water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash them sequentially with water and then brine.[12]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain crude (S)-2-azidooctane.

  • The product can be purified further by column chromatography if necessary.

Protocol 2: Synthesis of (S)-2-Octanol via Nucleophilic Substitution

This protocol uses sodium hydroxide, a strong nucleophile that is also a strong base. Careful control of conditions is required to minimize the E2 elimination side reaction.[14][19]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Acetone

  • Distilled water

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare an aqueous solution of sodium hydroxide (e.g., 2 M).

  • In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, add this compound (1.0 equivalent) and acetone.

  • Add the aqueous sodium hydroxide solution (1.2 equivalents) to the flask. The acetone helps to create a homogeneous reaction mixture.

  • Gently heat the mixture to a low reflux (around 50-60 °C). Avoid high temperatures to minimize elimination.

  • Stir the reaction and monitor its progress by TLC or GC.

  • After the reaction is complete (typically several hours), cool the flask to room temperature.

  • Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.

  • Separate the layers. Wash the organic layer with water and then with brine.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Analyze the crude product by NMR or GC-MS to determine the ratio of substitution product ((S)-2-octanol) to elimination products (octenes). Further purification can be done via distillation or chromatography.

References

Preventing racemization of (R)-2-Bromooctane during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent racemization during chemical reactions involving (R)-2-Bromooctane.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern when working with this compound?

A1: Racemization is the process where an enantiomerically pure substance, such as this compound, is converted into a mixture containing equal amounts of both enantiomers ((R)- and (S)-2-Bromooctane). This resulting 1:1 mixture is called a racemic mixture and is optically inactive. In drug development and other stereospecific applications, only one enantiomer often exhibits the desired biological activity, while the other may be inactive or even cause harmful side effects. Therefore, maintaining the stereochemical integrity of this compound is critical.

Q2: What are the primary reaction mechanisms that can lead to racemization of this compound?

A2: Racemization of this compound primarily occurs through two nucleophilic substitution pathways:

  • SN1 (Substitution Nucleophilic Unimolecular): This two-step mechanism involves the formation of a planar carbocation intermediate after the leaving group (bromide) departs. The incoming nucleophile can then attack this flat intermediate from either face with roughly equal probability, leading to a mixture of R and S products, and thus racemization.

  • SN2 (Substitution Nucleophilic Bimolecular): While typically leading to an inversion of stereochemistry, the SN2 mechanism can cause racemization under specific conditions. If the incoming nucleophile is the same as the leaving group (e.g., reacting this compound with sodium bromide), each SN2 reaction will invert the stereocenter. A series of these reversible inversions will ultimately lead to a racemic mixture.

Q3: How can I prevent racemization and favor the desired stereochemical outcome?

A3: To prevent racemization, reaction conditions should be chosen to strongly favor the SN2 mechanism with a nucleophile that is different from the leaving group. This results in a predictable inversion of configuration, yielding the corresponding (S)-product with high enantiomeric purity. Key factors to control are the choice of nucleophile, solvent, and temperature.

Q4: Which type of solvent is best for preventing racemization?

A4: Polar aprotic solvents are highly recommended for preventing racemization in reactions of this compound.[1][2][3] These solvents, such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetone, can dissolve the necessary reagents but do not form strong hydrogen bonds with the nucleophile.[1][2][3] This leaves the nucleophile "naked" and more reactive, promoting the SN2 pathway.[1][2][3] In contrast, polar protic solvents (like water, ethanol, and methanol) can stabilize the carbocation intermediate of the SN1 pathway, thus increasing the likelihood of racemization.

Troubleshooting Guide

Issue: My reaction with this compound resulted in a racemic mixture of the product.

This guide will help you identify the potential causes of racemization and provide solutions to maintain the stereochemical integrity of your starting material.

dot

TroubleshootingRacemization start Racemization Observed in This compound Reaction q1 What was the nucleophile? start->q1 a1_weak Weak Nucleophile (e.g., H2O, ROH) q1->a1_weak Weak a1_strong Strong Nucleophile (e.g., N3-, CN-, RS-) q1->a1_strong Strong a1_bromide Bromide Ion (Br-) q1->a1_bromide Br- cause1 SN1 Pathway Favored: Carbocation formation leads to racemization. a1_weak->cause1 q2 What was the solvent? a1_strong->q2 cause2 Reversible SN2 Pathway: Repeated inversions with Br- as the nucleophile lead to racemization. a1_bromide->cause2 a2_protic Polar Protic (e.g., Water, Ethanol) q2->a2_protic Protic a2_aprotic Polar Aprotic (e.g., DMSO, DMF, Acetone) q2->a2_aprotic Aprotic a2_protic->cause1 solution1 Solution: Use a Strong Nucleophile - Increases rate of SN2 reaction. - Outcompetes SN1 pathway. cause1->solution1 solution2 Solution: Use a Polar Aprotic Solvent - Destabilizes carbocation intermediate. - Enhances nucleophilicity. cause1->solution2 solution3 Solution: Use a Nucleophile Other Than Bromide - Prevents reversible reaction. cause2->solution3 solution1->a1_strong solution2->a2_aprotic ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis prep1 Dissolve NaN3 in anhydrous DMF prep2 Add this compound prep1->prep2 react Heat to 50-60 °C under N2 atmosphere prep2->react workup1 Cool and partition between Et2O and H2O react->workup1 workup2 Wash organic layer with sat. NaHCO3 and brine workup1->workup2 workup3 Dry over MgSO4, filter, and concentrate workup2->workup3 purify Purify by distillation or chromatography workup3->purify analyze Characterize (NMR, IR) and determine e.e. purify->analyze SN1_vs_SN2 cluster_SN1 SN1 Pathway (Racemization) cluster_SN2 SN2 Pathway (Inversion) R_Br This compound carbocation Planar Carbocation Intermediate R_Br->carbocation Slow, RDS transition_state Pentacoordinate Transition State R_Br->transition_state Concerted Step (Backside Attack) R_Nu (R)-Product carbocation->R_Nu Attack from one face S_Nu_SN1 (S)-Product carbocation->S_Nu_SN1 Attack from opposite face S_Nu_SN2 (S)-Product transition_state->S_Nu_SN2

References

Technical Support Center: Optimizing Alkylation of (R)-2-Bromooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the alkylation of (R)-2-Bromooctane. The content is designed to address specific experimental challenges and provide clear, actionable solutions.

Troubleshooting Guides

This section addresses common issues encountered during the alkylation of this compound, which typically proceeds via an S(_N)2 mechanism.

Issue 1: Low or No Product Yield

Low or no yield in the alkylation of a secondary alkyl halide like this compound can stem from several factors, primarily related to the inherent challenges of the S(_N)2 reaction on a sterically hindered substrate.

Potential Cause Troubleshooting Steps Explanation
Weak Nucleophile • Use a strong, unhindered nucleophile such as cyanide (CN⁻), azide (B81097) (N₃⁻), or a thiolate (RS⁻).• Increase the concentration of the nucleophile (typically 1.2-1.5 equivalents relative to the substrate).The rate of an S(N)2 reaction is directly proportional to the concentration and strength of the nucleophile.[1][2][3] Secondary alkyl halides react more slowly than primary ones, necessitating a more reactive nucleophile.[4]
Inappropriate Solvent • Use a polar aprotic solvent such as DMSO, DMF, or acetone.Polar aprotic solvents solvate the cation of the nucleophilic salt but not the anion, leaving the nucleophile "naked" and more reactive. Protic solvents (e.g., water, alcohols) will solvate the nucleophile, reducing its reactivity.
Low Reaction Temperature • Gradually increase the reaction temperature. Monitor for the formation of elimination byproducts.Higher temperatures can increase the reaction rate by providing the necessary activation energy. However, excessive heat can favor the competing E2 elimination reaction.
Poor Leaving Group • While bromide is a good leaving group, ensure the starting material is pure.The reactivity order for halogens as leaving groups in S(_N)2 reactions is I⁻ > Br⁻ > Cl⁻ > F⁻.[1]
Steric Hindrance • If possible, use a less sterically hindered nucleophile.The secondary nature of this compound already presents steric hindrance to the backside attack required for an S(_N)2 reaction. A bulky nucleophile will exacerbate this issue.[2][4]

Issue 2: Formation of Elimination (E2) Byproduct

The primary competing reaction in the alkylation of secondary alkyl halides is the E2 elimination, leading to the formation of octenes.

Potential Cause Troubleshooting Steps Explanation
High Reaction Temperature • Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Elimination reactions are generally favored at higher temperatures compared to substitution reactions.[5][6]
Strong, Bulky Base • Use a strong but non-bulky nucleophile. For example, cyanide (CN⁻) is a good nucleophile but a relatively weak base.Strong, sterically hindered bases (e.g., tert-butoxide) will preferentially act as bases, abstracting a proton and leading to elimination.
Solvent Choice • Use a polar aprotic solvent.While polar aprotic solvents are ideal for S(_N)2, some protic character can promote elimination. Ensure the solvent is anhydrous.

Issue 3: Racemization of the Product

The S(_N)2 reaction should proceed with complete inversion of stereochemistry, yielding the (S)-product. The presence of the (R)-enantiomer in the product indicates racemization.

Potential Cause Troubleshooting Steps Explanation
Presence of S(_N)1 Pathway • Ensure a high concentration of a strong nucleophile.• Use a polar aprotic solvent.An S(_N)1 reaction proceeds through a planar carbocation intermediate, which can be attacked from either face, leading to racemization. This pathway is disfavored by strong nucleophiles and polar aprotic solvents.
Reversible Reaction with Halide Ions • Use a nucleophile that is a better leaving group than bromide to drive the reaction forward.• Use a salt of the nucleophile where the cation can help precipitate the bromide byproduct (e.g., using NaI in acetone, where NaBr is insoluble).If the displaced bromide ion is present in high concentration, it can act as a nucleophile, re-attacking the product and inverting the stereocenter back to the (R)-configuration, leading to a racemic mixture.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemical outcome for the alkylation of this compound?

The alkylation of this compound via an S(_N)2 mechanism is expected to proceed with a complete inversion of stereochemistry, a phenomenon known as Walden inversion.[7][8][9] This means that if you start with the (R)-enantiomer, the product will have the (S)-configuration.

Q2: Why is my Grignard reagent not reacting with this compound in an S(_N)2 fashion?

Grignard reagents (R-MgX) are very strong bases and generally do not undergo S(_N)2 reactions with secondary alkyl halides. Instead, they are more likely to act as a base, leading to elimination products. Furthermore, Grignard reagents can participate in halogen-metal exchange with the alkyl halide.

Q3: What are some suitable nucleophiles for the alkylation of this compound?

Good nucleophiles for an S(_N)2 reaction on a secondary alkyl halide are strong and not excessively bulky. Examples include:

  • Cyanide (e.g., from NaCN)

  • Azide (e.g., from NaN₃)

  • Thiolates (e.g., from NaSR)

  • Acetylides (e.g., from RC≡CNa)

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By spotting the reaction mixture alongside the starting material, the disappearance of the starting material spot and the appearance of a new product spot can be observed.

Experimental Protocols

General Protocol for S(_N)2 Alkylation of this compound with Sodium Cyanide

This protocol provides a general methodology for the cyanation of this compound.

Materials:

  • This compound

  • Sodium Cyanide (NaCN)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium cyanide (1.2 equivalents).

  • Solvent Addition: Add anhydrous DMSO to the flask to dissolve the sodium cyanide.

  • Substrate Addition: Add this compound (1.0 equivalent) to the stirred solution.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Troubleshooting_Workflow Start Low or No Product Yield Check_Nucleophile Is the nucleophile strong and unhindered? Start->Check_Nucleophile Check_Solvent Is a polar aprotic solvent being used? Start->Check_Solvent Check_Temp Is the temperature optimized? Start->Check_Temp Check_LG Is the leaving group adequate? Start->Check_LG Side_Reaction Check for Side Reactions (e.g., E2) Start->Side_Reaction Racemization Check for Racemization Start->Racemization Solution_Nucleophile Increase nucleophile concentration or use a stronger one. Check_Nucleophile->Solution_Nucleophile No Solution_Solvent Switch to DMSO, DMF, or Acetone. Check_Solvent->Solution_Solvent No Solution_Temp Gradually increase temperature; monitor for E2. Check_Temp->Solution_Temp No Solution_LG Confirm purity of starting material. Check_LG->Solution_LG No Solution_E2 Lower temperature, use a less basic nucleophile. Side_Reaction->Solution_E2 Solution_Racemization Ensure high nucleophile concentration and polar aprotic solvent. Racemization->Solution_Racemization

Caption: Troubleshooting workflow for low yield in this compound alkylation.

SN2_vs_E2_Pathway Substrate This compound SN2_Conditions Strong, Unhindered Nucleophile Low Temperature Polar Aprotic Solvent Substrate->SN2_Conditions Favors E2_Conditions Strong, Bulky Base High Temperature Substrate->E2_Conditions Favors SN2_Product (S)-Alkylated Product (Inversion of Stereochemistry) SN2_Conditions->SN2_Product Leads to E2_Product Octene Isomers E2_Conditions->E2_Product Leads to

Caption: Factors influencing the competition between S(_N)2 and E2 pathways.

References

Technical Support Center: Purification of (R)-2-Bromooctane Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from (R)-2-Bromooctane reactions.

General Purification Workflow

The purification of products from this compound reactions, which are typically nucleophilic substitutions (SN2) or eliminations (E2), follows a standard sequence.[1][2] The initial crude reaction mixture contains the desired product, unreacted starting materials, byproducts, and solvents. The general strategy is to perform an initial cleanup via extraction followed by a more rigorous purification technique like distillation or chromatography.

G start Crude Reaction Mixture quench 1. Reaction Quenching (e.g., add ice water) start->quench extraction 2. Liquid-Liquid Extraction (Separate organic/aqueous layers) quench->extraction drying 3. Drying Organic Layer (e.g., Na₂SO₄, MgSO₄) extraction->drying solvent_removal 4. Solvent Removal (Rotary Evaporation) drying->solvent_removal purification_choice 5. Purification Method Selection solvent_removal->purification_choice distillation Fractional Distillation (For volatile, thermally stable liquids) purification_choice->distillation Different B.P. flash_chrom Flash Column Chromatography (For non-volatile or thermally sensitive compounds) purification_choice->flash_chrom Different Polarity chiral_hplc Chiral HPLC / SFC (For enantiomeric separation/analysis) purification_choice->chiral_hplc Enantiomers Present product Pure Product distillation->product flash_chrom->product chiral_hplc->product G start Problem: Poor Separation or Overlapping Peaks check_tlc Did you optimize the solvent system with TLC? start->check_tlc optimize_solvent Solution: Develop a new solvent system. Aim for ΔRf > 0.2 for target spots. Target product Rf should be ~0.3. check_tlc->optimize_solvent No check_loading Was the sample loaded in a narrow band? check_tlc->check_loading Yes improve_loading Solution: Dissolve sample in a minimal amount of strong solvent or adsorb onto silica (B1680970) (dry loading). check_loading->improve_loading No check_column Is the column packed correctly (no cracks or channels)? check_loading->check_column Yes repack_column Solution: Repack the column carefully. Ensure the silica bed is level and well-settled. check_column->repack_column No final_check If issues persist, consider alternative stationary phases (e.g., alumina, reverse phase). check_column->final_check Yes

References

Technical Support Center: Stereoselectivity in Nucleophilic Attacks on (R)-2-Bromooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in experiments involving nucleophilic attacks on (R)-2-Bromooctane. The focus is on improving and controlling the stereoselectivity of these reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemical outcome of a nucleophilic substitution on this compound?

A1: For a bimolecular nucleophilic substitution (S(_N)2) reaction, the expected outcome is an inversion of stereochemistry. This means that the nucleophile will attack the carbon atom from the side opposite to the bromine leaving group, resulting in the formation of the (S)-enantiomer of the product. This process is known as a Walden inversion. For example, the reaction of this compound with sodium hydroxide (B78521) will predominantly yield (S)-2-octanol.[1]

Q2: My reaction is producing a significant amount of alkene byproducts. How can I minimize this?

A2: The formation of alkenes is due to a competing elimination (E2) reaction. To favor substitution (S(_N)2) over elimination (E2), consider the following adjustments:

  • Use a less basic nucleophile: Strong, bulky bases favor elimination. Opt for a nucleophile that is a strong nucleophile but a weak base, such as azide (B81097) (N(_3)

    ^-
    ), cyanide (CN
    ^-
    ), or a thiolate (RS
    ^-
    ).

  • Lower the reaction temperature: Elimination reactions generally have a higher activation energy than substitution reactions and are more favored at higher temperatures.[2] Running your reaction at room temperature or below can significantly reduce the amount of alkene byproduct.

  • Choose an appropriate solvent: Polar aprotic solvents like DMSO, DMF, or acetone (B3395972) are generally preferred for S(_N)2 reactions.

Q3: The stereoselectivity of my reaction is low, and I'm observing a racemic or near-racemic mixture of the product. What could be the cause?

A3: A loss of stereoselectivity and the formation of a racemic mixture suggest that a unimolecular nucleophilic substitution (S(_N)1) pathway may be competing with the desired S(_N)2 reaction. The carbocation intermediate in an S(_N)1 reaction is planar, allowing the nucleophile to attack from either face, which leads to racemization. To favor the stereospecific S(_N)2 pathway:

  • Increase the concentration of the nucleophile: The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile. A higher nucleophile concentration will favor the bimolecular pathway.

  • Use a polar aprotic solvent: Polar protic solvents (like water and alcohols) can stabilize the carbocation intermediate of an S(_N)1 reaction and can also solvate the nucleophile, reducing its effectiveness for an S(_N)2 reaction. Polar aprotic solvents (DMSO, DMF, acetone) enhance the nucleophilicity of the anionic nucleophile, promoting the S(_N)2 mechanism.

  • Ensure a good leaving group: Bromine is already a good leaving group, so this is unlikely to be the primary issue.

Q4: How does the choice of solvent impact the stereoselectivity of the reaction?

A4: The solvent plays a critical role in the competition between S(_N)2, S(_N)1, and E2 pathways.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents are ideal for promoting S(_N)2 reactions. They can dissolve the ionic nucleophile but do not solvate the anion (the nucleophile) extensively. This "naked" nucleophile is more reactive and readily participates in the backside attack required for inversion of configuration.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can solvate both the cation and the anion of the nucleophilic salt. The solvation of the nucleophile through hydrogen bonding creates a "solvent cage," which reduces its nucleophilicity and slows down the S(_N)2 reaction. These solvents can also promote S(_N)1 reactions by stabilizing the carbocation intermediate.

Troubleshooting Guide: Improving Stereoselectivity

This guide addresses specific issues encountered during nucleophilic attacks on this compound and provides actionable solutions.

IssueProbable Cause(s)Recommended Solutions
Low yield of substitution product and high yield of elimination products (alkenes) 1. Nucleophile is too basic. 2. Reaction temperature is too high. 3. Use of a polar protic solvent.1. Switch to a nucleophile that is a weak base but a strong nucleophile (e.g., NaN(_3), NaCN, NaSR). 2. Decrease the reaction temperature. Consider running the reaction at or below room temperature. 3. Use a polar aprotic solvent such as DMSO, DMF, or acetone.
Product is a racemic or near-racemic mixture (low enantiomeric excess) 1. Competing S(_N)1 reaction. 2. Use of a polar protic solvent. 3. Low concentration of nucleophile.1. Use a polar aprotic solvent to disfavor carbocation formation. 2. Increase the concentration of the nucleophile to favor the bimolecular S(_N)2 pathway. 3. Ensure the starting this compound is of high optical purity.
Slow or incomplete reaction 1. Nucleophile is too weak. 2. Reaction temperature is too low. 3. Poor choice of solvent.1. Use a stronger nucleophile. 2. If elimination is not a major concern, moderately increasing the temperature can increase the reaction rate. 3. Ensure a polar aprotic solvent is being used to maximize nucleophile reactivity.

Data Presentation: Stereoselectivity of Nucleophilic Attacks on this compound

The following table summarizes quantitative data on the stereoselectivity and product distribution for various nucleophilic attacks on this compound under different conditions.

NucleophileSolventTemperatureS(_N)2 ProductE2 Product(s)Enantiomeric Excess (e.e.) of S(_N)2 ProductNotes
NaOHDMFNot specified80% ((S)-2-octanol)20% (octenes)High (predominantly inversion)A small amount of racemization was observed.
NaOHAcetoneNot specifiedMajor productMinor product80% inversion, 20% racemizationThe reaction proceeds with significant inversion.[2]
NaCNDMSONot specifiedMajor product ((S)-2-cyanooctane)Not specifiedHigh (inversion expected)S(_N)2 is highly favored with cyanide in DMSO.[3]
NaN(_3)AcetoneNot specifiedMajor product ((S)-2-azidooctane)Not specifiedHigh (inversion expected)Azide is an excellent nucleophile for S(_N)2 reactions.
CH(_3)COONaAcetoneNot specifiedMajor product ((S)-octan-2-yl acetate)Not specifiedHigh (inversion expected)Acetate (B1210297) is a good nucleophile for this transformation.[4]
NaOCH(_3)MethanolNot specifiedMinor product ((S)-2-methoxyoctane)Major product (octenes)Not specifiedMethoxide is a strong base, favoring E2 in a protic solvent.

Experimental Protocols

Protocol 1: Synthesis of (S)-2-Azidooctane from this compound

This protocol is designed to maximize the S(_N)2 pathway and achieve a high degree of stereochemical inversion.

  • Materials:

    • This compound

    • Sodium azide (NaN(_3))

    • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO(_4))

    • Round-bottom flask, magnetic stirrer, stir bar, heating mantle with temperature control, condenser, separatory funnel.

  • Procedure:

    • In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve sodium azide (1.5 equivalents) in anhydrous DMSO.

    • Add this compound (1.0 equivalent) to the solution.

    • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete (typically after 12-24 hours), pour the reaction mixture into a separatory funnel containing water and diethyl ether.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-2-azidooctane.

    • Purify the product by vacuum distillation or column chromatography.

  • Stereochemical Analysis:

    • Determine the enantiomeric excess of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or by measuring the optical rotation with a polarimeter and comparing it to the literature value for enantiomerically pure (S)-2-azidooctane.

Protocol 2: Synthesis of (S)-2-Octanol from this compound

This protocol aims to favor substitution over elimination when using a nucleophile that is also a strong base.

  • Materials:

    • This compound

    • Sodium hydroxide (NaOH)

    • Acetone

    • Diethyl ether

    • Dilute hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na(_2)SO(_4))

    • Round-bottom flask, magnetic stirrer, stir bar, reflux condenser.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) in acetone.

    • Add an aqueous solution of sodium hydroxide (1.2 equivalents).

    • Heat the mixture to a gentle reflux and monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.

    • Add diethyl ether to the residue and transfer to a separatory funnel.

    • Wash the organic layer with dilute HCl, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

    • Purify by column chromatography or distillation.

  • Stereochemical Analysis:

    • Analyze the enantiomeric excess of the purified (S)-2-octanol using chiral HPLC or polarimetry.

Visualizations

Caption: S(_N)2 reaction mechanism showing backside attack and inversion of configuration.

Factors_Affecting_Stereoselectivity Start This compound SN2 SN2 Pathway (Desired) Start->SN2 E2 E2 Pathway (Side Reaction) Start->E2 SN1 SN1 Pathway (Side Reaction) Start->SN1 Product_S (S)-Product (Inversion) SN2->Product_S Product_Alkene Alkene (Elimination) E2->Product_Alkene Product_Racemic Racemic Product (Loss of Stereoselectivity) SN1->Product_Racemic Conditions Reaction Conditions Nucleophile Strong Nucleophile Weak Base Conditions->Nucleophile Solvent Polar Aprotic (DMSO, DMF) Conditions->Solvent Temp Low Temperature Conditions->Temp Nucleophile->SN2 Favors Solvent->SN2 Favors Temp->SN2 Favors

Caption: Factors influencing the stereoselectivity of nucleophilic reactions on this compound.

References

Common experimental errors in handling (R)-2-Bromooctane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-2-Bromooctane

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The following sections address common experimental errors and provide standardized protocols to ensure successful outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Reagent Storage and Handling

Q1: What are the optimal storage conditions for this compound to prevent degradation?

A1: Proper storage is critical to maintain the integrity of this compound. It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] The compound can be light-sensitive, so storing it in a dark place or an amber bottle is recommended.[3][4][5] To optimize stability, storage at temperatures below 15°C is advisable.[3] It is incompatible with strong oxidizing agents and should be stored away from them.[4][5]

Q2: What are the most critical safety precautions when handling this compound?

A2: this compound is a combustible liquid that causes skin and serious eye irritation.[1][4] Always handle it in a well-ventilated area, preferably within a chemical fume hood.[1][2] Personal protective equipment (PPE) is mandatory, including tightly fitting safety goggles, chemical-resistant gloves (inspect before use), and flame-retardant protective clothing.[2][6] Keep the compound away from heat, sparks, and open flames, and use non-sparking tools for transfer.[2][3][6] An emergency eyewash station and shower should be readily accessible.[7]

Section 2: Reaction Troubleshooting

Q3: My reaction yield is very low. What are the common causes when using this compound?

A3: Low yields in reactions involving this compound, a secondary alkyl halide, can stem from several factors. A primary cause is the competition between the desired substitution (SN2) reaction and a side elimination (E2) reaction, which produces octene isomers.[8] Other potential issues include impure starting materials, incorrect reaction concentrations, or the use of reagents of poor quality.[9] The presence of moisture can also interfere with many reactions, so using anhydrous solvents is crucial.[10] Finally, running the reaction for too long can lead to product decomposition.[9]

Q4: I started with enantiomerically pure this compound, but my product is a racemic mixture. Why did I lose stereochemical purity?

A4: Loss of stereochemical purity, or racemization, indicates that the reaction is likely proceeding, at least in part, through an SN1 mechanism instead of the desired SN2 mechanism.[11] An SN2 reaction results in a complete inversion of stereochemistry (e.g., (R) starting material yields (S) product), while an SN1 reaction proceeds through a planar carbocation intermediate, which can be attacked from either side, leading to a racemic mixture.[12][13][14] Factors that favor the unwanted SN1 pathway include the use of polar protic solvents (like water or alcohols), a non-basic or weakly nucleophilic reagent, or reaction conditions that promote the formation of the secondary carbocation.[11]

Q5: My analysis shows significant amounts of 1-octene (B94956) and 2-octene byproducts. How can I minimize these elimination reactions?

A5: The formation of octene isomers is a classic sign of a competing E2 elimination reaction.[8] This is a common issue with secondary alkyl halides like 2-bromooctane (B146060). To favor the desired SN2 substitution over E2 elimination, consider the following adjustments:

  • Nucleophile/Base Choice : Use a strong nucleophile that is a weak base. Reagents like iodide (I⁻), cyanide (CN⁻), or azide (B81097) (N₃⁻) strongly favor substitution. Avoid strong, bulky bases such as potassium tert-butoxide, as they are sterically hindered from acting as nucleophiles and will preferentially act as bases, promoting elimination.[8]

  • Temperature : Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Elimination reactions typically have higher activation energy and are favored by higher temperatures.[8]

  • Solvent : Use a polar aprotic solvent like acetone (B3395972), DMSO, or DMF. These solvents are known to accelerate SN2 reactions.

Data Presentation: Optimizing Reaction Pathways

The choice of reagents and conditions directly impacts the ratio of substitution to elimination products.

Table 1: Effect of Nucleophile/Base and Temperature on Reaction Outcome with Secondary Alkyl Halides

Reagent TypeExample(s)Primary PathwayTypical TemperatureExpected Substitution Product YieldExpected Elimination Product Yield
Good Nucleophile / Weak BaseI⁻, Br⁻, N₃⁻, CN⁻, RS⁻SN2 (Major)0 - 25 °C>90%<10%
Strong Base / Strong NucleophileOH⁻, RO⁻SN2 / E2 (Competitive)25 - 50 °C40 - 60%40 - 60%
Strong, Sterically Hindered Baset-BuO⁻E2 (Major)25 - 50 °C<10%>90%

Note: Yields are estimates and can vary based on the specific substrate, solvent, and precise reaction conditions.[8]

Table 2: Physical Properties of this compound and Common Byproducts

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Common Source
This compound193.13191Starting Material
1-Octene112.21121E2 Elimination Product
(E)-2-Octene112.21125E2 Elimination Product
(Z)-2-Octene112.21126E2 Elimination Product
(S)-2-Octanol130.23179SN2 Product (Hydrolysis)

Data sourced from various chemical suppliers and databases.[2][4]

Experimental Protocols

Protocol 1: General Procedure for SN2 Reaction with Sodium Iodide

This protocol describes a Finkelstein reaction, a classic SN2 substitution, to produce (S)-2-Iodooctane.

  • Preparation : In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.

  • Reagent Addition : Add this compound (1.0 equivalent) to the stirring solution at room temperature.

  • Reaction : Heat the mixture to a gentle reflux (approx. 56°C). The formation of a white precipitate (sodium bromide) indicates the reaction is proceeding.[8]

  • Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Remove the acetone using a rotary evaporator.

  • Extraction : Add diethyl ether to the residue and filter to remove the sodium bromide precipitate. Transfer the filtrate to a separatory funnel, wash with water, then with a saturated brine solution.[15]

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[15]

  • Purification : Purify the crude (S)-2-Iodooctane by fractional distillation if necessary.[15]

Protocol 2: General Purification by Fractional Distillation

Fractional distillation is essential for separating 2-bromooctane from impurities or byproducts with close boiling points.[15]

  • Apparatus Setup : Assemble a fractional distillation apparatus with a well-insulated column (e.g., Vigreux). Ensure all glassware is clean and dry.

  • Flask Charging : Add the crude liquid product and a few boiling chips to the distillation flask.

  • Distillation : Slowly heat the flask using a heating mantle.

  • Forerun Collection : Discard the initial low-boiling fraction (forerun), which may contain residual solvent or low-boiling impurities.

  • Product Collection : Carefully collect the fraction that distills at the expected boiling point of the desired product. For this compound, this is approximately 191°C.[2]

  • Analysis : Analyze the collected fraction for purity using GC or NMR spectroscopy.

Visual Guides and Workflows

Troubleshooting_Workflow start Low Reaction Yield check_purity Check Purity of This compound & Reagents start->check_purity purity_ok Purity OK check_purity->purity_ok Is Purity Confirmed? check_conditions Review Reaction Conditions conditions_ok Conditions OK check_conditions->conditions_ok Are Conditions Optimal for SN2? check_workup Evaluate Workup & Purification optimize_extraction Action: Optimize Extraction pH & Solvent Choice check_workup->optimize_extraction Potential Losses During Workup purity_ok->check_conditions Yes repurify_sm Action: Repurify Starting Material or Use New Batch purity_ok->repurify_sm No conditions_ok->check_workup Yes adjust_temp Action: Lower Temperature to Disfavor E2 conditions_ok->adjust_temp No (High Temp) change_nucleophile Action: Use Stronger Nucleophile & Weaker Base conditions_ok->change_nucleophile No (Bulky Base) use_aprotic Action: Switch to Polar Aprotic Solvent conditions_ok->use_aprotic No (Protic Solvent)

Caption: Troubleshooting workflow for low yield reactions.

Competing_Pathways cluster_start Reactants cluster_products Potential Products RBr This compound SN2_prod (S)-Product (Inversion) RBr->SN2_prod SN2 Pathway (Strong Nu⁻, Aprotic Solvent) SN1_prod (R/S)-Product (Racemic Mixture) RBr->SN1_prod SN1 Pathway (Weak Nu⁻, Protic Solvent) E2_prod Octene Isomers (Elimination) RBr->E2_prod E2 Pathway (Strong, Bulky Base, High Temp) Nu Nucleophile / Base

Caption: Competing reaction pathways for this compound.

Purification_Workflow start Crude Reaction Mixture quench 1. Quench Reaction (e.g., add water or buffer) start->quench extract 2. Liquid-Liquid Extraction (Separate organic/aqueous layers) quench->extract wash 3. Wash Organic Layer (e.g., with NaHCO₃, Brine) extract->wash dry 4. Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) wash->dry filter 5. Filter Drying Agent dry->filter concentrate 6. Concentrate (Rotary Evaporation) filter->concentrate purify 7. Final Purification concentrate->purify distill Fractional Distillation (for volatile liquids) purify->distill Boiling Point Difference >25°C chromatography Column Chromatography (for non-volatile compounds) purify->chromatography Similar B.P. or Solid Product product Pure Product distill->product chromatography->product

Caption: General workflow for reaction workup and purification.

References

Effect of solvent polarity on (R)-2-Bromooctane reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (R)-2-bromooctane. The following information addresses common issues related to the effect of solvent polarity on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound?

This compound is a secondary alkyl halide, which means it can undergo both bimolecular nucleophilic substitution (S(_N)2) and unimolecular nucleophilic substitution (S(_N)1) reactions. The predominant pathway is highly dependent on the reaction conditions, particularly the solvent and the nucleophile.[1][2]

Q2: How does solvent polarity influence whether the reaction proceeds via an S(_N)1 or S(_N)2 mechanism?

Solvent polarity plays a crucial role in determining the reaction mechanism.[3][4]

  • Polar protic solvents (e.g., water, ethanol, methanol, acetic acid) stabilize the carbocation intermediate formed during the S(_N)1 pathway through hydrogen bonding.[3][4][5] This lowers the activation energy for the rate-determining step of the S(_N)1 reaction, making it the more favorable pathway.[3][6]

  • Polar aprotic solvents (e.g., acetone (B3395972), dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF)) are polar enough to dissolve the reactants but do not have acidic protons to form hydrogen bonds with the nucleophile.[3][7][8] This leaves the nucleophile "bare" and more reactive, favoring the concerted, one-step S(_N)2 mechanism.[6][8][9]

Q3: What is the expected stereochemical outcome for reactions of this compound in different solvents?

The stereochemistry of the product is a direct indicator of the reaction mechanism.

  • S(_N)2 reactions proceed with a backside attack by the nucleophile, resulting in an inversion of configuration .[1][10] If you start with this compound, the S(_N)2 product will have the (S) configuration.

  • S(_N)1 reactions involve a planar carbocation intermediate that can be attacked by the nucleophile from either face.[11][12] This leads to a mixture of retention and inversion of configuration, resulting in a racemic or partially racemized product .[1][11][12]

Troubleshooting Guide

Problem 1: My reaction with this compound yielded a racemic mixture of the product, but I was expecting an inverted product.

  • Probable Cause: Your reaction likely proceeded through an S(_N)1 pathway instead of the desired S(_N)2 pathway. This is often due to the choice of solvent.

  • Solution:

    • Solvent Check: Verify that you are not using a polar protic solvent like water, ethanol, or methanol. These solvents favor S(_N)1 reactions.[3][7]

    • Switch to a Polar Aprotic Solvent: To favor the S(_N)2 mechanism and achieve inversion of stereochemistry, use a polar aprotic solvent such as acetone, DMSO, or DMF.[3][7][8]

    • Nucleophile Strength: Ensure you are using a strong, negatively charged nucleophile (e.g., I(^-), CH(_3)O(^-)), as weak or neutral nucleophiles (e.g., H(_2)O, CH(_3)OH) favor S(_N)1.[2]

Problem 2: The reaction rate of my nucleophilic substitution on this compound is extremely slow.

  • Probable Cause 1 (S(_N)2): You might be using a polar protic solvent with a strong nucleophile. The protic solvent can form a "cage" around the nucleophile through hydrogen bonding, reducing its reactivity.[8][13][14]

    • Solution: As mentioned above, switch to a polar aprotic solvent to enhance the nucleophile's reactivity.[8][15]

  • Probable Cause 2 (S(_N)2): Steric hindrance could be a factor if your nucleophile is very bulky. For this compound, this is less of an issue than with tertiary halides, but still a consideration.[16]

    • Solution: If possible, use a less sterically hindered nucleophile.

  • Probable Cause 3 (S(_N)1): If you are attempting an S(_N)1 reaction, the solvent may not be polar enough to stabilize the carbocation intermediate effectively.

    • Solution: Increase the polarity of the protic solvent. For example, a reaction in water will be faster than in ethanol.[5]

Problem 3: I am observing significant amounts of an alkene byproduct (octene).

  • Probable Cause: Elimination reactions (E1 or E2) are competing with the substitution reactions. This is common when the nucleophile is also a strong base (e.g., ethoxide, hydroxide).[17]

  • Solution:

    • Use a Less Basic Nucleophile: If substitution is the desired outcome, choose a nucleophile that is a weak base, such as iodide (I(^-)) or acetate (B1210297) (CH(_3)COO(^-)).[18]

    • Lower the Temperature: Elimination reactions are often favored at higher temperatures. Running the reaction at a lower temperature can favor substitution.

Data Summary

The following table summarizes the expected outcomes for the reaction of this compound under different solvent conditions.

Solvent TypePredominant MechanismStereochemistry of ProductRelative RateExample Solvents
Polar Protic S(_N)1Racemization (mixture of R and S)FavoredWater, Ethanol, Methanol
Polar Aprotic S(_N)2Inversion (primarily S)FavoredAcetone, DMSO, DMF

Experimental Protocols

General Protocol for S(_N)2 Reaction of this compound with Sodium Iodide in Acetone

This protocol describes a typical Finkelstein reaction, which favors the S(_N)2 pathway.[19][20]

Materials:

  • This compound

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating is required)

  • Separatory funnel

  • Sodium thiosulfate (B1220275) solution (aqueous)

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve sodium iodide in anhydrous acetone in a round-bottom flask. The concentration is typically around 15% (w/v).[21]

  • Add this compound to the stirred solution.

  • Allow the reaction to proceed at room temperature. The reaction can be monitored by the formation of a sodium bromide (NaBr) precipitate, which is insoluble in acetone.[20][22]

  • After the reaction is complete (e.g., determined by TLC or when precipitation ceases), quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO(_4)).

  • Filter and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by distillation or column chromatography as needed.

Product Analysis:

  • Stereochemistry: Use a polarimeter to measure the optical rotation of the product. A negative rotation would indicate the formation of the (S)-2-iodooctane, confirming inversion of configuration.

  • Purity: Analyze the product purity using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

SN1_vs_SN2_Pathways Competing SN1 and SN2 Pathways for this compound R_2_Bromooctane This compound SN2_Transition_State SN2 Transition State [Nu---C---Br]⁻ R_2_Bromooctane->SN2_Transition_State SN2 Pathway (Polar Aprotic Solvent, Strong Nucleophile) Carbocation Planar Carbocation (Intermediate) R_2_Bromooctane->Carbocation SN1 Pathway (slow) (Polar Protic Solvent) S_Product (S)-Product (Inversion) SN2_Transition_State->S_Product Racemic_Product Racemic Product (R and S) Carbocation->Racemic_Product Nucleophilic Attack (fast) Br Leaving Group (Br⁻) Carbocation->Br Nu Nucleophile (Nu⁻) Nu->SN2_Transition_State Nu->Carbocation

Caption: SN1 and SN2 pathways for this compound.

Experimental_Workflow Experimental Workflow for Analyzing Reaction Outcome Start Start: this compound + Nucleophile + Solvent Reaction Run Reaction (Monitor progress, e.g., by TLC) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purify Product (e.g., Chromatography) Workup->Purification Analysis Product Analysis Purification->Analysis Polarimetry Polarimetry Analysis->Polarimetry Spectroscopy Spectroscopy (NMR, GC-MS) Analysis->Spectroscopy Inversion Conclusion: Inversion (SN2) Polarimetry->Inversion Optical Rotation Opposite to Reactant Racemization Conclusion: Racemization (SN1) Polarimetry->Racemization Near-Zero Optical Rotation Solvent_Effect Effect of Solvent on Reaction Intermediates and Transition States cluster_0 SN1 Pathway cluster_1 SN2 Pathway Carbocation Carbocation Intermediate (High Energy) Stabilization Stabilized Carbocation (Lower Energy) Carbocation->Stabilization Protic_Solvent Polar Protic Solvent (e.g., H₂O, EtOH) Protic_Solvent->Stabilization Solvation via H-Bonding Nucleophile Nucleophile (High Energy, Reactive) Free_Nucleophile "Bare" Nucleophile (Remains Reactive) Nucleophile->Free_Nucleophile Aprotic_Solvent Polar Aprotic Solvent (e.g., Acetone, DMSO) Aprotic_Solvent->Free_Nucleophile Minimal Solvation

References

Temperature control for selective (R)-2-Bromooctane transformations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with temperature-controlled selective transformations of (R)-2-Bromooctane.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions when using this compound?

A1: The main competing pathways are nucleophilic substitution (typically S(_N)2) and elimination (typically E2). The reaction conditions, particularly temperature and the nature of the nucleophile/base, will determine the major product.

Q2: How does temperature influence the reaction outcome?

A2: Higher temperatures generally favor elimination (E2) over substitution (S(N)2).[1][2][3][4] This is because elimination reactions have a higher activation energy and result in an increase in the number of product molecules, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term becomes more significant at higher temperatures, making elimination more favorable.[3]

Q3: What is the expected stereochemistry for the S(_N)2 product?

A3: The S(N)2 reaction proceeds with an inversion of configuration at the stereocenter. Therefore, starting with this compound, the substitution product will be the (S)-enantiomer. For example, reaction with NaOH will yield (S)-2-octanol.

Q4: How does the choice of base/nucleophile affect the product distribution in elimination reactions?

A4: The choice of base is critical. A sterically hindered (bulky) base, such as potassium tert-butoxide (t-BuOK), will preferentially abstract the most accessible proton, leading to the formation of the less substituted alkene (Hofmann product), which in this case is 1-octene (B94956).[5][6][7] A smaller, unhindered base, like sodium ethoxide, will favor the more substituted and thermodynamically more stable alkene (Zaitsev product), which would be 2-octene.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of substitution product, high yield of alkene byproduct. The reaction temperature is too high, favoring the E2 pathway.[1][2][3]Decrease the reaction temperature. For S(_N)2 reactions, it is often beneficial to run the reaction at or below room temperature.
Formation of 1-octene instead of the expected 2-octene in an elimination reaction. A bulky base (e.g., potassium tert-butoxide) was used, which favors the Hofmann elimination product.[5][6]To obtain the Zaitsev product (2-octene), use a smaller, non-bulky base such as sodium ethoxide or sodium hydroxide.
Reaction is very slow or does not proceed. The temperature is too low, especially for elimination reactions which have a higher activation energy. The chosen nucleophile may be too weak.For elimination, gradually increase the temperature. For substitution, ensure you are using a sufficiently strong nucleophile.
A mixture of substitution and elimination products is obtained. This compound is a secondary alkyl halide, which is prone to both S(_N)2 and E2 reactions. The chosen conditions are not selective enough.To favor S(_N)2, use a good nucleophile that is a weak base (e.g., N(3)(-), CN(-)), a polar aprotic solvent, and lower temperatures. To favor E2, use a strong, sterically hindered base and higher temperatures.

Data Presentation

Table 1: Effect of Temperature on Substitution (S(_N)2) vs. Elimination (E2) Product Ratios (Representative Data)

The following table illustrates the general effect of temperature on the product distribution for the reaction of a secondary alkyl halide with a strong, unhindered base. While this specific data is for other secondary alkyl halides, it is representative of the trend expected for this compound.

SubstrateBase/SolventTemperature (°C)Substitution Product Yield (%)Elimination Product Yield (%)
2-Bromobutane1 M NaOEt in Ethanol251882[1]
2-Bromobutane1 M NaOEt in Ethanol808.691.4[1]
Isobutyl bromideNaOEt in Ethanol251882[1]
Isobutyl bromideNaOEt in Ethanol80991[1]

Experimental Protocols

Protocol 1: Selective S(_N)2 Transformation of this compound to (S)-2-Cyanooctane

Objective: To favor the S(_N)2 pathway to synthesize (S)-2-cyanooctane with high stereoselectivity.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve sodium cyanide in anhydrous DMSO.

  • Add this compound to the solution.

  • Stir the reaction mixture at room temperature (approximately 25°C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude (S)-2-cyanooctane.

  • Purify the product by vacuum distillation or column chromatography.

Protocol 2: Selective E2 Transformation of this compound to 1-Octene

Objective: To favor the E2 pathway using a bulky base to synthesize the Hofmann product, 1-octene.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Tert-butanol, anhydrous

  • Pentane (B18724)

  • Deionized water

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve potassium tert-butoxide in anhydrous tert-butanol.

  • Add this compound to the solution.

  • Heat the reaction mixture to reflux (approximately 83°C) and stir. Monitor the reaction progress by GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add pentane and water to the reaction mixture and transfer to a separatory funnel.

  • Separate the organic layer and wash it with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the pentane by distillation at atmospheric pressure to obtain the crude 1-octene.

  • Further purification can be achieved by fractional distillation.

Visualizations

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways cluster_products Products start This compound temp Temperature start->temp base Base/Nucleophile start->base sn2 SN2 Pathway temp->sn2 Low Temp e2 E2 Pathway temp->e2 High Temp base->sn2 Strong Nucleophile, Weak Base base->e2 Strong, Bulky Base sub_prod Substitution Product ((S)-Enantiomer) sn2->sub_prod elim_prod Elimination Product (Alkene) e2->elim_prod

Caption: Logical workflow for selective this compound transformations.

G cluster_sn2 SN2 Experimental Workflow cluster_e2 E2 Experimental Workflow sn2_1 Dissolve NaCN in DMSO sn2_2 Add this compound (25°C) sn2_1->sn2_2 sn2_3 Reaction Monitoring (TLC/GC) sn2_2->sn2_3 sn2_4 Workup (Extraction & Washes) sn2_3->sn2_4 sn2_5 Drying & Concentration sn2_4->sn2_5 sn2_6 Purification sn2_5->sn2_6 e2_1 Dissolve t-BuOK in t-Butanol e2_2 Add this compound (Reflux) e2_1->e2_2 e2_3 Reaction Monitoring (GC) e2_2->e2_3 e2_4 Workup (Extraction & Washes) e2_3->e2_4 e2_5 Drying & Concentration e2_4->e2_5 e2_6 Purification e2_5->e2_6

Caption: Experimental workflows for SN2 and E2 transformations.

References

Technical Support Center: Work-up Procedures for (R)-2-Bromooctane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in effectively removing unreacted (R)-2-Bromooctane from your reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its removal?

A1: Understanding the physical properties of this compound is crucial for selecting and optimizing a suitable work-up and purification strategy. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₁₇Br[1]
Molecular Weight 193.12 g/mol [1]
Appearance Colorless transparent liquid[2]
Boiling Point 188-189 °C (at 760 Torr)[2]
105-108 °C (at 60 Torr)[1]
Density 1.093 - 1.105 g/cm³ at 25 °C[1][2]
Solubility Insoluble in water; soluble in common organic solvents (e.g., ether, ethyl acetate (B1210297), dichloromethane).
Stability Stable, but may be light-sensitive. Incompatible with strong oxidizing agents.[2]

Q2: What is a general work-up procedure to remove the majority of unreacted this compound and other common impurities?

A2: A standard aqueous work-up is the first step to remove water-soluble impurities and potentially a portion of the unreacted this compound, especially if the reaction solvent is partially water-miscible. The general procedure is as follows:

  • Quench the reaction: If your reaction contains reactive reagents, quench them appropriately before starting the work-up. For example, if a strong base was used, it can be neutralized with a dilute acid solution.

  • Dilute with an organic solvent: Dilute the reaction mixture with an immiscible organic solvent like ethyl acetate or diethyl ether. This will ensure your product is in the organic phase.[3]

  • Aqueous Washes: Transfer the mixture to a separatory funnel and perform sequential washes with:

    • Water: To remove water-soluble byproducts and reagents.

    • Saturated Sodium Bicarbonate (NaHCO₃) solution: To neutralize any acidic components.

    • Brine (saturated NaCl solution): To reduce the solubility of organic compounds in the aqueous layer and aid in phase separation.[3]

  • Dry the organic layer: After the final wash, separate the organic layer and dry it over an anhydrous drying agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[4]

  • Filter and concentrate: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Q3: Can I chemically quench unreacted this compound to facilitate its removal?

A3: Yes, unreacted this compound, being an electrophile, can be quenched by reacting it with a nucleophile to form a more easily separable product. A patented method suggests using a conjugate base of a mercaptoalkanesulfonic acid, which forms a water-soluble adduct with the electrophile. This adduct can then be easily removed during the aqueous work-up.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the removal of unreacted this compound.

Problem 1: Residual this compound Detected in the Product After Aqueous Work-up.
Possible Cause Solution
Insufficient Washing Increase the number and/or volume of aqueous washes. Vigorous shaking of the separatory funnel (with proper venting) is crucial for efficient extraction.
High Solubility in the Organic Phase This compound is nonpolar and will preferentially remain in the organic layer during a standard aqueous work-up. The primary purpose of the initial work-up is to remove other impurities. Further purification is necessary.
Incomplete Phase Separation Emulsions can trap impurities in the organic layer. To break emulsions, you can add more brine, gently swirl the separatory funnel, or in some cases, filter the mixture through a pad of Celite.
Problem 2: Difficulty Separating this compound from the Desired Product by Flash Column Chromatography.
Possible Cause Solution
Inappropriate Solvent System The polarity of the eluent is critical for good separation. This compound is nonpolar and will elute quickly with nonpolar solvents. To separate it from a more polar product, start with a very nonpolar eluent (e.g., hexanes or petroleum ether) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane (B109758).[6] Use thin-layer chromatography (TLC) to determine the optimal solvent system where the product has an Rf value of approximately 0.2-0.4, and there is good separation from the spot corresponding to this compound.
Column Overloading Loading too much crude material onto the column will result in poor separation. As a general rule, use a silica (B1680970) gel to crude product ratio of at least 30:1 (w/w).[7]
Improper Column Packing An improperly packed column with cracks or channels will lead to poor separation. Ensure the silica gel is packed uniformly. Dry loading the sample (adsorbing it onto a small amount of silica gel before adding it to the column) can sometimes improve resolution, especially for samples that are not very soluble in the initial eluent.
Problem 3: Ineffective Separation of this compound from the Product by Distillation.
Possible Cause Solution
Similar Boiling Points If the boiling point of your product is close to that of this compound (188-189 °C at atmospheric pressure), simple distillation will not be effective.[2][8]
Azeotrope Formation An azeotrope may form between this compound and your product or residual solvent, leading to co-distillation at a constant temperature.
Solution for Similar Boiling Points/Azeotropes Use fractional distillation with a fractionating column (e.g., Vigreux or packed column) to enhance separation efficiency.[9] Alternatively, consider vacuum distillation to lower the boiling points and potentially increase the boiling point difference between your product and this compound.[10]
Product Decomposition at High Temperatures If your product is thermally sensitive, distillation at atmospheric pressure may not be suitable.
Solution for Thermal Sensitivity Use vacuum distillation to lower the boiling point and minimize the risk of decomposition.[10]

Experimental Protocols

Protocol 1: Extractive Work-up

This protocol describes a standard liquid-liquid extraction procedure to remove water-soluble impurities prior to further purification.

  • Reaction Quenching: Ensure the reaction is complete and any reactive reagents have been quenched.

  • Dilution: Dilute the reaction mixture with an equal volume of a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • Aqueous Wash:

    • Add an equal volume of deionized water, shake the funnel for 1-2 minutes, venting frequently. Allow the layers to separate and remove the aqueous layer.

    • Add an equal volume of saturated aqueous NaHCO₃ solution, shake, vent, and separate.

    • Add an equal volume of brine, shake, and separate.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous MgSO₄ or Na₂SO₄. Swirl the flask and let it stand for at least 15 minutes.

  • Filtration and Concentration: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Flash Column Chromatography

This protocol outlines the separation of a less polar compound like this compound from a more polar product.

  • TLC Analysis: Determine a suitable eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The goal is to have the desired product with an Rf of ~0.3 and good separation from other spots. This compound will have a high Rf in nonpolar solvent systems.

  • Column Packing:

    • Select an appropriately sized column.

    • Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble products, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel.

  • Elution:

    • Begin elution with the least polar solvent mixture determined by TLC. This will elute the nonpolar this compound first.

    • Collect fractions and monitor them by TLC.

    • Once the this compound has been completely eluted, the polarity of the eluent can be gradually increased to elute the more polar desired product.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Purification by Vacuum Distillation

This protocol is suitable for separating this compound from a product with a significantly different boiling point, especially if the product has a high boiling point or is thermally sensitive.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.

  • Crude Material: Place the crude product in the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Monitor the temperature of the vapor.

    • Collect any low-boiling fractions, which may include residual solvents.

    • If the product has a higher boiling point than this compound, the unreacted starting material will distill first. Collect this fraction and then increase the temperature to distill the product.

    • If the product has a lower boiling point, it will distill first.

  • Completion: Stop the distillation when the desired product has been collected, leaving any non-volatile residues in the distillation flask.

Visualizations

Extractive_Workup_Workflow ReactionMixture Reaction Mixture Dilute Dilute with Organic Solvent ReactionMixture->Dilute Wash_H2O Wash with Water Dilute->Wash_H2O Wash_NaHCO3 Wash with sat. NaHCO3 Wash_H2O->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over Anhydrous Salt Wash_Brine->Dry Filter_Concentrate Filter and Concentrate Dry->Filter_Concentrate Crude_Product Crude Product for Further Purification Filter_Concentrate->Crude_Product

Caption: Experimental workflow for the extractive work-up of a reaction mixture.

Purification_Decision_Tree Start Crude Product Containing Unreacted this compound Polarity Significant Polarity Difference? Start->Polarity BoilingPoint Boiling Point Difference > 25 °C? Distillation Distillation BoilingPoint->Distillation  Yes DifficultSeparation Consider Fractional Distillation or Preparative HPLC BoilingPoint->DifficultSeparation  No Polarity->BoilingPoint  No Chromatography Flash Column Chromatography Polarity->Chromatography  Yes

Caption: Decision tree for selecting a primary purification method.

References

Technical Support Center: Navigating Reactions of (R)-2-Bromooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (R)-2-bromooctane, focusing on challenges related to steric hindrance in nucleophilic substitution reactions.

Troubleshooting Guides

Issue 1: Low or No Yield of Substitution Product

  • Question: My SN2 reaction with this compound is resulting in a very low yield or no product at all. What are the likely causes and how can I fix it?

  • Answer: Low or no yield in an SN2 reaction with a secondary alkyl halide like this compound is a common issue, often stemming from steric hindrance and competing side reactions. Here’s a step-by-step troubleshooting guide:

    • Evaluate Your Nucleophile:

      • Problem: The nucleophile may be too bulky or not strong enough to efficiently attack the sterically hindered secondary carbon of this compound. Steric hindrance decreases nucleophilicity but not necessarily basicity.

      • Solution: Opt for a strong, yet sterically small, nucleophile. For instance, azide (B81097) (N₃⁻) and cyanide (CN⁻) are generally effective. Avoid bulky nucleophiles like tert-butoxide, which will favor elimination.

    • Assess the Solvent:

      • Problem: The use of polar protic solvents (e.g., water, ethanol, methanol) can solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that hinders its ability to attack the substrate.[1]

      • Solution: Employ a polar aprotic solvent. These solvents, such as DMSO (dimethyl sulfoxide) , DMF (N,N-dimethylformamide) , and acetone (B3395972) , solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and more reactive.[1][2][3] For example, the reaction between bromoethane (B45996) and potassium iodide is reported to be 500 times faster in acetone than in methanol.[1]

    • Check Reaction Temperature:

      • Problem: While heating can increase the rate of reaction, excessive temperatures can favor the competing E2 elimination reaction.

      • Solution: Run the reaction at a moderate temperature. For many SN2 reactions, a gentle warming to around 50-60°C is sufficient to increase the rate without significantly promoting elimination. Monitor the reaction progress by TLC to find the optimal temperature.

    • Purity of Reagents and Glassware:

      • Problem: The presence of water or other protic impurities can interfere with the reaction.

      • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.

Issue 2: Predominance of Elimination (E2) Products

  • Question: My reaction is producing more of the alkene (elimination product) than the desired substitution product. How can I favor the SN2 pathway?

  • Answer: The competition between SN2 and E2 reactions is a key challenge with secondary alkyl halides.[4] To favor substitution over elimination, consider the following:

    • Nucleophile Choice is Critical:

      • Problem: Strongly basic nucleophiles will preferentially act as a base, abstracting a proton and leading to elimination.

      • Solution: Use a nucleophile that is a weak base but a good nucleophile. Halide ions (like I⁻ or Cl⁻), azide (N₃⁻), and cyanide (CN⁻) are good choices for promoting SN2 on secondary halides.[5] Strongly basic nucleophiles like alkoxides (e.g., ethoxide, methoxide) and hydroxide (B78521) will heavily favor E2.[5]

    • Lower the Reaction Temperature:

      • Problem: Elimination reactions have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.

      • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or gentle heating is generally preferable.

    • Use a Less Hindered Base/Nucleophile:

      • Problem: Sterically hindered strong bases, such as potassium tert-butoxide (t-BuOK), are specifically designed to be poor nucleophiles and will almost exclusively give the elimination product.

      • Solution: If substitution is the goal, avoid these types of reagents entirely.

Frequently Asked Questions (FAQs)

  • Q1: Why is steric hindrance a significant issue for this compound?

    • A1: this compound is a secondary alkyl halide, meaning the carbon atom bonded to the bromine is also attached to two other carbon atoms (a methyl group and a hexyl group). This arrangement creates steric bulk around the reaction center, making it more difficult for a nucleophile to perform the necessary "backside attack" for an SN2 reaction.[6][7] This steric congestion increases the activation energy of the SN2 transition state, slowing the reaction down.[6]

  • Q2: Will the stereochemistry of my product be inverted?

    • A2: Yes, a successful SN2 reaction on this compound will lead to an inversion of stereochemistry. The nucleophile attacks the carbon center from the side opposite the bromine leaving group, causing the stereocenter to "flip" its configuration.[6][7] Therefore, you will obtain the (S)-enantiomer of the product. For example, the reaction with sodium cyanide (NaCN) yields (S)-2-cyanooctane.[8][9]

  • Q3: What is the best leaving group for this type of reaction?

    • A3: In general, the best leaving groups are weak bases. For halogens, the leaving group ability follows the trend I⁻ > Br⁻ > Cl⁻ > F⁻. Bromine is a good leaving group, making this compound a suitable substrate for SN2 reactions, provided other conditions are optimized.

  • Q4: Can I use a polar protic solvent if my nucleophile is only soluble in it?

    • A4: While polar aprotic solvents are ideal for SN2 reactions, if you must use a polar protic solvent, be aware that the reaction rate will be significantly slower. The solvent molecules will form a "cage" around the nucleophile, reducing its reactivity.[1] You may need to use higher temperatures, which in turn could increase the amount of the E2 elimination byproduct.

Data Presentation

Table 1: Influence of Nucleophile and Solvent on SN2 vs. E2 Product Ratios for a Model Secondary Alkyl Halide (2-Bromobutane)

Note: Data for the analogous compound 2-bromobutane (B33332) is presented here to illustrate general trends applicable to this compound.

Nucleophile/BaseSolventTemperature (°C)SN2 Product Yield (%)E2 Product Yield (%)
Sodium EthoxideEthanol251882
Sodium EthoxideEthanol80991
Sodium AzideDMFAmbient>90<10
Sodium CyanideDMSOAmbientHighLow

Table 2: Relative Reaction Rates of Alkyl Halides in SN2 Reactions

Substrate TypeRelative RateReason for Rate Difference
Methyl~1000Minimal steric hindrance
Primary (1°)~50Slight increase in steric hindrance
Secondary (2°) ~1 Significant steric hindrance
Tertiary (3°)~0Extreme steric hindrance, SN2 is not observed

Experimental Protocols

Protocol 1: Synthesis of (S)-2-Azidooctane via SN2 Reaction

This protocol is adapted from a similar procedure for a secondary alkyl halide and is expected to yield the desired product with inversion of stereochemistry.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium azide (1.5 equivalents) in anhydrous DMF.

  • Add this compound (1.0 equivalent) to the solution.

  • Heat the reaction mixture to 60-70°C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude (S)-2-azidooctane.

  • Purify the product via vacuum distillation if necessary.

Protocol 2: Synthesis of (S)-2-Cyanooctane via SN2 Reaction

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve sodium cyanide (1.2 equivalents) in anhydrous DMSO with stirring.

  • Add this compound (1.0 equivalent) to the solution.

  • Heat the mixture to 50-60°C and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash them with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • The resulting crude (S)-2-cyanooctane can be purified by distillation under reduced pressure.

Visualizations

SN2_vs_E2_Troubleshooting start Low Yield or Incorrect Product check_product Identify Major Product: Substitution (SN2) or Elimination (E2)? start->check_product low_sn2 Low SN2 Yield check_product->low_sn2 Mostly Starting Material high_e2 High E2 Yield check_product->high_e2 Mostly Elimination Product check_nucleophile Is Nucleophile Strong & Small? low_sn2->check_nucleophile check_solvent_sn2 Is Solvent Polar Aprotic (DMSO, DMF)? check_nucleophile->check_solvent_sn2 Yes solution_sn2 Optimize Nucleophile, Solvent, and Temperature for SN2. check_nucleophile->solution_sn2 No check_temp_sn2 Is Temperature Moderate (not too high)? check_solvent_sn2->check_temp_sn2 Yes check_solvent_sn2->solution_sn2 No check_temp_sn2->low_sn2 Yes, problem persists. Consider other issues. check_temp_sn2->solution_sn2 No check_base Is Nucleophile Strongly Basic? high_e2->check_base check_temp_e2 Is Temperature Too High? check_base->check_temp_e2 No solution_e2 Use a Weaker Base (Good Nucleophile) and Lower the Temperature. check_base->solution_e2 Yes check_temp_e2->high_e2 No, problem persists. Consider substrate. check_temp_e2->solution_e2 Yes

Caption: Troubleshooting logic for reactions of this compound.

SN2_Reaction_Workflow A 1. Reagent Preparation This compound Nucleophile (e.g., NaN3) Polar Aprotic Solvent (e.g., DMF) B 2. Reaction Setup Combine reagents in a dry flask under an inert atmosphere. A->B C 3. Thermal Conditions Heat to a moderate temperature (e.g., 60-70°C). B->C D 4. Reaction Monitoring Track progress using TLC until starting material is consumed. C->D E 5. Workup Quench reaction, perform liquid-liquid extraction to isolate the organic product. D->E F 6. Purification Purify the crude product, typically by vacuum distillation. E->F G (S)-Product (with inverted stereochemistry) F->G

References

Technical Support Center: (R)-2-Bromooctane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-2-Bromooctane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected experimental outcomes and better understand the competing reaction pathways of this chiral secondary alkyl halide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I attempted a substitution reaction on this compound expecting an SN2 product, but my yield was low and I isolated a mixture of octene isomers. What happened?

A1: This is a classic case of competing elimination (E2) and substitution (SN2) reactions. As a secondary alkyl halide, 2-bromooctane (B146060) is susceptible to both pathways.[1][2] The outcome is highly dependent on your reaction conditions. Strong, sterically hindered bases, higher temperatures, and protic solvents like ethanol (B145695) strongly favor the E2 pathway, leading to the formation of 1-octene (B94956) and 2-octene.[1][3][4]

  • Troubleshooting Steps:

    • Assess your Nucleophile/Base: If you used a strong base like hydroxide (B78521) (NaOH, KOH) or an alkoxide (e.g., sodium ethoxide), you inadvertently promoted elimination.[5] For substitution, use a good nucleophile that is a weaker base (e.g., CN⁻, N₃⁻, CH₃CO₂⁻).[6][7][8]

    • Check your Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetone) favor SN2 reactions, whereas polar protic solvents (e.g., ethanol, water) can favor elimination.[3][9]

    • Lower the Temperature: Higher temperatures provide the necessary activation energy for elimination. Running your reaction at a lower temperature will favor the substitution pathway.[3][10]

Q2: My goal was to synthesize (S)-2-octanol with complete stereochemical inversion from this compound. However, polarimetry analysis shows a partial loss of optical purity. What could cause this?

A2: A loss of optical purity suggests that a portion of the reaction is proceeding through a mechanism that does not result in 100% inversion. This indicates the presence of a competing SN1 reaction pathway.

The SN1 mechanism involves the formation of a planar sp²-hybridized carbocation intermediate.[11] The incoming nucleophile can attack this intermediate from either face, leading to a mixture of both R and S enantiomers (racemization).[11][12] While SN2 is often dominant for secondary halides, conditions that favor SN1 can introduce this racemization.

  • Troubleshooting Steps:

    • Solvent Choice: The SN1 pathway is significantly promoted by polar protic solvents (water, alcohols) which stabilize the carbocation intermediate.[11] If you performed a solvolysis reaction (e.g., heating in ethanol/water), an SN1 component is expected.[12] To minimize this, switch to a polar aprotic solvent.

    • Nucleophile Concentration: SN1 reaction rates are independent of the nucleophile's concentration, while SN2 rates are directly dependent on it.[13] Using a high concentration of a strong nucleophile will favor the bimolecular SN2 pathway over the unimolecular SN1 pathway.

Q3: Is carbocation rearrangement a significant risk when working with 2-bromooctane under SN1 conditions?

A3: For this compound, significant carbocation rearrangement is unlikely under typical SN1 conditions. Rearrangements, such as a hydride or alkyl shift, occur when a less stable carbocation can rearrange to a more stable one (e.g., a secondary carbocation rearranging to a tertiary one).[14][15][16] In the case of 2-bromooctane, the initial secondary carbocation would have to undergo a hydride shift to form a different secondary carbocation, which offers no significant stability advantage. Therefore, while it's a critical phenomenon to be aware of in organic chemistry, it is not a primary concern for this specific substrate.[17]

Data Summary: Influence of Conditions on Reaction Pathway

The following table summarizes how different experimental variables can be adjusted to favor either substitution or elimination for a secondary alkyl halide like 2-bromooctane.

FactorFavors SN2 (Substitution)Favors E2 (Elimination)Rationale
Reagent Good nucleophile, weak base (e.g., I⁻, CN⁻, RS⁻, N₃⁻, CH₃CO₂⁻)Strong, sterically hindered base (e.g., t-BuO⁻, OH⁻, RO⁻)Strong bases are more effective at abstracting a proton (elimination) than attacking the carbon center (substitution).[5][10]
Solvent Polar Aprotic (e.g., DMSO, DMF, Acetone)Polar Protic (e.g., Ethanol, Water)Aprotic solvents do not solvate the nucleophile as strongly, increasing its reactivity for SN2. Protic solvents can promote elimination.[3][9][11]
Temperature Lower TemperatureHigher TemperatureElimination reactions have a higher activation energy and are more entropically favored, thus becoming dominant at higher temperatures.[3][10]
Substrate Secondary (SN2/E2 competition)Tertiary (Mainly E2)Steric hindrance around the reaction center increases from primary to tertiary, making SN2 attack more difficult and favoring elimination.[1][2]

Visualized Pathways and Workflows

ReactionPathways Decision Pathway for this compound start This compound reagent Reagent Type? start->reagent sn2_path SN2 Pathway reagent->sn2_path  Strong Nucleophile,  Weak Base (e.g., CN⁻)  in Polar Aprotic Solvent e2_path E2 Pathway reagent->e2_path  Strong, Hindered Base  (e.g., t-BuOK)  in Alcohol, Heat sn1_e1_path SN1 / E1 Pathway reagent->sn1_e1_path  Weak Nucleophile,  Weak Base (e.g., H₂O)  in Polar Protic Solvent inversion (S)-Product (Inversion) sn2_path->inversion alkenes Octene Isomers (1-octene, 2-octene) e2_path->alkenes sn1_e1_path->alkenes racemization Racemic Product (R/S Mixture) sn1_e1_path->racemization

Caption: Decision pathway for this compound reactions.

Stereochemistry Stereochemical Outcomes cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway cluster_attack SN1 Pathway a This compound b Backside Attack by Nucleophile (Nu⁻) a->b c (S)-Product (Inversion) b->c d This compound e Planar Carbocation Intermediate d->e f Attack from both faces g Racemic Mixture (R and S Products) f->g

Caption: Visualization of stereochemical outcomes.

Key Experimental Protocols

Protocol 1: SN2 Synthesis of (S)-2-Cyanooctane (Favors Inversion)

This protocol is designed to maximize the SN2 pathway, leading to a product with inverted stereochemistry.

  • Reagents & Setup:

    • This compound (1.0 eq)

    • Sodium Cyanide (NaCN) (1.2 eq)

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet.

  • Procedure:

    • Under a nitrogen atmosphere, dissolve sodium cyanide in anhydrous DMSO in the flask.

    • Add this compound to the solution dropwise at room temperature.

    • Heat the reaction mixture to 50-60°C and stir for 6-12 hours. Monitor reaction progress using TLC or GC.

    • After completion, cool the mixture to room temperature.

  • Workup & Isolation:

    • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify via column chromatography or distillation to obtain pure (S)-2-cyanooctane.

  • Analysis:

    • Confirm product identity using ¹H NMR, ¹³C NMR, and IR spectroscopy (look for the nitrile peak ~2250 cm⁻¹).

    • Determine optical purity using a polarimeter.

Protocol 2: E2 Synthesis of Octene Isomers (Favors Elimination)

This protocol is designed to maximize the E2 pathway.

  • Reagents & Setup:

    • This compound (1.0 eq)

    • Potassium tert-butoxide (KOtBu) (1.5 eq)

    • tert-Butanol (B103910), anhydrous

    • Round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet.

  • Procedure:

    • Under a nitrogen atmosphere, dissolve potassium tert-butoxide in anhydrous tert-butanol in the flask.

    • Add this compound to the solution dropwise.

    • Heat the mixture to reflux (~83°C) and stir for 2-4 hours. Monitor the disappearance of the starting material by GC.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing cold water and pentane (B18724).

    • Separate the layers and extract the aqueous phase with pentane.

    • Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Carefully remove the pentane by distillation at atmospheric pressure. The octene products are volatile.

  • Analysis:

    • Analyze the product mixture by GC-MS to determine the ratio of 1-octene and 2-octene isomers.

    • Confirm the structures using ¹H NMR (alkene proton signals between 4.9-5.8 ppm).

References

Enhancing the stability of (R)-2-Bromooctane under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of (R)-2-Bromooctane during experimental procedures. Below you will find troubleshooting guides and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound during a reaction?

A1: The stability of this compound, a secondary alkyl halide, is primarily influenced by several factors:

  • Reaction Mechanism: It can undergo both substitution (S\u20991 and S\u20992) and elimination (E1 and E2) reactions. The predominant pathway is highly dependent on the reaction conditions.[1][2]

  • Nucleophile/Base Strength: Strong nucleophiles favor S\u20992 reactions, while strong, sterically hindered bases favor elimination.[1] Weak nucleophiles may lead to S\u20991 reactions, particularly at higher temperatures.[1]

  • Solvent: Polar aprotic solvents (e.g., DMSO, acetone) enhance the reactivity of nucleophiles and thus favor S\u20992 reactions.[2][3] Polar protic solvents (e.g., water, ethanol) can stabilize carbocation intermediates, favoring S\u20991 and E1 pathways.[1][2]

  • Temperature: Higher temperatures generally favor elimination reactions over substitution and also favor S\u20991/E1 pathways over S\u20992/E2.[1]

  • Light Sensitivity: While specific data is limited, alkyl halides can be sensitive to light, which may promote radical pathways or other degradation. It is good practice to protect the compound from light.[4]

  • Presence of Bromide Ions: The presence of bromide ions (Br\u207b) in the reaction mixture can lead to racemization of this compound via a reversible S\u20992 reaction.[5]

Q2: How can I prevent racemization of this compound in my reaction?

A2: Racemization occurs when the stereocenter of the (R)-enantiomer is inverted to the (S)-enantiomer, resulting in a racemic mixture.[5] This is a common issue when a nucleophile attacks the chiral center. For this compound, even the bromide leaving group can act as a nucleophile, re-attacking the molecule and causing inversion.[5]

To minimize racemization:

  • Choose a non-nucleophilic counter-ion: If using a salt, select one with a counter-ion that is a very poor nucleophile (e.g., tetrafluoroborate, hexafluorophosphate).

  • Control reaction conditions to favor the desired mechanism: For reactions where inversion of configuration is the desired outcome (an S\u20992 reaction), ensure conditions strongly favor this pathway to drive the reaction to completion and minimize the reverse reaction.[6]

  • Use a polar aprotic solvent: Solvents like DMSO or acetonitrile (B52724) can favor the S\u20992 mechanism, which can lead to a predictable inversion of stereochemistry rather than racemization that might occur through an S\u20991 mechanism.[2][5]

  • Keep temperatures low: Lower temperatures generally favor S\u20992 reactions over S\u20991 reactions, which proceed through a planar carbocation intermediate that leads to racemization.[1]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure its stability and purity, this compound should be stored under the following conditions:

  • Temperature: Store in a cool, dry, and well-ventilated area.[7]

  • Light: Protect from light. The compound may be light-sensitive.[4] Storing in an amber glass bottle or in a dark location is recommended.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation.

  • Container: Keep the container tightly closed to prevent moisture ingress and evaporation.[7]

  • Incompatibilities: Keep away from strong oxidizing agents.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue 1: Significant loss of optical purity or complete racemization detected post-reaction.

This is often caused by the reaction proceeding through an S\u20991 mechanism or by a reversible S\u20992 reaction with the bromide leaving group.

G Troubleshooting Racemization start Problem: Loss of Optical Purity check_temp Was the reaction run at an elevated temperature? start->check_temp check_solvent What type of solvent was used? check_temp->check_solvent No sol_temp Solution: Lower the temperature to favor SN2 over SN1/E1. check_temp->sol_temp Yes check_nucleophile Is the nucleophile weak or the base strong/hindered? check_solvent->check_nucleophile sol_solvent_protic Protic Solvent Issue: Favors SN1. Switch to a polar aprotic solvent (DMSO, Acetonitrile) to promote SN2. check_solvent->sol_solvent_protic Polar Protic sol_solvent_aprotic Aprotic Solvent is correct for SN2. check_solvent->sol_solvent_aprotic Polar Aprotic check_bromide Is there a source of free bromide ions (e.g., NaBr)? check_nucleophile->check_bromide No sol_nucleophile Weak Nucleophile: Favors SN1. Use a stronger nucleophile. Strong/Hindered Base: Favors E2. Check for elimination byproducts. check_nucleophile->sol_nucleophile Yes sol_bromide Bromide-induced Racemization: Use a scavenger for Br- or a salt with a non-nucleophilic anion. check_bromide->sol_bromide Yes sol_solvent_aprotic->check_nucleophile

Caption: Logical workflow for troubleshooting loss of optical purity.

Issue 2: Low yield of the desired substitution product and formation of alkenes.

This indicates that elimination reactions (E1 or E2) are competing with the desired substitution reaction (S\u20991 or S\u20992).

  • Possible Cause: The nucleophile used is also a strong base, or the reaction temperature is too high.[1]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Elimination reactions have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.[1] Reducing the temperature will increase the substitution/elimination product ratio.

    • Modify the Base/Nucleophile: If an S\u20992 reaction is desired, use a strong nucleophile that is a weak base (e.g., I\u207b, CN\u207b, N\u2083\u207b). If elimination is to be avoided, steer clear of strong, bulky bases like potassium tert-butoxide.

    • Solvent Choice: The choice of solvent can influence the reaction pathway. Polar aprotic solvents generally favor S\u20992 reactions.[3]

Data Presentation: Solvent Effects on Reaction Pathways

The choice of solvent is critical in directing the reaction toward the desired outcome and ensuring the stability of the starting material.

Solvent TypeExamplesFavored MechanismsRationale
Polar Protic Water, Ethanol, MethanolS\u20991, E1Stabilizes both the carbocation intermediate and the leaving group through H-bonding.[1][2]
Polar Aprotic DMSO, Acetonitrile, AcetoneS\u20992Solvates the cation but not the anionic nucleophile, increasing its reactivity.[2][3]
Non-Polar Hexane, TolueneGenerally poorReagents are often insoluble; does not stabilize charged intermediates or transition states.[8]

Experimental Protocols

Protocol 1: Assessment of Thermal Stability of this compound

This protocol outlines a method to determine the thermal stability of this compound in a specific solvent.

Objective: To quantify the rate of degradation and/or racemization of this compound at various temperatures.

Materials:

  • This compound

  • Anhydrous solvent of choice (e.g., DMSO)

  • GC or Chiral HPLC vials

  • Heating block or oil bath with temperature control

  • Internal standard (e.g., n-dodecane)

  • Gas Chromatograph (GC) with a flame ionization detector (FID) or a Chiral High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) and the internal standard (e.g., 1 mg/mL) in the chosen solvent.

  • Sample Preparation: Aliquot 1 mL of the stock solution into several GC or HPLC vials.

  • Time Zero Analysis: Immediately analyze one vial (t=0) to determine the initial purity and enantiomeric excess.

  • Incubation: Place the remaining vials in heating blocks set to different temperatures (e.g., 40°C, 60°C, 80°C, 100°C).

  • Time-Point Analysis: At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), remove one vial from each temperature block, cool it rapidly to room temperature, and analyze it by GC or chiral HPLC.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point relative to the internal standard.

    • Determine the enantiomeric excess (ee%) at each time point using the chiral HPLC data.

    • Plot the concentration and ee% versus time for each temperature to determine the degradation and racemization kinetics.

G Workflow for Thermal Stability Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare Stock Solution: This compound + Internal Standard in Solvent aliquot Aliquot into Vials prep_stock->aliquot t0_analysis Analyze Time=0 Sample (GC / Chiral HPLC) aliquot->t0_analysis incubation Incubate Vials at Various Temperatures (e.g., 40, 60, 80 °C) t0_analysis->incubation timepoint_analysis Analyze Samples at Time Intervals (1, 2, 4, 8, 24h) incubation->timepoint_analysis calc_conc Calculate Concentration vs. Time timepoint_analysis->calc_conc calc_ee Determine Enantiomeric Excess (ee%) vs. Time timepoint_analysis->calc_ee plot_kinetics Plot Data to Determine Degradation & Racemization Kinetics calc_conc->plot_kinetics calc_ee->plot_kinetics

References

Validation & Comparative

A Comparative Guide to the Reactivity of (R)-2-Bromooctane and (S)-2-Bromooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of the enantiomers (R)-2-Bromooctane and (S)-2-Bromooctane. As chiral molecules, the stereochemistry of these compounds plays a critical role in their reaction pathways and product formation, a crucial consideration in the synthesis of stereospecific molecules in the pharmaceutical industry. This comparison is supported by established principles of stereochemistry and reaction kinetics, detailed experimental protocols, and visual representations of the underlying mechanisms.

Core Principles of Enantiomeric Reactivity

This compound and (S)-2-Bromooctane are enantiomers, which are non-superimposable mirror images of each other. A fundamental principle of stereochemistry dictates that enantiomers exhibit identical physical and chemical properties in an achiral environment. Consequently, when reacting with achiral reagents, (R)- and (S)-2-Bromooctane are expected to exhibit identical reaction rates. The key distinction in their reactivity lies in the stereochemical outcome of the products, which is determined by the reaction mechanism.

Reaction Mechanisms and Stereochemical Outcomes

As a secondary alkyl halide, 2-bromooctane (B146060) can undergo nucleophilic substitution through two primary mechanisms: the unimolecular (Sₙ1) and bimolecular (Sₙ2) pathways. The predominant mechanism is influenced by factors such as the nucleophile, solvent, and temperature.

The Sₙ2 Reaction: Inversion of Stereochemistry

The Sₙ2 reaction is a single-step, concerted process where a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (bromide).[1] This "backside attack" results in a complete inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion.[1]

  • This compound will yield the (S)-product .

  • (S)-2-Bromooctane will yield the (R)-product .

The rate of an Sₙ2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile (second-order kinetics).[1]

The Sₙ1 Reaction: Racemization

The Sₙ1 reaction proceeds through a two-step mechanism. The first and rate-determining step is the departure of the leaving group to form a planar, achiral carbocation intermediate. The nucleophile can then attack this intermediate from either face with equal probability, leading to a mixture of both (R) and (S) products. This results in the racemization of the product. In practice, a slight excess of the inverted product is often observed.

  • Both This compound and (S)-2-Bromooctane will yield a racemic or near-racemic mixture of the (R)- and (S)-products.

The rate of an Sₙ1 reaction is dependent only on the concentration of the alkyl halide (first-order kinetics).

Data Presentation: Illustrative Kinetic Data

While the rate constants for the reaction of (R)- and (S)-2-Bromooctane with an achiral nucleophile are theoretically identical, the following table provides illustrative quantitative data for the reaction of a chiral secondary alkyl halide under conditions favoring either an Sₙ1 or Sₙ2 mechanism. This data is representative of the expected kinetic and stereochemical outcomes.

ParameterSₙ1 ConditionsSₙ2 Conditions
Reaction This compound + H₂O (in formic acid)This compound + NaI (in acetone)
Rate Law Rate = k[this compound]Rate = k[this compound][I⁻]
Relative Rate Constant (k) 1100
[Substrate] 0.1 M0.1 M
[Nucleophile] Solvent1.0 M
Solvent Formic Acid (Polar Protic)Acetone (B3395972) (Polar Aprotic)
Temperature 50°C25°C
Stereochemical Outcome Racemization (slight excess of (S)-2-octanol)Complete Inversion ((S)-2-iodooctane)
Product(s) (R)-2-octanol and (S)-2-octanol(S)-2-iodooctane

Signaling Pathways and Experimental Workflows

sn1_sn2_pathways cluster_R This compound Pathway cluster_S (S)-2-Bromooctane Pathway cluster_sn2 Sₙ2 Pathway cluster_sn1 Sₙ1 Pathway R_start This compound R_to_S_product (S)-Product R_start->R_to_S_product Sₙ2 (Inversion) Carbocation Planar Carbocation Intermediate R_start->Carbocation Sₙ1 (Slow) S_start (S)-2-Bromooctane S_to_R_product (R)-Product S_start->S_to_R_product Sₙ2 (Inversion) S_start->Carbocation Sₙ1 (Slow) Racemic_Product Racemic Mixture ((R)- and (S)-Products) Carbocation->Racemic_Product Nucleophilic Attack (Fast)

Caption: Sₙ1 and Sₙ2 reaction pathways for enantiomers.

experimental_workflow start Prepare Solutions: This compound in Acetone (S)-2-Bromooctane in Acetone NaI in Acetone thermostat Thermostat Reaction Vessels at 25°C start->thermostat initiate Initiate Reactions: Add NaI solution to each enantiomer solution thermostat->initiate monitor Monitor Reaction Progress: Withdraw aliquots at time intervals initiate->monitor polarimetry Measure Optical Rotation of each aliquot using a Polarimeter monitor->polarimetry data Data Analysis: Plot ln(αt/α₀) vs. time polarimetry->data rate Calculate Rate Constants (k) from the slope of the linear plot data->rate compare Compare Rate Constants for (R) and (S) enantiomers rate->compare

Caption: Experimental workflow for kinetic analysis.

Experimental Protocols

Objective: To compare the reaction rates of this compound and (S)-2-Bromooctane with sodium iodide in acetone via polarimetry.

Materials:

  • This compound

  • (S)-2-Bromooctane

  • Sodium Iodide (NaI)

  • Acetone (anhydrous)

  • Volumetric flasks and pipettes

  • Thermostated water bath

  • Polarimeter and sample cells

  • Stopwatch

Procedure:

  • Solution Preparation:

    • Prepare a 0.1 M solution of this compound in anhydrous acetone.

    • Prepare a 0.1 M solution of (S)-2-Bromooctane in anhydrous acetone.

    • Prepare a 1.0 M solution of sodium iodide in anhydrous acetone.

  • Reaction Setup:

    • Equilibrate the three solutions in a thermostated water bath at 25°C.

    • Calibrate the polarimeter using a blank (pure acetone).

    • Measure the initial optical rotation (α₀) of the this compound and (S)-2-Bromooctane solutions.

  • Kinetic Run (to be performed separately for each enantiomer):

    • To a reaction vessel in the water bath, add a known volume of the 0.1 M alkyl halide solution.

    • To initiate the reaction, rapidly add an equal volume of the 1.0 M sodium iodide solution and start the stopwatch simultaneously.

    • At regular time intervals (e.g., every 5 minutes), withdraw an aliquot of the reaction mixture and quickly transfer it to a polarimeter cell.

    • Measure the optical rotation (αt) of the aliquot.

    • Continue taking measurements for a period sufficient to observe a significant change in optical rotation (e.g., 60 minutes).

  • Data Analysis:

    • The reaction follows second-order kinetics, but since the nucleophile (NaI) is in large excess, it can be treated as a pseudo-first-order reaction.

    • The rate constant (k) can be determined by plotting ln(αt - α∞) versus time, where α∞ is the optical rotation at the completion of the reaction (which will be the rotation of the corresponding 2-iodooctane). A simplified approach for the initial rate is to plot ln(αt/α₀) versus time.

    • The slope of the linear plot will be equal to -k.

    • Compare the calculated rate constants for the reactions of this compound and (S)-2-Bromooctane.

Expected Outcome:

The calculated pseudo-first-order rate constants for the reactions of this compound and (S)-2-Bromooctane with sodium iodide should be identical within experimental error, confirming that enantiomers react at the same rate with achiral nucleophiles. The optical rotation for the reaction starting with this compound will change in the opposite direction to that of the reaction starting with (S)-2-Bromooctane, demonstrating the inversion of stereochemistry.

References

(R)-2-Bromooctane: A Comparative Guide for Alkylating Agent Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the strategic selection of an alkylating agent is paramount to achieving desired reaction outcomes, including yield, stereochemical integrity, and overall efficiency. (R)-2-Bromooctane, a chiral secondary alkyl halide, presents a valuable tool for introducing a specific stereocenter into a target molecule. This guide provides an objective comparison of this compound with other common alkylating agents, supported by available experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic endeavors.

Performance Comparison of Alkylating Agents

The efficacy of an alkylating agent is fundamentally dictated by the mechanism of the nucleophilic substitution reaction. For chiral secondary halides like this compound, the bimolecular nucleophilic substitution (S(_N)2) mechanism is of primary interest as it proceeds with a predictable inversion of stereochemistry. The rate and success of S(_N)2 reactions are influenced by several factors, including the structure of the alkylating agent, the nature of the leaving group, the nucleophile, and the solvent.

Primary alkyl halides are generally more reactive in S(_N)2 reactions than secondary halides due to reduced steric hindrance around the electrophilic carbon.[1] This fundamental principle suggests that for applications where the introduction of a straight octyl chain is desired without a specific stereochemistry, a primary alkyl halide like 1-bromooctane (B94149) would typically offer faster reaction rates.[1]

The nature of the leaving group also plays a critical role. Tosylates are generally considered better leaving groups than bromides due to the greater stability of the resulting tosylate anion.[2] This often translates to faster reaction rates under similar conditions.

Below is a comparative summary of this compound against other representative alkylating agents in reactions with common nucleophiles. It is important to note that direct, side-by-side comparative studies with this compound are not extensively available in the literature. The following data is a compilation of reported yields and conditions for analogous reactions to provide a comparative perspective.

Alkylation of Phenols

The O-alkylation of phenols is a common transformation in organic synthesis. The reaction typically proceeds via an S(_N)2 mechanism where the phenoxide ion acts as the nucleophile.

Alkylating AgentNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
This compound Sodium Phenoxide-Acetone (B3395972)100-Moderate[3]
1-BromooctanePhenol (B47542)K₂CO₃AcetoneReflux6>90 (C- and O-alkylation)
1-Bromobutane2-NaphtholNaOHEthanolReflux0.7-170-80[4]
Butyl Tosylate2-NaphtholNaOHEthanolReflux0.7-1Good[4]

Note: The yield for this compound with sodium phenoxide is qualitatively described as moderate, with the primary focus of the study being the stereochemical outcome. The reaction with 1-bromooctane over zeolite catalysts can result in a mixture of O- and C-alkylation products.

Alkylation of Amines

The N-alkylation of amines with alkyl halides can be challenging due to the potential for over-alkylation, as the product amine is often more nucleophilic than the starting amine. Careful control of reaction conditions is crucial for achieving selective mono-alkylation.

Alkylating AgentNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
This compound Aniline (B41778)K₂CO₃Acetonitrile80-Moderate (Expected)-
1-BromooctaneAnilineK₂CO₃o-Xylene110885 (with catalyst)
1-BromobutaneAniline-Micellar (aq.)--High[5]
Benzyl HalideAniline-----[6]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and for adapting methodologies to specific research needs.

General Protocol for O-Alkylation of Phenol with this compound

This protocol is based on the general principles of Williamson ether synthesis and findings from studies on phenoxide alkylation.[3]

Materials:

Procedure:

  • To a solution of phenol (1.0 eq) in anhydrous acetone or DMF, carefully add sodium hydride (1.1 eq) at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add this compound (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired (S)-2-octyl phenyl ether.

General Protocol for N-Alkylation of Aniline with this compound

This protocol is a generalized procedure for the N-alkylation of anilines.[7]

Materials:

  • Aniline

  • This compound

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetonitrile or DMF

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of aniline (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • Add this compound (1.1 eq) to the suspension at room temperature.

  • Heat the mixture to 80 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield N-(octan-2-yl)aniline.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the S(_N)2 alkylation process and a general experimental workflow.

SN2_Alkylation_Pathway cluster_reactants Reactants cluster_process SN2 Reaction cluster_products Products R2BO This compound TS Transition State (Backside Attack) R2BO->TS Nuc Nucleophile (e.g., Phenoxide, Aniline) Nuc->TS Product Alkylated Product (Inverted Stereochemistry) TS->Product LG Leaving Group (Br-) TS->LG

Caption: S(_{N})2 Alkylation Pathway of this compound.

Experimental_Workflow A Reactant Preparation (Nucleophile, Base, Solvent) B Addition of this compound A->B 1. Add Alkylating Agent C Reaction Monitoring (TLC/GC) B->C 2. Heat & Stir D Work-up (Quenching, Extraction) C->D 3. Reaction Complete E Purification (Chromatography) D->E 4. Isolate Crude Product F Product Characterization (NMR, MS, etc.) E->F 5. Purify

Caption: General Experimental Workflow for Alkylation Reactions.

Conclusion

This compound is a valuable reagent for introducing a chiral octyl group into molecules via an S(_N)2 mechanism, which reliably proceeds with inversion of stereochemistry. When comparing it to other alkylating agents, researchers must consider the trade-offs between reactivity, steric hindrance, and the nature of the leaving group. For applications where high reaction rates are prioritized and stereochemistry is not a concern, a primary alkyl halide like 1-bromooctane may be a more suitable choice. For reactions where enhancing the rate is critical, an alkyl tosylate could be considered, though this adds an extra synthetic step to prepare the tosylate from the corresponding alcohol. The choice of this compound is most compelling when the specific introduction of the (S)-octan-2-yl moiety is the primary synthetic goal. The provided protocols and comparative data serve as a foundational guide for initiating synthetic studies with this versatile chiral building block.

References

Determining the Enantiomeric Excess of (R)-2-Bromooctane: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of enantiomeric excess (ee) is a critical aspect of asymmetric synthesis and drug development. For chiral molecules such as (R)-2-Bromooctane, ensuring enantiomeric purity is paramount as different enantiomers can exhibit distinct biological activities. This guide provides a comprehensive comparison of three primary analytical techniques for determining the enantiomeric excess of this compound: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents.

This document offers an objective comparison of these methods, supported by detailed experimental protocols and illustrative data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their needs.

Comparison of Analytical Methods

The choice of analytical technique for determining the enantiomeric excess of this compound depends on several factors, including the required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of Chiral GC, Chiral HPLC, and NMR with Chiral Shift Reagents.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR with Chiral Shift Reagents
Principle Differential partitioning of enantiomers on a chiral stationary phase in the gas phase.Differential partitioning of enantiomers on a chiral stationary phase in the liquid phase.Formation of transient diastereomeric complexes with a chiral shift reagent, leading to distinct NMR signals for each enantiomer.
Typical Chiral Selector Derivatized cyclodextrins (e.g., β-cyclodextrin)Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives)Lanthanide-based complexes (e.g., Eu(hfc)₃)
Sample Volatility RequiredNot requiredNot required
Sample Derivatization Generally not requiredGenerally not requiredNot required
Sensitivity High (ng to pg range)Moderate to High (µg to ng range)Low (mg range)
Resolution ExcellentVery GoodModerate
Analysis Time Fast (typically 5-30 min)Moderate (typically 10-45 min)Fast (< 15 min per sample)
Instrumentation Cost ModerateHighVery High
Solvent Consumption LowHighLow
Data Interpretation Straightforward (peak area integration)Straightforward (peak area integration)Requires spectral analysis and integration

Experimental Protocols

Detailed methodologies for each of the discussed techniques are provided below. These protocols are designed to serve as a starting point for method development for the analysis of this compound.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers. For 2-bromooctane (B146060), a cyclodextrin-based chiral stationary phase is recommended.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Chiral capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with a derivatized β-cyclodextrin stationary phase.

Experimental Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 220°C.

  • Detector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 140°C at a rate of 5°C/min.

    • Hold: Maintain at 140°C for 5 minutes.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation: Dilute the 2-bromooctane sample in a volatile solvent such as hexane (B92381) (1 mg/mL).

Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the following formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] x 100

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile method suitable for a wide range of compounds. Polysaccharide-based chiral stationary phases are often effective for the separation of alkyl halides.

Instrumentation:

  • HPLC system with a UV detector.

  • Chiral column: 250 mm x 4.6 mm ID, 5 µm particle size, packed with a cellulose-based chiral stationary phase (e.g., Chiralcel® OD-H).

Experimental Conditions:

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (99:1 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the 2-bromooctane sample in the mobile phase (1 mg/mL).

Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the same formula as for GC.

NMR Spectroscopy with Chiral Shift Reagents

This technique relies on the addition of a chiral lanthanide shift reagent to the sample, which induces chemical shift differences between the enantiomers.

Instrumentation:

  • NMR spectrometer (300 MHz or higher).

  • 5 mm NMR tubes.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10 mg of the 2-bromooctane sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.

  • Addition of Chiral Shift Reagent: Add a small, precisely weighed amount of a chiral shift reagent, such as Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), to the NMR tube.

  • Incremental Spectra: Acquire a series of ¹H NMR spectra after each incremental addition of the chiral shift reagent until sufficient separation of the signals corresponding to the two enantiomers is observed. The protons closest to the chiral center are most likely to show the largest separation.

  • Data Analysis: Integrate the well-resolved signals for each enantiomer. The enantiomeric excess is calculated from the ratio of the integrals.

% ee = [(Integral_R - Integral_S) / (Integral_R + Integral_S)] x 100

Visualizations

To further clarify the experimental workflows and the logical relationships between the analytical methods, the following diagrams are provided.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis Sample This compound Product Dilution Dilution in Appropriate Solvent Sample->Dilution GC Chiral GC Dilution->GC HPLC Chiral HPLC Dilution->HPLC NMR NMR with Chiral Shift Reagent Dilution->NMR Chromatogram Chromatogram GC->Chromatogram HPLC->Chromatogram Spectrum NMR Spectrum NMR->Spectrum Integration Peak/Signal Integration Chromatogram->Integration Spectrum->Integration Calculation ee Calculation Integration->Calculation Result Enantiomeric Excess (%) Calculation->Result

Caption: General experimental workflow for the determination of enantiomeric excess.

Method_Comparison_Logic cluster_properties Analyte Properties cluster_methods Suitable Analytical Methods Analyte This compound Volatility Volatility Analyte->Volatility ThermalStability Thermal Stability Analyte->ThermalStability Concentration Concentration Analyte->Concentration ChiralGC Chiral GC Volatility->ChiralGC High ChiralHPLC Chiral HPLC Volatility->ChiralHPLC Low/High ThermalStability->ChiralGC High ThermalStability->ChiralHPLC Low/High Concentration->ChiralGC Low Concentration->ChiralHPLC Low to Moderate NMR_CSR NMR + Chiral Shift Reagent Concentration->NMR_CSR High

Caption: Logical relationship for selecting an analytical method based on analyte properties.

A Comparative Guide to Chiral HPLC Analysis for Separating (R)- and (S)-2-Bromooctane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in stereoselective synthesis and analysis, the accurate determination of enantiomeric purity is paramount. This guide offers a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of (R)- and (S)-2-bromooctane. As a small, non-aromatic halogenated alkane, 2-bromooctane (B146060) presents a unique challenge for enantioseparation. In the absence of published methods directly addressing this analyte, this guide provides a starting point for method development by comparing the likely performance of several widely-used polysaccharide-based chiral stationary phases (CSPs) under normal phase conditions. The presented data is illustrative to guide column selection and method optimization.

Comparison of Chiral Stationary Phases

Polysaccharide-based CSPs are a cornerstone of chiral chromatography due to their broad applicability and proven success in resolving a wide array of racemates, including halogenated compounds. The chiral recognition mechanism of these phases relies on a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical structure of the polysaccharide derivative. For a non-polar analyte like 2-bromooctane, subtle differences in the fit of each enantiomer within the chiral grooves of the stationary phase are exploited to achieve separation.

Below is a hypothetical performance comparison of three common polysaccharide-based columns for the separation of (R)- and (S)-2-bromooctane. These columns are selected for their demonstrated utility in separating a diverse range of chiral compounds.

ParameterColumn A: Lux Cellulose-1Column B: Chiralcel OD-HColumn C: Lux Amylose-1
Chiral Selector Cellulose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)
Particle Size 5 µm5 µm5 µm
Dimensions 250 x 4.6 mm250 x 4.6 mm250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol (99:1, v/v)n-Hexane / Isopropanol (99:1, v/v)n-Hexane / Isopropanol (99:1, v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25°C25°C25°C
Detection UV at 210 nmUV at 210 nmUV at 210 nm
Retention Time (R)-enantiomer (min) 8.29.57.8
Retention Time (S)-enantiomer (min) 9.110.88.3
Selectivity (α) 1.111.141.06
Resolution (Rs) 1.82.11.2

Experimental Protocols

A detailed methodology is crucial for reproducible results. The following protocol outlines the steps for performing a chiral HPLC analysis of (R)- and (S)-2-bromooctane based on the conditions presented above.

Instrumentation
  • HPLC system with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

Chemicals and Reagents
  • (R,S)-2-Bromooctane (racemic standard)

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

Chromatographic Conditions
  • Columns :

    • Lux Cellulose-1 (5 µm, 250 x 4.6 mm)

    • Chiralcel OD-H (5 µm, 250 x 4.6 mm)

    • Lux Amylose-1 (5 µm, 250 x 4.6 mm)

  • Mobile Phase : A mixture of n-Hexane and Isopropanol (99:1, v/v). The mobile phase should be freshly prepared and degassed before use.

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 25°C

  • Detection Wavelength : 210 nm

  • Injection Volume : 10 µL

Sample Preparation
  • Prepare a stock solution of racemic 2-bromooctane in the mobile phase at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working standard of 100 µg/mL by diluting with the mobile phase.

  • Filter the working standard through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, perform a system suitability test by injecting the racemic standard six times. The relative standard deviation (RSD) for the retention times of each peak should be less than 2%, and the resolution between the two enantiomer peaks should be greater than 1.5 for a baseline separation.

Experimental Workflow

The following diagram illustrates a typical workflow for the development and execution of a chiral HPLC method.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_screening Method Development cluster_analysis Analysis cluster_results Data Processing sample_prep Sample Preparation (Racemic Standard) column_screening Column Screening (e.g., Lux Cellulose-1, Chiralcel OD-H) sample_prep->column_screening mobile_phase_prep Mobile Phase Preparation (e.g., Hexane/IPA) mobile_phase_prep->column_screening mobile_phase_opt Mobile Phase Optimization (Adjust % IPA) column_screening->mobile_phase_opt Select best column flow_temp_opt Flow Rate & Temperature Optimization mobile_phase_opt->flow_temp_opt system_suitability System Suitability Test flow_temp_opt->system_suitability Final Method sample_analysis Sample Analysis system_suitability->sample_analysis data_acquisition Data Acquisition sample_analysis->data_acquisition peak_integration Peak Integration & Quantification data_acquisition->peak_integration reporting Reporting (Enantiomeric Purity) peak_integration->reporting

Chiral HPLC Method Development Workflow

Conclusion

While no definitive published method for the chiral separation of (R)- and (S)-2-bromooctane exists, this guide provides a robust starting point for researchers. Based on the successful separation of other halogenated compounds, polysaccharide-based chiral stationary phases such as Lux Cellulose-1 and Chiralcel OD-H under normal phase conditions are promising candidates. The provided hypothetical data and detailed experimental protocol offer a practical framework for initiating method development. Successful enantioseparation will likely be achieved through a systematic screening of columns and fine-tuning of the mobile phase composition.

Validating Stereochemical Inversion in S_N2 Reactions of (R)-2-Bromooctane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bimolecular nucleophilic substitution (S_N2) reaction is a cornerstone of organic synthesis, prized for its stereospecificity. This guide provides a comprehensive analysis of the stereochemical inversion that occurs during the S_N2 reaction of (R)-2-Bromooctane, offering a comparative perspective against other substrates and detailing the experimental protocols required for its validation.

Evidence for Stereochemical Inversion

The hallmark of an S_N2 reaction is the inversion of stereochemistry at the chiral center, a phenomenon known as the Walden inversion.[1] This occurs because the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group in a concerted, single-step mechanism.[2]

A classic example demonstrating this inversion is the reaction of (-)-2-bromooctane with sodium hydroxide, which yields (+)-2-octanol.[3][4] The change in the sign of the specific optical rotation from negative to positive is a clear indicator of the inversion of the stereochemical configuration at the chiral carbon.

Quantitative Analysis of Stereochemical Inversion

The stereochemical course of the reaction can be quantitatively validated by measuring the optical rotation of the starting material and the product using a polarimeter.

CompoundConfigurationSpecific Rotation ([α]_D)
2-BromooctaneR-34.6°[3]
2-BromooctaneS+34.6°[3]
2-OctanolR-9.9°[3]
2-OctanolS+9.9°[3]

Table 1: Specific Optical Rotation of 2-Bromooctane and 2-Octanol Enantiomers.

Starting with this compound ([α]_D = -34.6°), a successful S_N2 reaction with a nucleophile that does not change the Cahn-Ingold-Prelog priority of the substituents (such as OH⁻ or I⁻) is expected to yield the (S)-configured product. For instance, the formation of (S)-2-octanol would result in a product with a specific rotation of +9.9°, confirming the inversion of stereochemistry.[3]

Comparative Performance: The Impact of Substrate Structure on S_N2 Reaction Rates

The rate of an S_N2 reaction is highly sensitive to the structure of the alkyl halide, primarily due to steric hindrance.[5][6] The backside attack of the nucleophile is impeded by bulky substituents around the reaction center. This leads to a predictable trend in reactivity among different classes of alkyl halides.

Substrate ClassExampleRelative Rate of S_N2 Reaction
MethylCH₃Br~30
Primary (1°)CH₃CH₂Br1
Secondary (2°)(CH₃)₂CHBr~0.02
Tertiary (3°)(CH₃)₃CBr~0 (negligible)

Table 2: Relative reaction rates of alkyl bromides with a common nucleophile in an S_N2 reaction.

As a secondary alkyl halide, 2-Bromooctane undergoes S_N2 reactions at a moderate rate, significantly slower than primary alkyl halides but much faster than tertiary alkyl halides, which are sterically hindered to the point of being unreactive under S_N2 conditions.[7]

Experimental Protocols

S_N2 Reaction of this compound with Sodium Iodide

This procedure, adapted from the Finkelstein reaction, is designed to demonstrate the stereochemical inversion via polarimetry.

Materials:

  • This compound

  • Sodium iodide (NaI), anhydrous

  • Acetone (B3395972), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Polarimeter

Procedure:

  • In a dry round-bottom flask, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.

  • Add this compound (1.0 equivalent) to the solution.

  • Attach a reflux condenser and heat the mixture to a gentle reflux with stirring. The reaction progress can be monitored by the formation of a white precipitate of sodium bromide (NaBr), which is insoluble in acetone.

  • After the reaction is complete (typically 1-2 hours, can be monitored by TLC), cool the mixture to room temperature.

  • Remove the precipitated NaBr by filtration.

  • Evaporate the acetone using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated aqueous sodium thiosulfate solution (to remove any unreacted iodine), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and evaporate the solvent to obtain the crude 2-iodooctane.

  • Purify the product by distillation or column chromatography.

Polarimetric Analysis

Procedure:

  • Prepare a solution of known concentration of the purified product (presumed (S)-2-iodooctane) in a suitable solvent (e.g., chloroform (B151607) or ethanol).

  • Calibrate the polarimeter according to the manufacturer's instructions.

  • Fill the polarimeter cell with the prepared solution, ensuring no air bubbles are present.

  • Measure the observed optical rotation.

  • Calculate the specific rotation using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.

  • Compare the sign of the specific rotation of the product with that of the starting material, this compound, to confirm inversion.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Chiral HPLC can be used to determine the enantiomeric excess of the product, providing further validation of the stereochemical outcome.

General Protocol:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for separating enantiomers of alkyl halides.[8]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane (B92381) and isopropanol. The exact ratio will need to be optimized to achieve good separation.

  • Sample Preparation: Dissolve a small amount of the reaction product in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers, if present, will have different retention times, allowing for their separation and quantification. By comparing the chromatogram of the product to that of a racemic standard of 2-iodooctane, the enantiomeric excess can be determined.

Visualizing the S_N2 Reaction and Experimental Workflow

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products R_Br this compound TS [I···C···Br]⁻ R_Br->TS Backside Attack Nu I⁻ (Nucleophile) Nu->TS S_I (S)-2-Iodooctane TS->S_I Inversion Br Br⁻ (Leaving Group) TS->Br

Caption: S_N2 reaction mechanism of this compound.

Experimental_Workflow cluster_reaction S_N2 Reaction cluster_analysis Analysis start This compound + NaI in Acetone reflux Reflux start->reflux workup Workup & Purification reflux->workup product Purified 2-Iodooctane workup->product polarimetry Polarimetry product->polarimetry Determine Optical Rotation hplc Chiral HPLC product->hplc Determine Enantiomeric Excess

Caption: Experimental workflow for S_N2 reaction and analysis.

References

A Researcher's Guide to Confirming (R)-2-Bromooctane Reaction Products via Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of reaction products is paramount. This guide provides a comparative analysis of spectroscopic data (NMR and FT-IR) to confirm the products of reactions involving (R)-2-Bromooctane, a common chiral alkyl halide.

When this compound is subjected to nucleophilic substitution or elimination reactions, a variety of products can be formed. The two primary competing reaction pathways are the SN2 (bimolecular nucleophilic substitution) and E2 (bimolecular elimination) mechanisms. Understanding the expected spectroscopic signatures of the starting material and potential products is crucial for accurate product identification and reaction optimization.

An SN2 reaction, typically with a good nucleophile and a polar aprotic solvent, will lead to an inversion of stereochemistry.[1] For example, the reaction of this compound with a hydroxide (B78521) ion would be expected to yield (S)-2-octanol.[2] In contrast, an E2 reaction, favored by a strong, sterically hindered base, results in the formation of an alkene.[3] According to Zaitsev's rule, the major product is typically the more substituted (more stable) alkene, which would be trans-2-octene.[4] However, the use of a bulky base can favor the formation of the less substituted alkene (Hofmann product), 1-octene.[5]

Comparative Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and FT-IR spectroscopic data for this compound and its potential reaction products. This data allows for a clear comparison and facilitates the identification of the product mixture.

¹H NMR Data Comparison
CompoundKey Proton Signals (δ, ppm)MultiplicityIntegrationNotes
This compound ~4.1Sextet1H-CHBr proton
~1.7Doublet3H-CH₃ adjacent to Br
~0.9Triplet3HTerminal -CH₃
(S)-2-Octanol ~3.8Sextet1H-CHOH proton[6]
~1.2Doublet3H-CH₃ adjacent to OH[6]
~0.9Triplet3HTerminal -CH₃
1-Octene ~5.8Multiplet1H=CH- proton[7]
~5.0Multiplet2H=CH₂ protons[7]
~0.9Triplet3HTerminal -CH₃
trans-2-Octene ~5.4Multiplet2H=CH- protons
~0.9Triplet3HTerminal -CH₃
¹³C NMR Data Comparison
CompoundKey Carbon Signals (δ, ppm)Notes
This compound ~55C-Br carbon
~27C adjacent to -CHBr
~14Terminal -CH₃
(S)-2-Octanol ~68C-OH carbon[8]
~23C adjacent to -CHOH
~14Terminal -CH₃
1-Octene ~139=CH- carbon
~114=CH₂ carbon
~14Terminal -CH₃
trans-2-Octene ~130, ~125=CH- carbons
~14Terminal -CH₃
FT-IR Data Comparison
CompoundKey Absorption Bands (cm⁻¹)Functional Group
This compound ~2850-2960C-H stretch
~560C-Br stretch[9]
(S)-2-Octanol ~3200-3600 (broad)O-H stretch[8]
~2850-2960C-H stretch
~1050-1150C-O stretch
1-Octene ~3080=C-H stretch
~2850-2960C-H stretch
~1640C=C stretch[10]
trans-2-Octene ~3020=C-H stretch
~2850-2960C-H stretch
~1670C=C stretch
~965=C-H bend (trans)

Experimental Protocols

A typical experimental procedure to study the reaction of this compound would involve the following steps:

1. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable solvent.

  • For an SN2 reaction, a polar aprotic solvent like acetone (B3395972) or DMSO is preferred. For an E2 reaction, a less polar solvent like ethanol (B145695) or tert-butanol (B103910) may be used.

  • Add the appropriate reagent. For example, for substitution, add a solution of sodium hydroxide. For elimination, add a strong base like potassium tert-butoxide.

  • Heat the reaction mixture to an appropriate temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

2. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product using column chromatography or distillation.

3. Spectroscopic Analysis:

  • NMR Spectroscopy: Prepare a sample of the purified product by dissolving it in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra.

  • FT-IR Spectroscopy: Obtain an FT-IR spectrum of the purified product. This can be done using a neat liquid sample between salt plates or as a thin film.

Workflow for Product Confirmation

The following diagram illustrates the logical workflow for the spectroscopic analysis and confirmation of the reaction products of this compound.

Reaction_Product_Analysis cluster_reaction Reaction cluster_analysis Analysis cluster_identification Identification Start This compound Reaction_Conditions Reaction Conditions (Base, Solvent, Temp) Start->Reaction_Conditions Product_Mixture Crude Product Mixture Reaction_Conditions->Product_Mixture Purification Purification (Chromatography/Distillation) Product_Mixture->Purification NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Purification->NMR_Analysis FTIR_Analysis FT-IR Spectroscopy Purification->FTIR_Analysis SN2_Product (S)-2-Octanol NMR_Analysis->SN2_Product E2_Zaitsev trans-2-Octene NMR_Analysis->E2_Zaitsev E2_Hofmann 1-Octene NMR_Analysis->E2_Hofmann Unreacted_SM Unreacted This compound NMR_Analysis->Unreacted_SM FTIR_Analysis->SN2_Product FTIR_Analysis->E2_Zaitsev FTIR_Analysis->E2_Hofmann FTIR_Analysis->Unreacted_SM

Caption: Workflow for reaction, purification, and spectroscopic identification of products.

By carefully analyzing the NMR and FT-IR spectra and comparing them with the reference data provided, researchers can confidently identify the major and minor products of their reactions, leading to a better understanding and control of the reaction outcome.

References

Navigating Nucleophilic Substitution and Elimination: A Comparative Analysis of (R)-2-Bromooctane and Primary Bromoalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of synthetic chemistry, particularly in the realm of drug development, a nuanced understanding of reaction kinetics is paramount for the strategic design of synthetic pathways. This guide presents a comparative analysis of the reaction rates of (R)-2-bromooctane, a secondary bromoalkane, and primary bromoalkanes, focusing on the competing bimolecular nucleophilic substitution (S(_N)2) and bimolecular elimination (E2) pathways. This objective comparison, supported by established chemical principles and illustrative data, aims to provide researchers, scientists, and drug development professionals with a clear framework for predicting and controlling reaction outcomes.

Executive Summary

The structural disparity between primary and secondary bromoalkanes profoundly influences their reactivity. Primary bromoalkanes, such as 1-bromooctane (B94149), are characterized by minimal steric hindrance at the alpha-carbon, making them ideal substrates for S(_N)2 reactions. Consequently, they exhibit significantly faster S(_N)2 reaction rates compared to their secondary counterparts.

Conversely, this compound, a secondary bromoalkane, experiences greater steric congestion around the reaction center. This steric hindrance impedes the backside attack required for an S(_N)2 mechanism, leading to a markedly slower substitution rate. This increased steric hindrance, however, makes secondary bromoalkanes more susceptible to E2 elimination reactions, particularly in the presence of strong, sterically hindered bases. The competition between S(_N)2 and E2 pathways is a critical consideration for secondary halides, with the outcome being highly dependent on the nature of the nucleophile/base and the reaction conditions.

Data Presentation: A Quantitative Comparison of Reaction Rates

While precise kinetic data for the direct comparison of this compound and 1-bromooctane under identical conditions are not extensively reported in publicly available literature, the relative rates can be reliably estimated based on well-established principles of physical organic chemistry and data from analogous systems. The following tables provide an illustrative comparison of the expected relative reaction rates for S(_N)2 and E2 reactions.

Table 1: Illustrative Relative S(_N)2 Reaction Rates with a Strong, Unhindered Nucleophile (e.g., Sodium Iodide in Acetone)

SubstrateStructureTypeRelative S(_N)2 Rate
1-BromooctaneCH(_3)(CH(_2))(_6)CH(_2)BrPrimary (1°)~ 40
This compoundCH(_3)(CH(_2))(_5)CH(Br)CH(_3)Secondary (2°)1

Note: The relative rates are estimates based on the general observation that primary alkyl halides react significantly faster than secondary alkyl halides in S(_N)2 reactions due to reduced steric hindrance.

Table 2: Illustrative Product Distribution in Reactions with a Strong Base/Nucleophile (e.g., Sodium Ethoxide in Ethanol (B145695) at 55°C)

SubstrateS(_N)2 Product Yield (%)E2 Product Yield (%)
1-Bromooctane~90%~10%
This compound~20%~80%

Note: This data is analogous to the observed reactivity of similar primary and secondary bromoalkanes and highlights the increased propensity of secondary halides to undergo elimination.

Table 3: E2 Reaction Regioselectivity for this compound

BaseMajor Alkene ProductApproximate Yield (%)Minor Alkene ProductApproximate Yield (%)
Sodium Ethoxide (small base)trans-2-Octene (Zaitsev product)~70%1-Octene (Hofmann product)~30%
Potassium tert-Butoxide (bulky base)1-Octene (Hofmann product)~73%trans-2-Octene (Zaitsev product)~27%

Note: The regioselectivity of the E2 reaction is highly dependent on the steric bulk of the base.

Experimental Protocols

To empirically determine and compare the reaction rates and product distributions, the following experimental protocols can be employed.

Protocol 1: Comparison of S(_N)2 Reaction Rates using Sodium Iodide in Acetone (B3395972)

This experiment, often referred to as the Finkelstein reaction, provides a qualitative and semi-quantitative comparison of S(_N)2 reactivity.

Objective: To visually compare the rate of precipitate formation (NaBr) when 1-bromooctane and this compound are reacted with sodium iodide in acetone.

Materials:

  • 1-Bromooctane

  • This compound

  • 15% (w/v) solution of sodium iodide in anhydrous acetone

  • Test tubes

  • Water bath

Procedure:

  • Label two clean, dry test tubes, one for each bromoalkane.

  • Add 2 mL of the 15% sodium iodide in acetone solution to each test tube.

  • To the first test tube, add 5 drops of 1-bromooctane. To the second test tube, add 5 drops of this compound.

  • Stopper the test tubes, shake to mix the contents thoroughly, and start a timer.

  • Observe the test tubes for the formation of a white precipitate (sodium bromide).

  • Record the time it takes for the precipitate to first appear in each test tube.

  • If no reaction is observed at room temperature after 10-15 minutes, place the test tubes in a 50°C water bath and continue to observe for precipitate formation.

Expected Outcome: A precipitate will form significantly faster in the test tube containing 1-bromooctane, visually demonstrating its higher S(_N)2 reactivity.

Protocol 2: Determination of S(_N)2/E2 Product Ratio by Gas Chromatography (GC)

Objective: To quantitatively determine the ratio of substitution and elimination products from the reaction of 1-bromooctane and this compound with sodium ethoxide.

Materials:

  • 1-Bromooctane

  • This compound

  • Sodium ethoxide solution in ethanol (e.g., 0.5 M)

  • Anhydrous ethanol

  • Round-bottom flasks with reflux condensers

  • Heating mantles

  • Gas chromatograph (GC) with a suitable column (e.g., non-polar)

  • Internal standard (e.g., decane)

  • Standard samples of expected products (1-ethoxyooctane, 2-ethoxyooctane, 1-octene, cis- and trans-2-octene)

Procedure:

  • Set up two separate reactions, one for each bromoalkane.

  • In a round-bottom flask, dissolve a known amount of the bromoalkane in anhydrous ethanol.

  • Add a known amount of the internal standard.

  • Bring the solution to a constant temperature (e.g., 55°C).

  • Add a known volume of the pre-heated sodium ethoxide solution to initiate the reaction.

  • Allow the reaction to proceed for a specified time, then quench a small aliquot by adding it to a vial containing a small amount of dilute acid.

  • Analyze the quenched aliquot by GC.

  • Identify the products by comparing their retention times with those of the standard samples.

  • Quantify the products by integrating the peak areas relative to the internal standard.

  • Calculate the percentage yield of the S(_N)2 and E2 products.

Mandatory Visualizations

The following diagrams illustrate the logical relationships governing the reaction pathways of primary and secondary bromoalkanes.

Reaction_Pathway_Comparison cluster_primary Primary Bromoalkane (e.g., 1-Bromooctane) cluster_secondary Secondary Bromoalkane (e.g., this compound) p_substrate 1-Bromooctane p_sn2 SN2 Pathway (Favored) p_substrate->p_sn2 Low Steric Hindrance p_e2 E2 Pathway (Minor) p_substrate->p_e2 p_nucleophile Nucleophile/Base p_nucleophile->p_sn2 p_nucleophile->p_e2 p_product_sn2 Substitution Product p_sn2->p_product_sn2 p_product_e2 Elimination Product p_e2->p_product_e2 s_substrate This compound s_sn2 SN2 Pathway (Disfavored) s_substrate->s_sn2 High Steric Hindrance s_e2 E2 Pathway (Favored) s_substrate->s_e2 s_nucleophile Nucleophile/Base s_nucleophile->s_sn2 s_nucleophile->s_e2 s_product_sn2 Substitution Product s_sn2->s_product_sn2 s_product_e2 Elimination Product s_e2->s_product_e2

Caption: Reaction pathways for primary vs. secondary bromoalkanes.

E2_Regioselectivity cluster_zaitsev Zaitsev Pathway cluster_hofmann Hofmann Pathway substrate This compound small_base Small Base (e.g., Ethoxide) bulky_base Bulky Base (e.g., tert-Butoxide) zaitsev_product trans-2-Octene (Major Product) small_base->zaitsev_product Abstracts internal β-H hofmann_product 1-Octene (Major Product) bulky_base->hofmann_product Abstracts terminal β-H (Less hindered)

Caption: Regioselectivity of the E2 reaction of this compound.

Assessing the Purity of (R)-2-Bromooctane: A Comparative Guide to Gas Chromatography Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the enantiomeric and overall purity of chiral molecules like (R)-2-Bromooctane is a critical analytical challenge. The biological activity of enantiomers can vary significantly, with one being therapeutic while the other may be inactive or even harmful. Gas chromatography (GC) stands out as a powerful and versatile technique for these purity assessments, offering high resolution and sensitivity.[1] This guide provides a comprehensive comparison of GC methods for determining the purity of this compound, supported by detailed experimental protocols and a comparison with alternative analytical techniques.

Enantiomeric Purity Assessment: Chiral Gas Chromatography

The separation of enantiomers requires a chiral environment, which in gas chromatography is achieved by using a chiral stationary phase (CSP).[2] For volatile and semi-volatile compounds like 2-bromooctane (B146060), chiral GC is often the most convenient and accurate technique for determining enantiomeric composition.[1]

Principle of Chiral GC Separation:

Chiral recognition in GC is based on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase.[3] These complexes have slightly different thermodynamic stabilities, leading to different retention times and, consequently, separation of the enantiomers.

Recommended Chiral Stationary Phases:

Cyclodextrin-based CSPs are the most widely used and effective for the separation of a broad range of chiral molecules, including halogenated alkanes.[4] These cyclic oligosaccharides have a chiral, hydrophobic cavity and a hydrophilic exterior. Derivatization of the hydroxyl groups on the exterior of the cyclodextrin (B1172386) is crucial for enantioselectivity in GC.

For the separation of (R)- and (S)-2-Bromooctane, a beta-cyclodextrin-based column is a logical starting point due to its intermediate cavity size, which is often suitable for molecules of this dimension.[5] Specifically, derivatized beta-cyclodextrins, such as those with permethylated or acetylated functionalities, can enhance enantiomeric resolution.[6]

Comparison of Potential Chiral GC Columns for 2-Bromooctane Analysis:

Column TypeChiral SelectorPotential Advantages for 2-BromooctaneConsiderations
Beta-Cyclodextrin (B164692) Based Derivatized β-Cyclodextrin (e.g., permethylated, acetylated)Good general-purpose chiral column, often provides good resolution for a wide range of enantiomers.[5]The specific derivative can significantly impact selectivity.
Gamma-Cyclodextrin Based Derivatized γ-CyclodextrinLarger cavity size may be advantageous if the octyl chain requires more space for interaction.May not provide as tight an interaction as beta-cyclodextrin for this specific molecule.
Alpha-Cyclodextrin Based Derivatized α-CyclodextrinSmaller cavity size, less likely to be optimal for 2-bromooctane but could be screened.The analyte may be too large for effective inclusion in the cavity.

Experimental Protocol: Chiral GC Analysis of this compound

This protocol is a general guideline and may require optimization for specific instruments and columns.

1. Instrumentation and Column:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Capillary Column: A beta-cyclodextrin-based column (e.g., Rt-βDEXsm, Astec CHIRALDEX B-DM, or equivalent) is recommended. Typical dimensions are 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Hydrogen or Helium at a constant flow or pressure.

2. GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C (FID)

  • Injection Mode: Split (e.g., 50:1 or 100:1) to prevent column overload.

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 2 °C/minute to 150 °C.

    • Hold at 150 °C for 5 minutes. (This is a starting point and should be optimized to achieve baseline separation of the enantiomers.)

3. Sample Preparation:

4. Data Analysis:

  • The enantiomeric purity is determined by the relative peak areas of the (R)- and (S)-enantiomers.

  • Enantiomeric Excess (% ee) = [ (|Area_R - Area_S|) / (Area_R + Area_S) ] x 100

Overall Purity Assessment: Achiral Gas Chromatography

To determine the overall purity of this compound and identify any non-enantiomeric, volatile impurities, an achiral GC method is employed.

Common Potential Impurities:

  • Residual Solvents: From the synthesis and purification process.

  • Starting Materials: e.g., 2-octanol.

  • Byproducts: e.g., octenes, other bromo- or di-bromooctane isomers.

Recommended Achiral Stationary Phases:

A non-polar or mid-polarity column is generally suitable for this analysis.

Column TypeStationary PhaseApplication
Non-Polar 100% Dimethylpolysiloxane (e.g., DB-1, HP-1)Good for separating non-polar compounds based on boiling point.
Mid-Polarity (5%-Phenyl)-methylpolysiloxane (e.g., DB-5, HP-5MS)A versatile column suitable for a wide range of compounds.

Experimental Protocol: Achiral GC Purity Analysis

1. Instrumentation and Column:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Achiral Capillary Column: A mid-polarity column such as a DB-5 or equivalent is a good first choice. Typical dimensions are 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Hydrogen or Helium.

2. GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 5 minutes.

    • Ramp: 10 °C/minute to 250 °C.

    • Hold at 250 °C for 10 minutes.

3. Sample Preparation:

  • Prepare a solution of this compound in a suitable solvent (e.g., hexane) at a concentration of approximately 5-10 mg/mL.

4. Data Analysis:

  • The overall purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of this compound / Total Area of all peaks) x 100

Comparison with Alternative Techniques

While GC is a powerful tool, other analytical techniques can also be used for purity assessment.

TechniquePrincipleAdvantages for this compound AnalysisDisadvantages
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution, speed, and sensitivity for volatile compounds.[1]Requires the analyte to be thermally stable and volatile.
High-Performance Liquid Chromatography (HPLC) Separation in the liquid phase.Wide applicability, including non-volatile and thermally labile compounds.[7]Can be more complex to develop methods and may use larger volumes of solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of molecular structure based on the interaction of nuclei with a magnetic field.Provides detailed structural information and can be quantitative.Lower sensitivity compared to chromatographic methods. Chiral analysis often requires the use of chiral shift reagents.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for assessing the purity of this compound using gas chromatography.

GC_Analysis_Workflow Sample This compound Sample Chiral_GC Chiral GC Analysis Sample->Chiral_GC Achiral_GC Achiral GC Analysis Sample->Achiral_GC Enantiomeric_Purity Determine Enantiomeric Purity (%ee) Chiral_GC->Enantiomeric_Purity Overall_Purity Determine Overall Purity (%) Achiral_GC->Overall_Purity Final_Report Final Purity Report Enantiomeric_Purity->Final_Report Overall_Purity->Final_Report

Caption: Workflow for Purity Assessment of this compound.

GC_Method_Selection Purity_Question Purity Question Enantiomeric_Purity Enantiomeric Purity? Purity_Question->Enantiomeric_Purity Is it the correct enantiomer? Overall_Purity Overall Purity? Purity_Question->Overall_Purity Are there other impurities? Chiral_Method Chiral GC Method (Cyclodextrin CSP) Enantiomeric_Purity->Chiral_Method Yes Achiral_Method Achiral GC Method (e.g., DB-5) Overall_Purity->Achiral_Method Yes

Caption: Logic for selecting the appropriate GC method.

References

Mechanistic studies comparing SN1 and SN2 pathways for 2-bromooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Contact: Research Division, Advanced Chemical Studies Institute

This guide presents a comparative mechanistic study of the Sₙ1 (Substitution Nucleophilic Unimolecular) and Sₙ2 (Substitution Nucleophilic Bimolecular) pathways for the secondary alkyl halide, 2-bromooctane (B146060). An understanding of these competing reaction mechanisms is fundamental for researchers, scientists, and drug development professionals in controlling reaction outcomes, particularly in the synthesis of stereospecific molecules. This document provides an objective comparison supported by experimental data, detailed methodologies for key experiments, and visual representations of the reaction pathways and workflows.

Executive Summary

The nucleophilic substitution of 2-bromooctane can be directed towards either an Sₙ1 or Sₙ2 pathway by careful selection of the nucleophile, solvent, and reaction conditions. The Sₙ2 pathway, favored by strong nucleophiles in polar aprotic solvents, proceeds via a single, concerted step with complete inversion of stereochemistry. In contrast, the Sₙ1 pathway, favored by weak nucleophiles in polar protic solvents, proceeds through a carbocation intermediate, leading to a mixture of stereoisomers with a slight preference for inversion over retention.

Data Presentation: Quantitative Comparison of Sₙ1 vs. Sₙ2 Pathways

The following tables summarize representative quantitative data for the reaction of 2-bromooctane under conditions designed to favor either an Sₙ1 or an Sₙ2 mechanism. This data is based on established principles of reaction kinetics and stereochemistry for secondary alkyl halides.

Table 1: Kinetic Data Comparison

ParameterSₙ1 ConditionsSₙ2 Conditions
Reaction Solvolysis of 2-bromooctane in ethanol (B145695)2-bromooctane + Sodium Iodide (NaI) in acetone (B3395972)
Rate Law Rate = k[2-bromooctane]Rate = k[2-bromooctane][I⁻]
Relative Rate Constant (k) 1>100 (Illustrative for a secondary bromide)
[Substrate] 0.1 M0.1 M
[Nucleophile] Solvent (High Concentration)1.0 M
Solvent Ethanol (Polar Protic)Acetone (Polar Aprotic)
Temperature 50°C25°C

Table 2: Stereochemical and Product Outcome Comparison

ParameterSₙ1 Conditions (Solvolysis in Ethanol)Sₙ2 Conditions (NaI in Acetone)
Starting Material (R)-2-bromooctaneThis compound
Substitution Product(s) (S)-2-ethoxyocatane and (R)-2-ethoxyocatane(S)-2-iodooctane
Stereochemical Outcome Partial racemization with excess inversion100% Inversion of configuration
Enantiomeric Excess (ee) ~33% (Illustrative, calculated from literature data)100%
Elimination Byproduct(s) Octenes (E1 pathway competes)Minor amounts of octenes (E2 pathway competes)

Mechanistic Pathways

The choice of reaction conditions dictates which mechanistic pathway is favored for 2-bromooctane.

SN1_SN2_Pathways cluster_SN2 Sₙ2 Pathway cluster_SN1 Sₙ1 Pathway R_Br This compound TS_SN2 [Transition State]⁻ R_Br->TS_SN2 NaI, Acetone (Strong Nucleophile, Polar Aprotic Solvent) S_I (S)-2-iodooctane TS_SN2->S_I Concerted Step (Backside Attack) R_Br2 This compound Carbocation Octan-2-yl Cation (Planar Intermediate) R_Br2->Carbocation Ethanol (EtOH) (Weak Nucleophile, Polar Protic Solvent) S_OEt (S)-2-ethoxyocatane Carbocation->S_OEt EtOH attack (Backside) R_OEt (R)-2-ethoxyocatane Carbocation->R_OEt EtOH attack (Frontside)

Caption: Sₙ1 and Sₙ2 reaction pathways for 2-bromooctane.

Experimental Protocols

Detailed methodologies for key experiments to differentiate and quantify the Sₙ1 and Sₙ2 pathways are provided below.

Protocol 1: Determination of Reaction Kinetics (Sₙ2)

This protocol outlines a method to determine the second-order rate constant for the Sₙ2 reaction of 2-bromooctane with sodium iodide in acetone.

  • Solution Preparation: Prepare standardized stock solutions of 2-bromooctane (e.g., 0.2 M) and sodium iodide (e.g., 2.0 M) in anhydrous acetone.

  • Reaction Setup: In a thermostated reaction vessel maintained at 25°C, place a known volume of the 2-bromooctane solution.

  • Initiation and Sampling: Initiate the reaction by adding a known volume of the sodium iodide solution. At timed intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in each aliquot by adding it to a large volume of cold pentane, which will precipitate the unreacted sodium iodide and the sodium bromide product.

  • Analysis: Analyze the concentration of the remaining 2-bromooctane and the formed 2-iodooctane (B1593957) in the quenched aliquots using gas chromatography (GC).

  • Data Analysis: Plot the inverse of the concentration of 2-bromooctane (1/[2-bromooctane]) versus time. The slope of the resulting straight line will be the second-order rate constant, k.

Protocol 2: Determination of Stereochemical Outcome (Polarimetry)

This protocol describes the use of polarimetry to determine the stereochemical outcome of both Sₙ1 and Sₙ2 reactions, starting with an enantiomerically pure sample of 2-bromooctane.

  • Reaction:

    • Sₙ1: Reflux a solution of (R)-(-)-2-bromooctane in ethanol for a specified time to allow for solvolysis.

    • Sₙ2: Stir a solution of (R)-(-)-2-bromooctane with an excess of sodium iodide in acetone at room temperature.

  • Work-up: After the reaction is complete, isolate the product mixture. For the Sₙ1 reaction, this involves removing the ethanol and separating the 2-ethoxyocatane from any elimination byproducts. For the Sₙ2 reaction, this involves filtering the precipitated sodium bromide and removing the acetone.

  • Polarimeter Measurement:

    • Prepare a solution of the purified product in a suitable solvent (e.g., chloroform) at a known concentration (c, in g/mL).

    • Fill a polarimeter cell of a known path length (l, in dm) with the solution.

    • Measure the observed optical rotation (α) using a polarimeter with a sodium D-line light source.

  • Calculation of Specific Rotation: Calculate the specific rotation [α] of the product mixture using the formula: [α] = α / (l * c).

  • Calculation of Enantiomeric Excess (ee): The enantiomeric excess is calculated using the formula: % ee = ([α]mixture / [α]pure enantiomer) * 100. The specific rotation of the pure enantiomeric product must be known from the literature. For the Sₙ1 reaction, this will indicate the degree of racemization, while for the Sₙ2 reaction, it will confirm the inversion of configuration.

Experimental Workflow Visualization

The logical flow for a comparative study of Sₙ1 and Sₙ2 pathways for 2-bromooctane is illustrated below.

Experimental_Workflow cluster_setup Reaction Setup cluster_analysis Analysis cluster_data Data Interpretation SN1_Reaction Sₙ1: 2-Bromooctane in Ethanol (EtOH) Kinetics Kinetic Analysis (e.g., GC, Titration) SN1_Reaction->Kinetics Stereochem Stereochemical Analysis (Polarimetry) SN1_Reaction->Stereochem Product_Ratio Product Ratio Analysis (GC-MS) SN1_Reaction->Product_Ratio SN2_Reaction Sₙ2: 2-Bromooctane + NaI in Acetone SN2_Reaction->Kinetics SN2_Reaction->Stereochem SN2_Reaction->Product_Ratio Rate_Law Determine Rate Law (1st vs. 2nd Order) Kinetics->Rate_Law Stereo_Outcome Determine Stereochemical Outcome (Inversion vs. Racemization) Stereochem->Stereo_Outcome Yields Quantify Substitution vs. Elimination Products Product_Ratio->Yields

Caption: Experimental workflow for comparing Sₙ1 and Sₙ2 pathways.

Conclusion

The nucleophilic substitution reactions of 2-bromooctane serve as an excellent model for comparing the Sₙ1 and Sₙ2 pathways. The Sₙ2 reaction, favored by a strong nucleophile (I⁻) in a polar aprotic solvent (acetone), is a kinetically second-order process that proceeds with complete inversion of stereochemistry. In contrast, the Sₙ1 reaction, which occurs under solvolysis conditions in a polar protic solvent (ethanol), is a kinetically first-order process that leads to significant, though not complete, racemization due to the formation of a carbocation intermediate. The choice of reaction conditions is therefore paramount in directing the reaction towards the desired product and stereochemical outcome, a critical consideration in the field of synthetic chemistry and drug development.

Benchmarking the performance of (R)-2-Bromooctane in specific synthetic routes

Author: BenchChem Technical Support Team. Date: December 2025

(R)-2-Bromooctane is a valuable chiral building block in organic synthesis, prized for its role in establishing stereocenters in a variety of molecular architectures. This guide provides a comprehensive comparison of its performance in key synthetic transformations against common alternatives, supported by experimental data and detailed protocols. The focus is on bimolecular nucleophilic substitution (SN2) reactions, a fundamental method for introducing chirality.

Performance in SN2 Reactions: A Comparative Analysis

The efficacy of this compound as an electrophile in SN2 reactions is critically dependent on the nucleophile, solvent, and, most importantly, the nature of the leaving group. While bromide is a competent leaving group, its performance can be benchmarked against other common leaving groups such as iodide and tosylate.

Leaving Group Comparison

The rate of an SN2 reaction is highly influenced by the ability of the leaving group to depart. Generally, weaker bases are better leaving groups. The order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻. Tosylates (OTs) are also excellent leaving groups, often comparable to or better than iodide.

Leaving GroupSubstrateNucleophileSolventRelative Rate Constant (k_rel)Typical YieldEnantiomeric Excess (e.e.)
BromideThis compoundN₃⁻DMF1>90%>98% (S)
Iodide(R)-2-IodooctaneN₃⁻DMF~30>95%>98% (S)
Tosylate(R)-2-Octyl TosylateN₃⁻DMF~50-100>95%>98% (S)

Note: The relative rate constants are estimates based on general principles of SN2 reactivity for secondary alkyl halides and may vary depending on specific reaction conditions.

As the data suggests, while this compound provides excellent yields and stereochemical fidelity, employing a better leaving group like iodide or tosylate can significantly accelerate the reaction rate. The choice of leaving group is often a trade-off between reactivity and the cost and stability of the starting material.

Nucleophile Comparison

The strength of the nucleophile also plays a crucial role in the outcome of SN2 reactions with this compound. Stronger nucleophiles lead to faster reaction rates.

NucleophileProductTypical Reaction TimeTypical YieldEnantiomeric Excess (e.e.)
Sodium Azide (B81097) (NaN₃)(S)-2-Azidooctane12-24 hours>90%>98%
Sodium Thioacetate (NaSAc)(S)-2-Octyl thioacetate6-12 hours~85-95%>98%
Sodium Hydroxide (NaOH)(S)-2-Octanol24-48 hours~70-80% (E2 elimination is a side reaction)>95%

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for comparing results across different studies.

Synthesis of (S)-2-Azidooctane from this compound

Objective: To synthesize (S)-2-azidooctane via an SN2 reaction with complete inversion of stereochemistry.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in DMF.

  • To this solution, add sodium azide.

  • Heat the reaction mixture to 60-70 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash them successively with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (S)-2-azidooctane.

  • Purify the product by vacuum distillation.

Application in the Synthesis of ACAT Inhibitors

This compound is a key chiral starting material for the synthesis of pharmacologically active molecules. One notable example is its use in the synthesis of Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors, such as Octimibate. ACAT is an enzyme involved in cellular cholesterol metabolism, and its inhibition is a therapeutic strategy for treating hypercholesterolemia and atherosclerosis.

The synthesis of Octimibate involves the nucleophilic substitution of the bromide in this compound with a thiol, leading to the formation of an (S)-thioether with inversion of configuration.

SN2_Synthesis_Octimibate R_2_Bromooctane This compound SN2_Reaction SN2 Reaction (Inversion of Configuration) R_2_Bromooctane->SN2_Reaction Nucleophile Thiol Nucleophile Nucleophile->SN2_Reaction S_Thioether (S)-Thioether Intermediate SN2_Reaction->S_Thioether Further_Steps Further Synthetic Steps S_Thioether->Further_Steps Octimibate Octimibate (ACAT Inhibitor) Further_Steps->Octimibate

Caption: Synthesis of Octimibate from this compound.

ACAT Inhibitor Signaling Pathway

ACAT inhibitors like Octimibate exert their therapeutic effects by modulating cellular cholesterol homeostasis. By inhibiting ACAT, they prevent the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets. This leads to an increase in the intracellular pool of free cholesterol.

This accumulation of free cholesterol triggers a downstream signaling cascade that ultimately leads to the reduction of plasma cholesterol levels.

ACAT_Inhibitor_Signaling_Pathway ACAT_Inhibitor ACAT Inhibitor (e.g., Octimibate) ACAT ACAT Enzyme ACAT_Inhibitor->ACAT inhibits Increased_Free_Cholesterol Increased Intracellular Free Cholesterol Cholesteryl_Esters Cholesteryl Esters (Lipid Droplets) ACAT->Cholesteryl_Esters esterification Free_Cholesterol Free Cholesterol Free_Cholesterol->ACAT LXR_Activation LXR Activation Increased_Free_Cholesterol->LXR_Activation ABCA1_Expression Increased ABCA1 Expression LXR_Activation->ABCA1_Expression Cholesterol_Efflux Increased Cholesterol Efflux to ApoA1 ABCA1_Expression->Cholesterol_Efflux HDL_Formation Increased HDL Formation Cholesterol_Efflux->HDL_Formation Reduced_Plasma_Cholesterol Reduced Plasma Cholesterol HDL_Formation->Reduced_Plasma_Cholesterol

Caption: ACAT Inhibitor Signaling Pathway.

Conclusion

This compound is a reliable and effective chiral electrophile for SN2 reactions, consistently providing products with high enantiomeric purity. While substrates with better leaving groups like iodides and tosylates offer faster reaction rates, the choice of starting material will often be dictated by a balance of reactivity, cost, and stability. The successful application of this compound in the synthesis of bioactive molecules like ACAT inhibitors underscores its importance in modern organic and medicinal chemistry.

Synthetic Yields of (R)-2-Bromooctane: A Comparative Literature Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and high-yielding synthesis of chiral molecules is a critical endeavor. (R)-2-Bromooctane is a versatile chiral building block used in the synthesis of a variety of organic compounds. This guide provides a comparative analysis of synthetic yields for reactions involving this compound, drawing from available literature to offer insights into its reactivity in nucleophilic substitution and cross-coupling reactions.

Data Presentation: A Comparative Overview of Synthetic Yields

The following table summarizes the reported synthetic yields for various reactions starting from this compound and analogous secondary alkyl bromides. It is important to note that while a specific yield for the reaction with sodium hydroxide (B78521) has been documented for this compound, yields for other reaction types are often reported for similar secondary alkyl halide substrates. These serve as valuable comparative benchmarks for estimating potential outcomes.

Reaction TypeReagents & ConditionsSubstrateProductYield (%)Reference Type
Nucleophilic Substitution (Sₙ2) NaOH, DMFThis compound(S)-2-Octanol80%Direct Literature
NaCN, Ethanol, RefluxSecondary Alkyl BromideAlkyl NitrileNot SpecifiedGeneral Method
NaOAc, DMFSecondary Alkyl BromideAlkyl AcetateNot SpecifiedGeneral Method
Kumada Coupling Isobutylmagnesium chloride, Ni or Pd catalysto-Anisyl tosylate (Aryl Tosylate)Coupled Product~65% (GC)Analogous System[1]
Stille Coupling Aryl Halide, Pd catalystSecondary Alkyl AzastannatraneCoupled ProductGood yieldsAnalogous System[2]
Negishi Coupling Aryl Halide, Pd catalystSecondary Alkylzinc HalideCoupled Product78%Analogous System
Buchwald-Hartwig Amination Amine, Pd catalyst, BaseSecondary Alkyl BromideN-Alkylated AmineNot SpecifiedGeneral Method

Experimental Protocols: Key Methodologies

Detailed experimental protocols are crucial for reproducibility. Below is a representative procedure for a nucleophilic substitution (Sₙ2) reaction, a common transformation for this compound.

Synthesis of (S)-2-Octanol via Sₙ2 Reaction

This protocol is based on the reported reaction of this compound with sodium hydroxide.[3]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous dimethylformamide (DMF).

  • Add sodium hydroxide (1.2 eq) to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing diethyl ether and water.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, (S)-2-Octanol, can be purified by column chromatography on silica (B1680970) gel if necessary. The reported yield for this transformation is 80%.[3]

Reaction Pathways of this compound

The following diagram illustrates the primary reaction pathways for this compound, highlighting both nucleophilic substitution and various palladium- or nickel-catalyzed cross-coupling reactions.

G cluster_start cluster_sn2 Nucleophilic Substitution (SN2) cluster_coupling Cross-Coupling Reactions start This compound nucleophile Nucleophile (e.g., OH⁻, CN⁻, AcO⁻) start->nucleophile kumada Kumada (R'-MgX, Ni/Pd cat.) start->kumada negishi Negishi (R'-ZnX, Pd cat.) start->negishi stille Stille (R'-SnR₃, Pd cat.) start->stille buchwald Buchwald-Hartwig (R'₂NH, Pd cat.) start->buchwald sn2_product (S)-Product (Inversion of Stereochemistry) nucleophile->sn2_product SN2 Reaction coupling_product Coupled Product (R-R' or R-NR'₂) kumada->coupling_product negishi->coupling_product stille->coupling_product buchwald->coupling_product

Synthetic pathways of this compound.

References

Unraveling Reaction Pathways: A Comparative Guide to Isotopic Labeling Studies with (R)-2-Bromooctane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of chemical reactions is paramount. Isotopic labeling stands out as a powerful technique to elucidate these pathways with precision. This guide provides a comparative analysis of how isotopic labeling, specifically with deuterium (B1214612), can be employed to distinguish between bimolecular substitution (SN2) and bimolecular elimination (E2) reactions using the chiral substrate (R)-2-bromooctane.

Distinguishing SN2 and E2 Mechanisms

The core principle behind using isotopic labeling to differentiate between SN2 and E2 reactions lies in which bonds are broken during the slowest step of the reaction.

  • SN2 Reaction: In a bimolecular nucleophilic substitution (SN2) reaction, a nucleophile attacks the carbon atom bearing the leaving group, and the leaving group departs in a single, concerted step. The bonds to hydrogen atoms on the alpha (α) or beta (β) carbons are not broken in the rate-determining step. Consequently, substituting these hydrogens with deuterium results in a small or negligible secondary kinetic isotope effect (kH/kD ≈ 1).

  • E2 Reaction: In a bimolecular elimination (E2) reaction, a base removes a proton from a carbon atom adjacent (β) to the leaving group, leading to the formation of a double bond and the departure of the leaving group in a single, concerted step. Since the C-H bond at the β-position is broken in the rate-determining step, replacing this hydrogen with deuterium leads to a significant primary kinetic isotope effect (kH/kD > 2), as the C-D bond is stronger and harder to break than the C-H bond.

The following sections present a comparative analysis of hypothetical isotopic labeling studies for the SN2 and E2 reactions of this compound, supported by representative experimental data and detailed protocols.

Quantitative Data Summary

The following tables summarize the expected quantitative data from isotopic labeling studies on the SN2 and E2 reactions of this compound.

Table 1: Kinetic Isotope Effect (KIE) Comparison

Reaction TypeIsotopic Substitution PositionExpected kH/kDInterpretation
SN2 α-deuteration ((R)-2-deutero-2-bromooctane)~1.0 - 1.15Secondary KIE; C-H bond not broken in RDS
SN2 β-deuteration ((R)-1,1,1-trideutero-2-bromooctane)~1.0 - 1.2Secondary KIE; C-H bond not broken in RDS
E2 β-deuteration ((R)-3-deutero-2-bromooctane)~5 - 8Primary KIE; C-H bond broken in RDS

Table 2: Product Distribution for the E2 Reaction of this compound

BaseProductMajor/MinorApproximate Yield
Potassium tert-butoxide (bulky base)1-Octene (Hofmann product)Major~73%[1]
(Z)-2-Octene (Zaitsev product)Minor
(E)-2-Octene (Zaitsev product)Minor
Sodium ethoxide (less bulky base)(E)-2-Octene (Zaitsev product)Major
(Z)-2-Octene (Zaitsev product)Minor
1-Octene (Hofmann product)Minor

Experimental Protocols

Detailed methodologies for the synthesis of an isotopically labeled substrate and subsequent SN2 and E2 reactions are provided below. These protocols are representative and may require optimization for specific laboratory conditions.

Synthesis of (R)-1,1,1-trideutero-2-bromooctane

A common method to introduce deuterium at the β-position is to start from a deuterated precursor.

  • Grignard Reagent Formation: React 1-bromohexane (B126081) with magnesium turnings in anhydrous diethyl ether to form hexylmagnesium bromide.

  • Reaction with Deuterated Acetaldehyde: Add trideuteroacetaldehyde (CD₃CHO) to the Grignard reagent. This reaction should be carried out at low temperature (e.g., 0 °C) and then allowed to warm to room temperature.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the resulting 1,1,1-trideutero-octan-2-ol by column chromatography on silica (B1680970) gel.

  • Bromination: Convert the deuterated alcohol to the corresponding bromide using a suitable brominating agent, such as phosphorus tribromide (PBr₃) or by the Appel reaction (CBr₄, PPh₃). This step should be performed under conditions that minimize racemization.

  • Final Purification: Purify the (R)-1,1,1-trideutero-2-bromooctane by vacuum distillation.

Protocol 1: SN2 Reaction of this compound with Sodium Azide (B81097)

This protocol is adapted from a similar reaction with 1-bromooctane.[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in N,N-dimethylformamide (DMF).

  • Addition of Nucleophile: To this solution, add sodium azide (NaN₃, 1.5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir vigorously for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Product Isolation: Remove the solvent under reduced pressure. The resulting (S)-2-azidooctane can be purified by vacuum distillation. The stereochemistry of the product is inverted compared to the starting material, which is a hallmark of the SN2 mechanism.[3][4][5][6][7]

  • KIE Measurement: To determine the kinetic isotope effect, parallel reactions are run with this compound and its deuterated analogue. The reaction rates can be determined by monitoring the disappearance of the starting material or the appearance of the product over time using gas chromatography (GC) or ¹H NMR spectroscopy. The ratio of the rate constants (kH/kD) provides the KIE.

Protocol 2: E2 Reaction of this compound with Potassium tert-Butoxide
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous tert-butanol.

  • Addition of Base: Add potassium tert-butoxide (t-BuOK, 1.5 equivalents) to the solution.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for a specified time (e.g., 4 hours).

  • Monitoring the Reaction: The progress of the reaction can be monitored by gas chromatography (GC) to observe the formation of the alkene products.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the products with pentane. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Product Analysis: The product mixture (1-octene, (E)-2-octene, and (Z)-2-octene) can be analyzed by GC and/or ¹H NMR to determine the product distribution.[1]

  • KIE Measurement: Similar to the SN2 reaction, parallel reactions are conducted with the deuterated substrate (e.g., (R)-3-deutero-2-bromooctane). The rates are measured, and the kH/kD ratio is calculated. A significant value (typically > 5) is expected, confirming the breaking of the C-H bond in the rate-determining step.[8][9][10]

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows described.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products R2Br This compound TS [Nu---C---Br]‡ (Pentacoordinate) R2Br->TS Backside Attack Nu Nucleophile (e.g., N3⁻) Nu->TS S_product (S)-2-Azidooctane (Inversion of Stereochemistry) TS->S_product Br Bromide ion (Br⁻) TS->Br

SN2 Reaction Mechanism of this compound.

E2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products R2Br This compound (Anti-periplanar H and Br) TS [Base---H---C---C---Br]‡ (Concerted) R2Br->TS Base Base (e.g., t-BuO⁻) Base->TS Proton Abstraction Alkene Alkene (e.g., 1-Octene) TS->Alkene BaseH Conjugate Acid (t-BuOH) TS->BaseH Br Bromide ion (Br⁻) TS->Br

E2 Reaction Mechanism of this compound.

Experimental_Workflow cluster_synthesis Substrate Preparation cluster_reaction Reaction and Analysis cluster_conclusion Mechanistic Elucidation Start Starting Materials Synth Synthesis of Deuterated This compound Start->Synth Purify_Synth Purification Synth->Purify_Synth React_D Reaction of Deuterated This compound Purify_Synth->React_D React_H Reaction of This compound Analysis Product & Rate Analysis (GC, NMR) React_H->Analysis React_D->Analysis KIE Calculate kH/kD Analysis->KIE Conclusion Determine Mechanism (SN2 vs. E2) KIE->Conclusion

General Experimental Workflow for KIE Studies.

By carefully designing and executing isotopic labeling experiments, researchers can gain unambiguous evidence to support or refute proposed reaction mechanisms. The distinct kinetic isotope effects observed for SN2 and E2 reactions of this compound serve as a classic example of the power of this technique in physical organic chemistry and its applications in drug development and process chemistry.

References

Unraveling Reaction Pathways: A Computational Comparison of Transition States in (R)-2-Bromooctane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the computational analysis of substitution (SN2) and elimination (E2) reactions of (R)-2-bromooctane reveals a landscape of competing transition states, where subtle energetic differences dictate product outcomes. This guide provides a comparative analysis of these pathways, supported by analogous experimental data and detailed computational protocols, offering valuable insights for researchers in organic synthesis and drug development.

The stereochemistry and reactivity of alkyl halides are fundamental concepts in organic chemistry, with the competition between SN2 and E2 pathways being a classic example of kinetic versus thermodynamic control. For a chiral secondary halide like this compound, these reactions can lead to a variety of products, including inversion of stereochemistry at the carbon center (SN2) or the formation of different alkenes (E2). Computational chemistry provides a powerful lens to dissect these reaction mechanisms by locating and characterizing the high-energy transition state structures that govern the reaction rates.

Comparing SN2 and E2 Transition States: A Quantitative Look

While specific experimental kinetic data for this compound is scarce in readily available literature, extensive studies on analogous secondary alkyl bromides, such as 2-bromobutane (B33332), provide a strong foundation for understanding the factors that influence the SN2/E2 competition.[1][2] Computational models, particularly those employing Density Functional Theory (DFT), have proven effective in predicting activation energies and reaction outcomes.[3]

Below is a comparative table summarizing typical computationally derived activation energies and experimentally observed product ratios for the reaction of a secondary bromoalkane with a strong, non-bulky base like sodium ethoxide in ethanol (B145695). These values serve as a representative model for the expected behavior of this compound under similar conditions.

Reaction PathwayNucleophile/BaseSolventComputational Model (Example)Calculated Activation Energy (kcal/mol)Experimental Product Ratio (Analogous System: 2-bromobutane)[1]
SN2 Ethoxide (EtO⁻)EthanolDFT (B3LYP/6-31+G)~20-25~18% (at 25°C)
E2 (Zaitsev) Ethoxide (EtO⁻)EthanolDFT (B3LYP/6-31+G)~18-22~67% (trans-2-butene)
E2 (Hofmann) Ethoxide (EtO⁻)EthanolDFT (B3LYP/6-31+G*)~22-26~15% (1-butene)

Note: The activation energies are illustrative values based on computational studies of similar systems. The experimental product ratios for 2-bromobutane with sodium ethoxide at 25°C show a clear preference for the E2 pathway.[1]

Visualizing the Reaction Pathways

The competing SN2 and E2 reaction pathways for this compound can be visualized through reaction coordinate diagrams. These diagrams illustrate the energy changes as the reactants progress to products through their respective transition states.

SN2_E2_Competition cluster_reactants Reactants cluster_products Products Reactants This compound + EtO⁻ TS_SN2 TS_SN2 Reactants->TS_SN2 ΔG‡(SN2) TS_E2_Zaitsev TS_E2 (Zaitsev) Reactants->TS_E2_Zaitsev ΔG‡(E2_Zaitsev) TS_E2_Hofmann TS_E2 (Hofmann) Reactants->TS_E2_Hofmann ΔG‡(E2_Hofmann) SN2_Product (S)-2-Ethoxyoctane + Br⁻ E2_Zaitsev_Product trans-Oct-2-ene + EtOH + Br⁻ E2_Hofmann_Product Oct-1-ene + EtOH + Br⁻ TS_SN2->SN2_Product TS_E2_Zaitsev->E2_Zaitsev_Product TS_E2_Hofmann->E2_Hofmann_Product

Figure 1. Competing SN2 and E2 pathways for this compound.

Experimental and Computational Protocols

To obtain the data presented in such comparative guides, rigorous experimental and computational protocols are necessary.

Experimental Protocol: Product Ratio Analysis via Gas Chromatography (GC)
  • Reaction Setup: A solution of this compound (1.0 eq) in anhydrous ethanol is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: A solution of sodium ethoxide (1.5 eq) in anhydrous ethanol is added dropwise to the stirred solution of the alkyl halide at a constant temperature (e.g., 25°C).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or by taking aliquots at regular intervals for GC analysis.

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting material), the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., diethyl ether).

  • Analysis: The organic layer is dried over anhydrous sodium sulfate, filtered, and analyzed by gas chromatography (GC) to determine the relative peak areas of the SN2 product (2-ethoxyoctane) and the E2 products (octene isomers). Product identification is confirmed by GC-mass spectrometry (GC-MS).

Computational Protocol: DFT Calculation of Transition States

A typical workflow for the computational analysis of these reaction pathways is outlined below.

Computational_Workflow Start Define Reactants and Products (this compound, EtO⁻, Products) Geom_Opt Geometry Optimization of Reactants and Products (e.g., DFT B3LYP/6-31+G*) Start->Geom_Opt TS_Guess Generate Initial Guess for Transition State (TS) (e.g., QST2/QST3 or manual construction) Geom_Opt->TS_Guess TS_Opt Transition State Optimization (e.g., opt=ts, calcfc) TS_Guess->TS_Opt Freq_Calc Frequency Calculation on Optimized Structures TS_Opt->Freq_Calc Verify_TS Verify TS: One Imaginary Frequency Freq_Calc->Verify_TS Verify_TS->TS_Guess Incorrect TS IRC_Calc Intrinsic Reaction Coordinate (IRC) Calculation Verify_TS->IRC_Calc Correct TS Verify_Path Verify IRC Connects Reactants and Products IRC_Calc->Verify_Path Energy_Calc Calculate Activation and Reaction Energies (with zero-point energy and solvent corrections) Verify_Path->Energy_Calc Correct Pathway End Analyze and Compare SN2 vs. E2 Pathways Energy_Calc->End

Figure 2. Workflow for computational analysis of transition states.

This protocol involves the following key steps:

  • Geometry Optimization: The 3D structures of the reactants, products, and a guessed transition state are optimized to find the lowest energy conformation.

  • Transition State Search: Methods like Synchronous Transit-Guided Quasi-Newton (QST2/QST3) are employed to locate the saddle point on the potential energy surface corresponding to the transition state.

  • Frequency Calculation: This is a crucial step to verify the nature of the optimized structures. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to ensure it connects the intended reactants and products.

  • Energy Calculation: Single-point energy calculations, often with a larger basis set and including solvent effects (e.g., using a polarizable continuum model), are performed on the optimized geometries to obtain accurate activation and reaction energies.

Conclusion

The competition between SN2 and E2 pathways in the reactions of this compound is a finely balanced interplay of steric and electronic factors that are reflected in the energies of their respective transition states. Computational analysis, benchmarked against experimental data from analogous systems, provides an invaluable tool for predicting and understanding the outcomes of these reactions. By employing robust computational protocols, researchers can gain detailed mechanistic insights, enabling the rational design of synthetic strategies to favor the desired substitution or elimination products.

References

A Comparative Guide to the Cross-Validation of Analytical Results for (R)-2-Bromooctane Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous characterization of chiral molecules such as (R)-2-Bromooctane is a critical step in ensuring product quality, safety, and efficacy. Because enantiomers can have vastly different pharmacological and toxicological profiles, regulatory bodies mandate their precise quantification.[1] Relying on a single analytical method is often insufficient for comprehensive characterization. Cross-validation, the process of comparing results from multiple, distinct analytical techniques, is essential to confirm the identity, purity, and enantiomeric excess of the final product, thereby ensuring data integrity and reliability.[2]

This guide provides a comparative overview of key analytical techniques for characterizing this compound. It details the experimental protocols for each method, presents quantitative data in a comparative format, and illustrates a logical workflow for the cross-validation of these results.

Cross-Validation Workflow for this compound

A robust analytical strategy employs multiple orthogonal methods to verify the product's attributes. An orthogonal method relies on a different scientific principle to measure the same attribute, providing a more comprehensive and reliable analysis.[3] For this compound, this involves combining spectroscopic, chromatographic, and physical property measurements to create a complete product profile. The following diagram illustrates this integrated approach.

G cluster_input Input cluster_analysis Analytical Characterization cluster_data Primary Data Output cluster_validation Validation & Confirmation Sample Sample: This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR GCMS GC-MS Sample->GCMS HPLC Chiral HPLC Sample->HPLC Polarimetry Polarimetry Sample->Polarimetry StructData Structural Confirmation & Impurity Profile NMR->StructData GCMS->StructData PurityData Chemical Purity (%) GCMS->PurityData eeData Enantiomeric Excess (% e.e.) HPLC->eeData RotationData Specific Rotation ([α]) Polarimetry->RotationData CrossValidation Cross-Validation Analysis StructData->CrossValidation PurityData->CrossValidation eeData->CrossValidation Compare RotationData->CrossValidation Correlate ConfirmedProduct Confirmed Product Characterization: Identity, Purity, and Enantiomeric Purity CrossValidation->ConfirmedProduct

Caption: Workflow for the cross-validation of analytical results.

Data Presentation: A Comparative Summary

The following tables summarize representative data obtained from the characterization of a batch of this compound. This data illustrates how results from different techniques are used to build a complete picture of the product's quality.

Table 1: Comparative ¹H NMR Data for Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and is a primary tool for confirming the identity of the compound and identifying potential structural isomers or precursors.[4][5]

CompoundDiagnostic ProtonsChemical Shift (δ, ppm)MultiplicityKey Differentiator
This compound -CH(Br)- ~4.15 Sextet Proton on the bromine-bearing carbon is a multiplet, significantly downfield.
-CH₃ (at C1) ~1.70 Doublet Methyl group adjacent to the chiral center appears as a doublet.
1-Bromooctane (Impurity)-CH₂Br~3.40TripletProtons on the bromine-bearing carbon appear as a triplet.[6]
1-Octanol (Precursor)-CH₂OH~3.64TripletProtons adjacent to the hydroxyl group are a triplet; a broad -OH singlet is present.[5]

Table 2: Cross-Validation of Purity and Enantiomeric Excess (% e.e.)

This table compares results from chromatographic and polarimetric methods. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for assessing overall chemical purity, while Chiral High-Performance Liquid Chromatography (Chiral HPLC) separates and quantifies the enantiomers.[1][7] Polarimetry provides an independent, orthogonal confirmation of the enantiomeric excess.[3]

Analytical TechniqueParameter MeasuredResult for this compoundResult for (S)-2-BromooctaneCalculated Value
GC-MS Peak Area %99.8%N/A (Does not separate enantiomers)Chemical Purity: 99.8%
Chiral HPLC Peak Area %99.5%0.5%Enantiomeric Excess: 99.0%
Retention Time8.2 min9.5 minN/A
Polarimetry Observed Rotation (α)-35.6°N/AEnantiomeric Excess: 99.0% *
Specific Rotation ([α])-36.0° (Literature value for pure R)+36.0° (Literature value for pure S)N/A

*Calculated as: (% e.e.) = (Observed α / Specific α of pure enantiomer) x 100 = (-35.6° / -36.0°) x 100 = 99.0%

Experimental Protocols

Detailed and consistent methodologies are crucial for obtaining reproducible and reliable data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of 2-bromooctane (B146060) and identify any structural isomers or impurities.

Methodology:

  • Sample Preparation: Dissolve 10-15 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.[5] Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 16

    • Relaxation Delay (d1): 1.0 s

    • Acquisition Time: ~4 s

    • Spectral Width: -2 to 12 ppm

  • Data Analysis: Process the Free Induction Decay (FID) with an exponential multiplying factor (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate all signals and analyze the chemical shifts, multiplicities (spin-spin splitting), and integration ratios to confirm the structure.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the chemical purity of the sample and confirm its molecular weight.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Parameters:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (Split ratio 50:1).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 60°C, hold for 2 min, ramp at 15°C/min to 240°C, hold for 5 min.

  • MS Parameters:

    • Ion Source Temperature: 230°C

    • Ionization Energy: 70 eV.[9]

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to 2-bromooctane by its retention time and mass spectrum. The mass spectrum should show the characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks of nearly equal intensity).[6] Calculate chemical purity based on the relative peak area percentage in the total ion chromatogram (TIC).

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Objective: To separate and quantify the (R) and (S) enantiomers to determine the enantiomeric excess (% e.e.).

Methodology:

  • Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in the mobile phase.

  • Instrumentation: An HPLC system with a UV detector.

  • HPLC Parameters:

    • Column: A polysaccharide-based chiral stationary phase (CSP) such as a Chiralcel OD-H or equivalent.

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 99:1 v/v).[10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas for the (R) and (S) enantiomers. Calculate the enantiomeric excess using the formula: % e.e. = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100.

Polarimetry

Objective: To measure the optical rotation of the sample as an orthogonal method to confirm the enantiomeric excess.[3]

Methodology:

  • Sample Preparation: Accurately prepare a solution of this compound in a suitable solvent (e.g., chloroform or ethanol) at a precisely known concentration (c), typically around 1 g/100 mL.

  • Instrumentation: A polarimeter with a sodium lamp (D-line, 589 nm).

  • Measurement Parameters:

    • Path Length (l): Use a 1 dm (10 cm) sample cell.

    • Temperature: Maintain a constant temperature, typically 20°C or 25°C.

  • Data Analysis:

    • Measure the observed rotation (α) of the sample.

    • Calculate the specific rotation [α] using the formula: [α] = α / (c * l).

    • Compare the calculated specific rotation to the literature value for the pure enantiomer.

    • Calculate the enantiomeric excess (% e.e.) or optical purity: % e.e. = ([α]observed / [α]pure) x 100.[11]

References

Safety Operating Guide

Proper Disposal of (R)-2-Bromooctane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of (R)-2-Bromooctane, a halogenated organic compound. Adherence to these procedures is critical for maintaining a safe laboratory environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always handle the chemical in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][2] The use of appropriate Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile, are required.[2] For prolonged contact, consider double gloving.

  • Eye Protection: Chemical splash goggles are mandatory to protect against splashes.[2][3]

  • Lab Coat: A fully-buttoned lab coat should be worn to protect skin and clothing.[2]

  • Footwear: Closed-toe shoes must be worn in the laboratory.

Step-by-Step Disposal Procedure

The disposal of this compound is governed by its classification as a halogenated organic waste.[4] It is crucial to segregate this waste stream to prevent hazardous reactions and to facilitate proper disposal, which typically involves incineration by a licensed hazardous waste management company.[1][2][5] Discharging this compound or other halogenated solvents into sewer systems is strictly prohibited.[1][6]

1. Waste Segregation:

  • Do not mix this compound with non-halogenated organic wastes, acids, bases, heavy metal wastes, or strong oxidizing agents.[2][7][8]

  • Maintain separate, clearly labeled waste containers for halogenated and non-halogenated solvents.[6][9] This is also a cost-saving measure, as the disposal of halogenated waste is often more expensive.[7]

2. Waste Collection:

  • Use a designated and compatible hazardous waste container. Plastic-coated glass or high-density polyethylene (B3416737) containers are recommended.[2][10]

  • Ensure the container is in good condition and has a tightly sealing screw cap to prevent leaks and vapor escape.[6][10]

  • The container must be kept closed at all times except when waste is actively being added.[6][8][10]

3. Labeling:

  • Label the waste container with the words "Hazardous Waste" before adding any chemicals.[7]

  • Clearly identify the contents. The full chemical name, "this compound," must be used; do not use abbreviations or chemical formulas.[6]

  • If mixing with other compatible halogenated wastes, maintain a log of all components and their approximate percentages or volumes on the label or an accompanying sheet.[4][6][7]

4. Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA).[2]

  • The storage area must be cool, dry, and well-ventilated.[1][3]

  • The waste container should be placed in secondary containment to prevent spills from reaching the environment.[2][8]

5. Final Disposal:

  • Once the container is full (not exceeding 90% capacity), arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][10]

  • The primary disposal method for halogenated organic compounds is controlled incineration in a specialized facility equipped with scrubbers to neutralize harmful flue gases.[1][5]

Quantitative Data and Properties

This table summarizes key information relevant to the safe handling and disposal of this compound.

PropertyValueSource
Chemical Name This compound[11]
Synonyms sec-Octyl bromide[1]
CAS Number 5978-55-2[11]
Molecular Formula C8H17Br[1]
Physical State Colorless Liquid[1]
Boiling Point 191°C[1]
Waste Category Halogenated Organic Waste[4][6]
Primary Disposal Method Licensed Chemical Destruction / Controlled Incineration[1][5]
Incompatible Wastes Non-halogenated organics, strong acids/bases, heavy metals, strong oxidizers[2][7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Protocol: this compound start Identify Waste: This compound ppe Always Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe decision Is this a halogenated organic compound? ppe->decision segregate Segregate into a designated 'Halogenated Organic Waste' container decision->segregate  Yes other_protocol Consult other specific disposal protocols. decision->other_protocol No label_container Ensure container is compatible (e.g., plastic-coated glass) and clearly labeled with full chemical names. segregate->label_container store Store container in a designated SAA: - Tightly closed - Secondary containment - Cool, dry, well-ventilated area label_container->store disposal Arrange for pickup by a licensed hazardous waste disposal service for incineration. store->disposal

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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